molecular formula C9H17NO2 B1178941 CALRETICULIN CAS No. 154837-41-9

CALRETICULIN

Katalognummer: B1178941
CAS-Nummer: 154837-41-9
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calreticulin (CALR) is a versatile, multi-compartmental 46 kDa protein, primarily known as an endoplasmic reticulum (ER) resident chaperone that is essential for calcium homeostasis and the proper folding of glycoproteins via the calnexin/calreticulin cycle . Beyond its critical intracellular roles, this compound functions outside the ER on the cell surface and in the extracellular matrix, where it regulates a diverse array of physiological and pathological processes . Its extracellular functions include mediating cell adhesion, promoting the migration of keratinocytes and fibroblasts, and acting as a potent "eat-me" signal during immunogenic cell death (ICD) to stimulate phagocytosis and anti-tumor immunity . Given these multifunctional properties, this compound is a key target for research in several areas. In oncology, its exposure on the surface of cancer cells correlates with improved therapeutic outcomes and is a central component of ICD, making it a significant focus for cancer immunotherapy and vaccine development . Furthermore, topically applied recombinant this compound has demonstrated remarkable pro-healing effects in models of chronic wounds by enhancing re-epithelialization, granulation tissue formation, and macrophage recruitment . In hematology, specific frameshift mutations in the CALR gene are recognized as a major diagnostic biomarker and driver of oncogenic transformation in a subset of patients with essential thrombocythemia and primary myelofibrosis . This product is supplied for research applications only and is not approved for human or diagnostic use.

Eigenschaften

CAS-Nummer

154837-41-9

Molekularformel

C9H17NO2

Herkunft des Produkts

United States

Foundational & Exploratory

The Multifaceted Role of Calreticulin in Endoplasmic Reticulum Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. Perturbations to this delicate environment, collectively termed ER stress, trigger a highly conserved signaling network known as the Unfolded Protein Response (UPR). At the heart of this response lies calreticulin (CRT), a highly versatile ER luminal chaperone and calcium-binding protein. This technical guide provides an in-depth exploration of this compound's function in ER stress, detailing its molecular mechanisms, its interplay with the major UPR signaling pathways, and its emerging role as a therapeutic target.

Core Functions of this compound in the Endoplasmic Reticulum

This compound's primary roles within the ER are twofold: acting as a molecular chaperone for newly synthesized glycoproteins and regulating intracellular calcium homeostasis. These functions are intrinsically linked to its ability to mitigate ER stress.

  • Lectin-Like Chaperone Activity : this compound, in concert with its membrane-bound counterpart calnexin, forms the this compound/calnexin cycle, a key component of the ER's quality control system.[1][2] This cycle ensures that only correctly folded glycoproteins are trafficked out of the ER.[1][3] this compound specifically recognizes and binds to monoglucosylated N-linked glycans on nascent polypeptides, preventing their aggregation and promoting proper folding.[1][4] It also recruits other folding catalysts, such as ERp57, a thiol oxidoreductase that facilitates disulfide bond formation.[1]

  • Calcium Buffering and Storage : The ER is the main intracellular calcium store, and this compound is a major calcium-binding protein within this organelle.[5][6][7] It modulates the ER's calcium storage capacity and influences the activity of key calcium channels and pumps, thereby playing a crucial role in maintaining calcium homeostasis.[6][7][8] Disruptions in ER calcium levels are a primary trigger of ER stress, highlighting the importance of this compound's buffering capacity.[9]

This compound's Central Role in the Unfolded Protein Response (UPR)

The UPR is orchestrated by three ER-resident transmembrane sensors: PERK, IRE1, and ATF6.[10][11][12] this compound's expression is often upregulated during ER stress, and it actively participates in modulating the signaling output of these pathways.[11][13]

The PERK Pathway

The Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) pathway is a critical arm of the UPR that attenuates global protein synthesis to reduce the load of incoming proteins into the ER. Upon activation, PERK upregulates the expression of chaperones, including this compound.[14] This upregulation is a key adaptive response to cope with the accumulation of unfolded proteins.[14] In some contexts, the PERK pathway is also involved in the translocation of this compound to the cell surface under oxidative stress conditions.[15]

The IRE1 Pathway

Inositol-requiring enzyme 1 (IRE1) is another key sensor of ER stress. Its activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating a potent transcription factor that upregulates genes involved in protein folding and degradation.[16] Studies have shown that the expression of this compound can be dependent on the IRE1-XBP1 axis of the UPR.[17]

The ATF6 Pathway

Activating Transcription Factor 6 (ATF6) is the third branch of the UPR.[10] Recent genome-wide CRISPR/Cas9 screens have identified this compound as a selective repressor of ATF6α signaling.[10][18][19] This finding suggests that beyond its chaperone function, this compound plays a direct regulatory role in fine-tuning the UPR by selectively dampening one of its signaling arms.[10][19] The ATF6β isoform has also been shown to regulate the expression of this compound, highlighting a complex feedback loop.[20]

Below is a diagram illustrating the central role of this compound in the Unfolded Protein Response.

Calreticulin_in_UPR cluster_ER Endoplasmic Reticulum Lumen cluster_CellularResponse Cellular Response This compound This compound Ca2_Store Ca2+ Store This compound->Ca2_Store Buffers ATF6 ATF6 Pathway This compound->ATF6 Represses ProteinFolding Protein Folding & Quality Control This compound->ProteinFolding Promotes Apoptosis Apoptosis This compound->Apoptosis Modulates Autophagy Autophagy This compound->Autophagy Induces UnfoldedProteins Unfolded Proteins UnfoldedProteins->this compound Binds to PERK PERK Pathway UnfoldedProteins->PERK Activates IRE1 IRE1 Pathway UnfoldedProteins->IRE1 Activates UnfoldedProteins->ATF6 Activates PERK->this compound GeneExpression UPR Target Gene Expression PERK->GeneExpression IRE1->this compound Upregulates IRE1->GeneExpression ATF6->GeneExpression GeneExpression->ProteinFolding

This compound's central role in the UPR pathways.

This compound's Influence on Cell Fate: Apoptosis and Autophagy

Prolonged or severe ER stress can overwhelm the adaptive capacity of the UPR, leading to the activation of programmed cell death pathways. This compound plays a complex and often context-dependent role in determining cell fate under these conditions.

  • Apoptosis : Under certain stress conditions, this compound can act as a pro-apoptotic factor.[3] Its upregulation in response to ER stress has been linked to the activation of apoptotic signaling cascades.[21] However, in other scenarios, particularly in cancer, the sequestration of a modified form of this compound (arginylated-calreticulin) into stress granules can inhibit apoptosis, promoting tumor cell survival.[3]

  • Autophagy : this compound has been identified as a key molecule that couples ER stress to the induction of autophagy, a cellular process for the degradation and recycling of cellular components.[22][23] It interacts with LC3, a key protein in autophagosome formation, via a conserved LC3-interacting region (LIR) motif.[22][23] This interaction stimulates autophagic flux, which can help to alleviate ER stress by clearing aggregated proteins.[22][23][24]

Quantitative Data on this compound and ER Stress

The following tables summarize quantitative data from various studies investigating the role of this compound in ER stress.

Table 1: Upregulation of this compound Expression Under ER Stress

Cell Type/ModelER Stress InducerFold Increase in this compound mRNAFold Increase in this compound ProteinReference
Caenorhabditis elegansTunicamycinSignificant upregulationNot specified[17]
Rat Spinal Cord (EAE model)Inflammatory demyelinationNot specified4.3 ± 0.4 (lesion center) vs 0.7 (control)[11]
Human Cardiac MyocytesThapsigarginSignificant increaseSignificant increase[21]

Table 2: Effects of this compound Modulation on ER Stress Markers

Cell TypeModulation of this compoundER Stress MarkerObserved EffectReference
HeLa CellsOverexpressionLC3-II levelsIncreased[22]
HeLa CellsKnockdownLC3-II conversionDecreased[22]
Human Cardiac MyocytesPartial KnockdownCaspase 12, CHOPReduced expression[21]
Atf6b knockout neuronsATF6β deficiency (reduced CRT)ER Ca2+ storesReduced[20]

Experimental Protocols for Studying this compound in ER Stress

Detailed methodologies are crucial for reproducible research. The following sections provide outlines of key experimental protocols.

Induction of ER Stress

A common method to induce ER stress in cell culture is through the use of chemical inducers.

  • Tunicamycin Treatment : Tunicamycin inhibits N-linked glycosylation, leading to the accumulation of unfolded glycoproteins in the ER.

    • Cell Line : HeLa cells

    • Reagent : Tunicamycin (e.g., from Sigma-Aldrich)

    • Working Concentration : 2 µg/ml

    • Incubation Time : 16 hours

    • Vehicle Control : DMSO

    • Reference :[22]

  • Thapsigargin Treatment : Thapsigargin is a non-competitive inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to the depletion of ER calcium stores.

    • Cell Line : HeLa cells

    • Reagent : Thapsigargin (e.g., from Cayman Chemical)

    • Working Concentration : 300 nM

    • Incubation Time : 16 hours

    • Vehicle Control : DMSO

    • Reference :[22]

The following diagram illustrates a general workflow for inducing and analyzing ER stress in cell culture.

ER_Stress_Workflow cluster_Preparation Cell Culture and Treatment cluster_Analysis Downstream Analysis Start Seed cells in appropriate culture vessels Treat Treat cells with ER stress inducer (e.g., Tunicamycin, Thapsigargin) and vehicle control Start->Treat Incubate Incubate for a defined period Treat->Incubate Harvest Harvest cells for analysis Incubate->Harvest WesternBlot Western Blot for UPR markers (e.g., p-PERK, XBP1s, ATF6) Harvest->WesternBlot qPCR qPCR for UPR target gene expression (e.g., CRT, BiP) Harvest->qPCR Microscopy Immunofluorescence for protein localization (e.g., this compound, LC3) Harvest->Microscopy FlowCytometry Flow Cytometry for apoptosis analysis (e.g., Annexin V staining) Harvest->FlowCytometry

References

The Sentinel of the Secretory Pathway: Calreticulin's Role in Protein Folding and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the intricate network of the endoplasmic reticulum (ER), a sophisticated machinery ensures the fidelity of protein synthesis for a significant portion of the eukaryotic proteome. Central to this process is calreticulin (CRT), a highly conserved and abundant ER luminal chaperone. This technical guide provides a comprehensive overview of the multifaceted roles of this compound in glycoprotein folding, quality control, and cellular homeostasis. We will delve into the molecular mechanisms of the calnexin/calreticulin cycle, the functional significance of this compound's distinct domains, its interplay with co-chaperones, and its involvement in the unfolded protein response (UPR). This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding of this critical cellular sentinel.

The Calnexin/Calreticulin Cycle: A Glycoprotein Folding Checkpoint

The primary mechanism by which this compound facilitates the folding of newly synthesized glycoproteins is through the calnexin/calreticulin cycle. This quality control system ensures that only correctly folded and assembled glycoproteins are permitted to transit from the ER to the Golgi apparatus.

Upon entry into the ER lumen, a precursor oligosaccharide (Glc₃Man₉GlcNAc₂) is transferred to asparagine residues of nascent polypeptides. The two outermost glucose residues are rapidly cleaved by glucosidase I and II, respectively, generating a monoglucosylated glycoprotein (Glc₁Man₉GlcNAc₂). This monoglucosylated glycan is the specific recognition motif for the lectin-like domains of both the soluble chaperone this compound and its membrane-bound homolog, calnexin.[1][2]

Binding to this compound or calnexin serves two main purposes: it prevents the aggregation of folding intermediates and retains the glycoprotein within the ER.[3] During this association, the glycoprotein is brought into proximity with the thiol oxidoreductase ERp57, which is recruited by the P-domain of this compound and calnexin. ERp57 facilitates the formation and isomerization of disulfide bonds, a critical step in the maturation of many glycoproteins.[4][5]

Following a period of folding, the remaining glucose residue is removed by glucosidase II, leading to the dissociation of the glycoprotein from this compound/calnexin.[2][6] At this juncture, the glycoprotein's fate is determined by its folding status. If correctly folded, it can exit the ER and proceed along the secretory pathway. However, if it remains incompletely folded, it is recognized by the enzyme UDP-glucose:glycoprotein glucosyltransferase (UGGT).[7] UGGT acts as a folding sensor; it specifically re-glucosylates misfolded glycoproteins, thereby regenerating the Glc₁Man₉GlcNAc₂ epitope and directing the protein back into the calnexin/calreticulin cycle for another attempt at proper folding.[1][8] This cycle of binding, release, and re-glucosylation continues until the native conformation is achieved.

Terminally misfolded glycoproteins that repeatedly fail to fold correctly are eventually targeted for degradation via the ER-associated degradation (ERAD) pathway, preventing the accumulation of potentially toxic protein aggregates.[9][10]

Calreticulin_Cycle cluster_ER Endoplasmic Reticulum Lumen Nascent_Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I_II Glucosidase I & II Nascent_Glycoprotein->Glucosidase_I_II Glucose Trimming Monoglucosylated_Glycoprotein Monoglucosylated Glycoprotein (Glc1Man9GlcNAc2) Glucosidase_I_II->Monoglucosylated_Glycoprotein Calreticulin_ERp57 This compound-ERp57 Complex Monoglucosylated_Glycoprotein->Calreticulin_ERp57 Binding Folding_Intermediate Folding Intermediate Calreticulin_ERp57->Folding_Intermediate Folding & Disulfide Bond Formation Glucosidase_II Glucosidase II Folding_Intermediate->Glucosidase_II Release Released_Glycoprotein Released Glycoprotein (Man9GlcNAc2) Glucosidase_II->Released_Glycoprotein Correctly_Folded Correctly Folded Glycoprotein Released_Glycoprotein->Correctly_Folded Folding Check Misfolded_Glycoprotein Misfolded Glycoprotein Released_Glycoprotein->Misfolded_Glycoprotein Folding Check UGGT UGGT (Folding Sensor) UGGT->Monoglucosylated_Glycoprotein Re-glucosylation Golgi Golgi Apparatus Correctly_Folded->Golgi ER Exit Misfolded_Glycoprotein->UGGT Recognition ERAD ERAD Pathway Misfolded_Glycoprotein->ERAD Terminal Misfolding

Figure 1: The Calnexin/Calreticulin Cycle.

Domain Architecture and Functional Specialization of this compound

This compound is a 46 kDa protein composed of three distinct structural and functional domains: the N-terminal globular domain, the central proline-rich P-domain, and the C-terminal acidic domain.

  • N-terminal Globular Domain: This domain contains the lectin-like binding site responsible for recognizing monoglucosylated N-linked glycans on substrate glycoproteins.[8] Key residues, such as Y109, K111, Y128, and D317, are critical for this interaction.[8] The N-domain also harbors a high-affinity Ca²⁺ binding site (Kd ~17 µM), which is essential for the structural stability of the domain and its chaperone function.[6]

  • P-domain (Proline-rich domain): This extended, arm-like domain is rich in proline residues and is highly flexible.[6] The tip of the P-domain serves as a crucial interaction site for the co-chaperone ERp57, bringing its disulfide isomerase activity to the bound glycoprotein substrate.[11] The dissociation constant (Kd) for the interaction between the this compound P-domain and ERp57 is in the micromolar range (approximately 9.1 µM).[11]

  • C-terminal Acidic Domain: This domain is highly acidic and is characterized by a large number of negatively charged amino acid residues. It is a high-capacity, low-affinity Ca²⁺ binding region, capable of binding a significant amount of the ER's luminal calcium.[6][12] This domain is primarily responsible for this compound's role in ER Ca²⁺ storage and homeostasis.[6] The C-terminal domain also contains the KDEL sequence, an ER-retention/retrieval signal.[13]

Calreticulin_Domains This compound N-terminal Globular Domain P-domain (Proline-rich) C-terminal Acidic Domain KDEL N_function Lectin-like binding to monoglucosylated glycans High-affinity Ca2+ binding This compound:n->N_function P_function ERp57 binding Flexibility This compound:p->P_function C_function High-capacity, low-affinity Ca2+ binding and storage This compound:c->C_function KDEL_function ER retention signal This compound:kdel->KDEL_function

Figure 2: Domain Structure of this compound.

Quantitative Data on this compound Interactions

Interacting PartnerThis compound DomainBinding Affinity (Kd)Method
Monoglucosylated Glycoprotein (Glc₁Man₉GlcNAc₂)N-terminal Globular Domain~1.9 µMSurface Plasmon Resonance
Ca²⁺ (high affinity site)N-terminal Globular Domain~17 µMIsothermal Titration Calorimetry
Ca²⁺ (low affinity sites)C-terminal Acidic Domain~600 µM - 2 mMIsothermal Titration Calorimetry
ERp57P-domain~9.1 µMIsothermal Titration Calorimetry
ATPGlobular Domain~0.65 mMFluorescence Quenching
Glycosylated LamininNot specified~2.1 x 10⁶ M⁻¹ (Ka)Surface Plasmon Resonance

This compound and the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the ER triggers a trio of signaling pathways collectively known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by upregulating the expression of chaperones, enhancing ER-associated degradation (ERAD) capacity, and transiently attenuating protein translation. This compound expression is itself upregulated in response to ER stress, highlighting its crucial role in mitigating the accumulation of unfolded proteins.[14]

The three main branches of the UPR are initiated by the ER-resident transmembrane sensors: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). The induction of this compound expression during ER stress is primarily mediated by the IRE1-XBP1 and ATF6 pathways.[14][15] This upregulation of this compound enhances the cell's capacity to handle the increased load of misfolded glycoproteins, thereby contributing to the adaptive nature of the UPR.

UPR_this compound cluster_ER_Membrane ER Membrane IRE1 IRE1 XBP1_splicing XBP1 mRNA Splicing IRE1->XBP1_splicing PERK PERK eIF2a_phos eIF2α Phosphorylation PERK->eIF2a_phos ATF6 ATF6 ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage ER_Stress ER Stress (Unfolded Proteins) ER_Stress->IRE1 ER_Stress->PERK ER_Stress->ATF6 XBP1s XBP1s XBP1_splicing->XBP1s ATF4 ATF4 eIF2a_phos->ATF4 ATF6n ATF6n ATF6_cleavage->ATF6n UPR_Target_Genes UPR Target Genes XBP1s->UPR_Target_Genes Calreticulin_Gene This compound Gene Expression XBP1s->Calreticulin_Gene Upregulation Translation_attenuation Translation Attenuation ATF4->Translation_attenuation ATF4->UPR_Target_Genes ATF6n->UPR_Target_Genes ATF6n->Calreticulin_Gene Upregulation

Figure 3: this compound in the Unfolded Protein Response.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect this compound-Substrate Interactions

This protocol outlines the general steps for co-immunoprecipitating this compound and its interacting partners from cell lysates.

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G agarose or magnetic beads to the cell lysate.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

    • Centrifuge to pellet the beads and transfer the supernatant to a fresh tube. This step reduces non-specific binding to the beads.

  • Immunoprecipitation:

    • Add a specific primary antibody against this compound to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using an antibody against the suspected interacting protein to confirm its presence in the immunoprecipitated complex.

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing with Protein A/G beads lysis->preclear ip Immunoprecipitation with anti-Calreticulin antibody preclear->ip capture Capture with Protein A/G beads ip->capture wash Washing Steps (3-5 times) capture->wash elute Elution of Protein Complexes wash->elute analysis Analysis: SDS-PAGE & Western Blot elute->analysis end End: Identify Interacting Proteins analysis->end

Figure 4: Co-Immunoprecipitation Workflow.
Monitoring the Unfolded Protein Response (UPR)

Activation of the UPR can be monitored by assessing the status of its key signaling components.

  • IRE1 Pathway:

    • XBP1 mRNA Splicing: The most reliable indicator of IRE1 activation is the unconventional splicing of XBP1 mRNA. This can be detected by RT-PCR using primers that flank the splice site, which will yield products of different sizes for the spliced and unspliced forms.[1][16]

    • Reporter Assays: Cells can be transfected with reporter constructs where a fluorescent protein is expressed only upon XBP1 splicing.[1]

  • PERK Pathway:

    • eIF2α Phosphorylation: Activated PERK phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This can be detected by Western blotting using a phospho-specific antibody.[16]

    • ATF4 Expression: Phosphorylation of eIF2α leads to the preferential translation of ATF4 mRNA. Increased ATF4 protein levels can be assessed by Western blot.[16]

  • ATF6 Pathway:

    • ATF6 Cleavage: Upon ER stress, ATF6 translocates to the Golgi where it is cleaved. The appearance of the cleaved, active form of ATF6 can be detected by Western blot, although this can be challenging due to its low abundance.[16][17]

    • Upregulation of Target Genes: The expression of ATF6 target genes, such as BiP/GRP78 and CHOP, can be quantified by qRT-PCR or Western blotting.[16]

Conclusion

This compound is an indispensable component of the protein folding and quality control machinery within the endoplasmic reticulum. Its intricate functions in the calnexin/calreticulin cycle, its dynamic interplay with co-chaperones, and its role in the cellular response to ER stress underscore its importance in maintaining protein homeostasis. A thorough understanding of this compound's molecular mechanisms is not only fundamental to cell biology but also holds significant promise for the development of therapeutic strategies for a wide range of diseases associated with protein misfolding and ER dysfunction. This guide provides a foundational resource for researchers and professionals seeking to explore the multifaceted world of this essential ER chaperone.

References

Calreticulin: An In-depth Technical Guide to a Multifunctional Calcium-Binding Chaperone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calreticulin (CRT) is a highly conserved and multifunctional protein primarily residing in the endoplasmic reticulum (ER) of eukaryotic cells. It plays a critical role as a molecular chaperone for glycoproteins and as a key regulator of intracellular calcium homeostasis. This technical guide provides a comprehensive overview of this compound's structure, its dual function as a chaperone and calcium buffer, and its involvement in crucial cellular signaling pathways. Detailed experimental protocols for studying this compound's interactions and functions are provided, alongside quantitative data on its biochemical properties. Furthermore, this guide explores the implications of this compound in various disease states and its potential as a therapeutic target in drug development.

Introduction

This compound is a 46-kDa protein that, along with its membrane-bound analogue calnexin, constitutes a major component of the quality control system for newly synthesized glycoproteins in the ER.[1] Its functions extend beyond protein folding to the regulation of calcium signaling, which has profound implications for a variety of cellular processes, including gene expression, cell adhesion, and apoptosis.[2] Dysregulation of this compound function has been implicated in a range of pathologies, from autoimmune diseases to cancer, making it a subject of intense research and a promising target for therapeutic intervention.[3]

Structure and Domains of this compound

Mature this compound is composed of three distinct structural and functional domains, flanked by an N-terminal signal peptide that directs it to the ER and a C-terminal KDEL sequence for ER retrieval.[4][5]

  • N-domain: This globular domain contains a lectin-like site that recognizes monoglucosylated N-linked glycans on nascent polypeptides.[4][5] It also harbors a high-affinity, low-capacity Ca²⁺-binding site, which is crucial for the structural integrity of the chaperone.[6][7]

  • P-domain: This proline-rich, extended arm-like domain is responsible for binding to the thiol oxidoreductase ERp57, a key partner in the this compound/calnexin cycle.[8]

  • C-domain: This highly acidic C-terminal tail is characterized by a high number of negatively charged amino acid residues, enabling it to bind a large amount of Ca²⁺ with low affinity but high capacity.[4][9][10] This domain is central to this compound's role in ER calcium storage.[4]

Quantitative Data on this compound Properties

The following tables summarize key quantitative data regarding this compound's calcium-binding properties and its abundance within the endoplasmic reticulum.

ParameterValueDomainReference(s)
High-Affinity Ca²⁺ Binding (Kd)~1 µM - 17 µMN-domain/P-domain[4][6][7][11]
Low-Affinity Ca²⁺ Binding (Kd)~507 µM - 2 mMC-domain[4][6][7][9][10]

Table 1: Calcium Binding Affinities of this compound. This table presents the dissociation constants (Kd) for both the high- and low-affinity calcium-binding sites of this compound, indicating the domains responsible for each.

ParameterValueDomainReference(s)
High-Affinity Ca²⁺ Capacity~1 mol Ca²⁺ / mol proteinN-domain/P-domain[4][11]
High-Capacity Ca²⁺ Binding~20-30 mol Ca²⁺ / mol proteinC-domain[4][9][10]

Table 2: Calcium Binding Capacities of this compound. This table details the calcium-binding capacity of this compound's distinct domains, highlighting the high-capacity nature of the C-domain.

ParameterConcentrationReference(s)
Total ER Ca²⁺ Concentration400 µM - 1 mM[6]
This compound Contribution to ER Ca²⁺ Buffering~45-50%[4][12]

Table 3: this compound and ER Calcium Homeostasis. This table provides context for this compound's role in maintaining the high calcium concentration within the endoplasmic reticulum.

Core Functions and Signaling Pathways

The this compound/Calnexin Cycle: Glycoprotein Folding and Quality Control

This compound, in concert with calnexin and ERp57, forms a crucial checkpoint for the proper folding of N-linked glycoproteins.[1]

Calreticulin_Calnexin_Cycle The this compound/Calnexin Cycle cluster_ER Endoplasmic Reticulum Lumen Nascent_Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I_II Glucosidase I & II Nascent_Glycoprotein->Glucosidase_I_II Trimming Monoglucosylated_Glycoprotein Monoglucosylated Glycoprotein (Glc1Man9GlcNAc2) Glucosidase_I_II->Monoglucosylated_Glycoprotein Calreticulin_ERp57_Complex This compound-ERp57 Complex Monoglucosylated_Glycoprotein->Calreticulin_ERp57_Complex Binding This compound This compound This compound->Calreticulin_ERp57_Complex ERp57 ERp57 ERp57->Calreticulin_ERp57_Complex Glucosidase_II_release Glucosidase II Calreticulin_ERp57_Complex->Glucosidase_II_release Folding Assistance Correctly_Folded Correctly Folded Glycoprotein Glucosidase_II_release->Correctly_Folded Release Misfolded_Glycoprotein Misfolded Glycoprotein Glucosidase_II_release->Misfolded_Glycoprotein Incorrect Folding Golgi Golgi Apparatus Correctly_Folded->Golgi Export UGGT UGGT UGGT->Monoglucosylated_Glycoprotein Misfolded_Glycoprotein->UGGT Reglucosylation ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD

Caption: The this compound/Calnexin Cycle for glycoprotein folding.

This compound and Calcium Signaling: The Calcineurin-NFAT Pathway

By buffering ER Ca²⁺, this compound influences the magnitude and duration of Ca²⁺ release into the cytoplasm, thereby modulating Ca²⁺-dependent signaling pathways such as the calcineurin-NFAT pathway, which is critical for gene transcription.[13][14]

Calcineurin_NFAT_Pathway This compound's Influence on Calcineurin-NFAT Signaling cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound Ca2_ER Ca²⁺ This compound->Ca2_ER Buffering Ca2_Cytosol Ca²⁺ Ca2_ER->Ca2_Cytosol Release Calmodulin Calmodulin Ca2_Cytosol->Calmodulin Activation Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Activation Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFAT_nucleus NFAT NFAT->NFAT_nucleus Translocation Gene_Expression Gene Expression NFAT_nucleus->Gene_Expression Transcription Regulation

Caption: this compound modulates the Calcineurin-NFAT signaling pathway.

This compound in Immunogenic Cell Death (ICD)

Under certain stress conditions, this compound translocates to the surface of dying cells, where it acts as a potent "eat-me" signal for dendritic cells, thereby promoting an anti-tumor immune response.[15][16][17][18][19]

Immunogenic_Cell_Death_Pathway This compound Translocation in Immunogenic Cell Death cluster_Cell Stressed Cell ER_Stress ER Stress (e.g., ROS) PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a Caspase8 Caspase-8 Activation eIF2a->Caspase8 Bax_Bak Bax/Bak Activation Caspase8->Bax_Bak Golgi_Transport Anterograde Transport Bax_Bak->Golgi_Transport Exocytosis Exocytosis Golgi_Transport->Exocytosis Surface_this compound Surface this compound Exocytosis->Surface_this compound LRP1 LRP1/CD91 Surface_this compound->LRP1 Binding Dendritic_Cell Dendritic Cell Phagocytosis Phagocytosis Dendritic_Cell->Phagocytosis LRP1->Dendritic_Cell Antigen_Presentation Antigen Presentation Phagocytosis->Antigen_Presentation

Caption: The signaling pathway leading to this compound surface exposure during ICD.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) of this compound and Interacting Proteins

This protocol is designed to isolate this compound and its binding partners from cell lysates.[20][21][22][23]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer or a gentle lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.

  • Anti-calreticulin antibody.

  • Protein A/G magnetic beads or agarose resin.

  • Wash buffer (e.g., cell lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes with gentle agitation.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Pre-clearing (Optional):

    • Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-calreticulin antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution:

    • Elute the protein complexes from the beads using elution buffer.

    • For analysis by SDS-PAGE, resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against this compound and suspected interacting partners.

CoIP_Workflow Co-Immunoprecipitation Workflow for this compound Cell_Culture Cell Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Pre_Clearing Pre-Clearing (with Beads) Clarification->Pre_Clearing Immunoprecipitation Immunoprecipitation (Anti-CRT Antibody) Pre_Clearing->Immunoprecipitation Capture Capture (Protein A/G Beads) Immunoprecipitation->Capture Washing Washing Capture->Washing Elution Elution Washing->Elution Analysis Analysis (Western Blot / Mass Spec) Elution->Analysis

Caption: A generalized workflow for co-immunoprecipitation of this compound.

⁴⁵Ca²⁺ Overlay Assay

This technique is used to identify calcium-binding proteins after separation by SDS-PAGE.[24][25][26]

Materials:

  • PVDF or nitrocellulose membrane.

  • Binding buffer (e.g., 10 mM Imidazole-HCl, pH 6.8, 60 mM KCl, 5 mM MgCl₂).

  • ⁴⁵CaCl₂.

  • Washing buffer (e.g., 50% ethanol in water).

  • Autoradiography film or phosphorimager screen.

Procedure:

  • Protein Separation and Transfer:

    • Separate proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Washing and Equilibration:

    • Wash the membrane with binding buffer to remove SDS.

    • Incubate the membrane in binding buffer for at least 1 hour.

  • ⁴⁵Ca²⁺ Incubation:

    • Incubate the membrane in binding buffer containing 1-2 µCi/mL ⁴⁵CaCl₂ for 10-60 minutes at room temperature.

  • Washing:

    • Briefly rinse the membrane with washing buffer to remove unbound ⁴⁵Ca²⁺.

  • Detection:

    • Air dry the membrane and expose it to autoradiography film or a phosphorimager screen.

In Vitro Chaperone Activity Assay

This assay assesses the ability of this compound to prevent the aggregation of a model substrate protein.[27][28]

Materials:

  • Purified recombinant this compound.

  • Model substrate protein prone to aggregation upon heating (e.g., citrate synthase or luciferase).

  • Assay buffer (e.g., HEPES buffer with appropriate salts).

  • Spectrophotometer or fluorometer to measure light scattering or fluorescence.

Procedure:

  • Preparation:

    • Prepare solutions of the substrate protein and this compound in the assay buffer.

  • Aggregation Induction:

    • Incubate the substrate protein alone or with varying concentrations of this compound at a temperature that induces its aggregation (e.g., 45°C for citrate synthase).

  • Monitoring Aggregation:

    • Monitor the increase in light scattering at a specific wavelength (e.g., 360 nm) over time using a spectrophotometer.

  • Data Analysis:

    • Compare the rate and extent of aggregation in the presence and absence of this compound to determine its chaperone activity.

This compound in Disease and as a Drug Target

This compound's multifaceted roles place it at the nexus of several disease pathologies.

  • Cancer: Mutations in the CALR gene are frequently observed in myeloproliferative neoplasms.[5] Furthermore, the exposure of this compound on the surface of cancer cells undergoing immunogenic cell death makes it a target for therapies aimed at enhancing anti-tumor immunity.[19]

  • Autoimmune Diseases: As an autoantigen in diseases like systemic lupus erythematosus, this compound is implicated in the breakdown of immune tolerance.

  • Drug Development: The development of molecules that can modulate this compound's chaperone activity or its role in calcium homeostasis holds therapeutic potential. Additionally, strategies to induce this compound exposure on tumor cells are being explored to improve the efficacy of cancer immunotherapies.

Conclusion

This compound is a vital cellular protein with indispensable roles in maintaining cellular homeostasis through its chaperone and calcium-binding functions. Its involvement in a wide array of signaling pathways and its association with numerous diseases underscore its importance as a subject of continued research. The technical guidance and experimental protocols provided herein offer a framework for researchers and drug development professionals to further investigate the intricate biology of this compound and harness its therapeutic potential.

References

An In-depth Technical Guide to the Structure and Regulation of the Calreticulin Gene (CALR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calreticulin (CALR) is a highly conserved and multifunctional protein primarily residing in the endoplasmic reticulum (ER), where it plays a critical role in protein folding and calcium homeostasis. Beyond its housekeeping functions, CALR is implicated in a diverse array of cellular processes, including cell adhesion, proliferation, and immunogenic cell death. Notably, somatic mutations in the CALR gene are driver mutations in a significant proportion of myeloproliferative neoplasms (MPNs), highlighting its importance in human health and disease. This technical guide provides a comprehensive overview of the CALR gene's structure and the intricate mechanisms governing its expression.

Structure of the Human CALR Gene

The human CALR gene is located on the short arm of chromosome 19 at position 13.13 (19p13.13). It spans approximately 5.9 kilobases (kb) of genomic DNA and comprises 9 exons that are transcribed and spliced to produce a mature messenger RNA (mRNA) of about 1.9 kb.

Genomic Organization

The detailed exon-intron structure of the CALR gene provides the blueprint for the this compound protein. The majority of disease-associated mutations, particularly those found in MPNs, are located in the final exon, exon 9. These mutations are typically insertions or deletions that cause a frameshift, leading to a novel C-terminal amino acid sequence in the translated protein.

Table 1: Genomic Coordinates of the Human CALR Gene (GRCh38/hg38) [1]

FeatureChromosomeStart PositionEnd PositionStrand
CALR Gene1912,938,57812,944,490Forward

Regulation of CALR Gene Expression

The expression of the CALR gene is tightly regulated at the transcriptional level by a complex interplay of transcription factors, signaling pathways, and epigenetic modifications. This regulation ensures that this compound levels are appropriately maintained to meet the cell's physiological demands.

Promoter and Transcription Factors

The promoter region of the CALR gene contains binding sites for several transcription factors that are key regulators of its expression. Computational analyses and experimental evidence have identified potential binding sites for transcription factors such as Activator Protein-1 (AP-1) and p53.[2]

  • AP-1 (Activator Protein-1): This transcription factor is a dimer composed of proteins from the Jun and Fos families. It is a downstream target of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and is known to regulate genes involved in cell proliferation, differentiation, and apoptosis.[2][3]

  • p53: A well-known tumor suppressor protein, p53 can act as a transcriptional activator or repressor for a multitude of target genes, thereby controlling cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[2]

Signaling Pathways Influencing CALR Expression

Several key signaling pathways converge on the CALR promoter to modulate its transcriptional activity. These pathways are often activated by extracellular stimuli and cellular stress signals.

  • MAPK Signaling Pathway: The MAPK cascade, which includes ERK, JNK, and p38 kinases, is a crucial regulator of AP-1 activity.[3][4] Extracellular signals can activate this pathway, leading to the phosphorylation and activation of AP-1 components, which can then bind to the CALR promoter and influence its transcription.

  • PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another important signaling cascade that has been implicated in the regulation of CALR expression.[5][6] This pathway is involved in cell survival, growth, and proliferation, and its activation has been observed in CALR-mutant myeloproliferative neoplasms.[5][6]

  • Endoplasmic Reticulum (ER) Stress Response: As a major ER chaperone, the expression of CALR is responsive to conditions that cause ER stress, such as the accumulation of unfolded proteins. The Unfolded Protein Response (UPR) is a set of signaling pathways activated by ER stress. Treatment of cells with ER stress inducers like tunicamycin and thapsigargin has been shown to modulate CALR mRNA levels.[7]

CALR_Regulation cluster_extracellular Extracellular Signals cluster_pathways Signaling Pathways cluster_transcription_factors Transcription Factors cluster_gene CALR Gene Growth Factors Growth Factors MAPK MAPK Pathway Growth Factors->MAPK PI3K_Akt PI3K/Akt Pathway Growth Factors->PI3K_Akt Cellular Stress Cellular Stress Cellular Stress->MAPK ER_Stress ER Stress (UPR) Cellular Stress->ER_Stress p53 p53 Cellular Stress->p53 AP1 AP-1 MAPK->AP1 Activates CALR_Promoter CALR Promoter PI3K_Akt->CALR_Promoter Influences ER_Stress->CALR_Promoter Influences AP1->CALR_Promoter Binds to p53->CALR_Promoter Binds to CALR_Gene CALR Gene Transcription CALR_Promoter->CALR_Gene Initiates

Figure 1: Signaling pathways regulating CALR gene expression.
Epigenetic Regulation

Epigenetic modifications, including histone modifications and DNA methylation, play a crucial role in regulating gene expression by altering chromatin structure and accessibility. While global changes in histone modifications are known to influence gene expression, specific data on the epigenetic landscape of the CALR locus is an active area of research. Histone marks associated with active transcription, such as H3K4 methylation and H3K27 acetylation, are expected to be present at the CALR promoter in cells with high CALR expression.

Quantitative Data on CALR Expression

The expression of CALR varies across different tissues and cell types and can be modulated by various stimuli.

Table 2: CALR mRNA Expression in Human Hematopoietic Cells [8][9]

Cell TypeRelative CALR mRNA Expression
Hematopoietic Stem Cells (CD34+)High
ErythroblastsLow
MegakaryocytesHigh
GranulocytesLow

Table 3: Fold Change in CALR mRNA Expression in Response to ER Stress Inducers in K562 Cells [10]

TreatmentFold Change in CHOP mRNAFold Change in GRP78 mRNA
Tunicamycin (2.5 µg/mL)~15~6

Note: CHOP and GRP78 are well-established ER stress marker genes, and their upregulation indicates the induction of the Unfolded Protein Response. Changes in CALR expression in response to ER stress are also observed, though the magnitude can vary depending on the cell type and experimental conditions.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the regulation of the CALR gene.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the in vivo binding of transcription factors to specific DNA sequences.

Protocol Overview:

  • Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments, typically by sonication.

  • Immunoprecipitation: An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes.

  • Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.

  • Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the CALR promoter region to determine the enrichment of the target sequence.

ChIP_Workflow start Start: Live Cells crosslink 1. Cross-link proteins to DNA (Formaldehyde) start->crosslink lyse 2. Lyse cells and isolate nuclei crosslink->lyse shear 3. Shear chromatin (Sonication) lyse->shear immunoprecipitate 4. Immunoprecipitate with specific antibody shear->immunoprecipitate wash 5. Wash to remove non-specific binding immunoprecipitate->wash elute 6. Elute protein-DNA complexes wash->elute reverse 7. Reverse cross-links elute->reverse purify 8. Purify DNA reverse->purify analyze 9. Analyze DNA by qPCR purify->analyze

Figure 2: Chromatin Immunoprecipitation (ChIP) experimental workflow.
Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of a promoter region.

Protocol Overview:

  • Construct Generation: The CALR promoter region is cloned into a reporter plasmid upstream of a luciferase gene.

  • Transfection: The reporter construct is transfected into a suitable cell line.

  • Cell Treatment: Cells are treated with specific stimuli (e.g., growth factors, stress inducers) to activate or inhibit signaling pathways of interest.

  • Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the transcriptional activity of the CALR promoter.

Luciferase_Assay start Start: CALR Promoter DNA clone 1. Clone promoter into luciferase reporter vector start->clone transfect 2. Transfect vector into cells clone->transfect treat 3. Treat cells with stimuli transfect->treat lyse 4. Lyse cells treat->lyse measure 5. Measure luciferase activity lyse->measure

Figure 3: Luciferase reporter assay workflow.
Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the levels of CALR mRNA in different samples.

Protocol Overview:

  • RNA Extraction: Total RNA is extracted from cells or tissues.

  • Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for a PCR reaction with primers specific for the CALR gene. The amplification is monitored in real-time using a fluorescent dye.

  • Quantification: The amount of CALR mRNA in the original sample is determined by comparing the amplification kinetics to that of a reference gene.

Conclusion

The CALR gene is a critical cellular component whose expression is meticulously controlled by a network of transcription factors and signaling pathways. Its dysregulation, particularly through mutations in exon 9, has profound consequences, leading to the development of myeloproliferative neoplasms. A thorough understanding of the molecular mechanisms governing CALR gene structure and regulation is paramount for the development of novel therapeutic strategies targeting CALR-mutated diseases. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of this compound biology and its role in human health and disease.

References

The Pivotal Role of Post-Translational Modifications on Calreticulin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Calreticulin's Post-Translational Modifications and Their Implications for Cellular Function, Disease, and Therapeutic Development.

For Immediate Release

This compound (CRT), a highly conserved and multifunctional protein primarily residing in the endoplasmic reticulum (ER), is a critical regulator of cellular homeostasis. Its functions, ranging from chaperone activity in protein folding and calcium homeostasis to its roles in immunity and apoptosis, are intricately modulated by a diverse array of post-translational modifications (PTMs). This technical guide provides a comprehensive overview of the known PTMs of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to support researchers, scientists, and drug development professionals in this dynamic field.

Overview of this compound Post-Translational Modifications

This compound undergoes several key PTMs that dynamically regulate its subcellular localization, interactions, and biological functions. These modifications include acetylation, arginylation, phosphorylation, glycosylation, and ubiquitination. Understanding the interplay of these PTMs is crucial for deciphering the complex regulatory networks governed by this compound.

Acetylation of this compound

Acetylation, the addition of an acetyl group to lysine residues, has been identified as a significant PTM of this compound. This modification can neutralize the positive charge of lysine, potentially altering protein conformation and protein-protein interactions.

Quantitative Data on this compound Acetylation

Mass spectrometry-based proteomic studies have identified several acetylated lysine residues on this compound. These findings indicate that a substantial portion of the this compound pool can be acetylated under physiological conditions.

Modification Site (Lysine Residue)DomainExperimental EvidenceQuantitative InformationReference
K48N-domainMass SpectrometryIdentified in proteomic screens.[1]
K62N-domainMass SpectrometryIdentified in proteomic screens.[1]
K64N-domainMass SpectrometryIdentified in proteomic screens.[1]
K153N-domainMass SpectrometryIdentified in proteomic screens.[1]
K159N-domainMass SpectrometryIdentified in proteomic screens.[1]
K206P-domainMass SpectrometryIdentified in proteomic screens.[1]
K207P-domainMass SpectrometryIdentified in proteomic screens.[1]
K209P-domainMass SpectrometryIdentified in proteomic screens.[1]
K238P-domainMass SpectrometryIdentified in proteomic screens.[1]
Overall Acetylation -Proteomic AssessmentApproximately 30% of this compound is acetylated.[1]
Functional Implications of Acetylation

This compound itself possesses transacetylase activity, capable of acetylating other proteins and influencing cellular processes. Autoacetylation of this compound may modulate its own functions. In cardiac cells, changes in the acetylation of ER stress proteins are observed in response to this compound expression levels, suggesting a role for this compound-mediated acetylation in the response to ER stress and apoptosis.[2]

Experimental Protocol: Immunoprecipitation of Acetylated this compound

This protocol describes the enrichment of acetylated this compound from cell lysates for subsequent analysis by western blotting or mass spectrometry.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)

  • Anti-acetyl-lysine antibody conjugated to agarose beads

  • Wash buffer (e.g., PBST)

  • Elution buffer (e.g., SDS-PAGE sample buffer or acidic buffer)

  • Protein A/G agarose beads (for pre-clearing)

Procedure:

  • Cell Lysis: Lyse cells in a buffer containing deacetylase inhibitors to preserve the acetylation status of proteins.

  • Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with anti-acetyl-lysine agarose beads overnight at 4°C with gentle rotation.

  • Washing: Wash the beads several times with wash buffer to remove unbound proteins.

  • Elution: Elute the bound acetylated proteins using an appropriate elution buffer. For western blot analysis, boiling in SDS-PAGE sample buffer is common. For mass spectrometry, an acidic elution followed by neutralization is often preferred.

  • Analysis: Analyze the eluted proteins by western blotting using an anti-calreticulin antibody or by mass spectrometry to identify acetylated peptides.

Arginylation of this compound

Arginylation is the post-translational addition of an arginine residue to the N-terminus of a protein, a modification catalyzed by arginyl-tRNA protein transferase (ATE1). In this compound, this modification plays a crucial role in its stability and localization under stress conditions.

Functional Consequences of Arginylation

Cytoplasmic this compound can be arginylated, and this modification is implicated in the cellular stress response.[3] Arginylated this compound (R-CRT) is recruited to stress granules, which are cytoplasmic aggregates of stalled translation initiation complexes that form in response to stress.[3][4] This sequestration of R-CRT in stress granules can initially inhibit apoptosis by sequestering pro-apoptotic factors.[3]

Experimental Protocol: In Vitro Arginylation Assay

This protocol outlines the steps for the in vitro arginylation of this compound.[5][6]

Materials:

  • Purified recombinant this compound

  • Human ATE1 enzyme

  • Reaction buffer (e.g., 50 mM HEPES, 30 mM KCl, 10 mM MgCl2)

  • L-Arginine

  • ATP

  • tRNAArg

  • Aminoacyl-tRNA synthetase for Arginine (RARS1)

Procedure:

  • Reaction Setup: On ice, combine the reaction buffer, L-arginine, ATP, tRNAArg, RARS1, ATE1, and purified this compound.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow for the arginylation reaction to proceed.

  • Analysis: The arginylated this compound can then be analyzed by various methods, including mass spectrometry to confirm the addition of arginine, or used in functional assays to study the effects of this modification.

Phosphorylation of this compound

Phosphorylation, the addition of a phosphate group to serine, threonine, or tyrosine residues, is a key regulatory mechanism for many proteins. While the phosphorylation of this compound is less characterized than other PTMs, emerging evidence suggests its importance.

Putative Phosphorylation Sites and Kinases

Computational analyses have predicted numerous potential phosphorylation sites on this compound.[7][8] In vitro studies on plant this compound have shown that it can be phosphorylated by casein kinase II (CK2), and this phosphorylation is sensitive to calcium concentrations.[5][9][10][11] However, in vivo phosphorylation sites and the responsible kinases in mammalian cells are yet to be definitively identified.

Experimental Protocol: Mass Spectrometry-Based Phosphopeptide Mapping

This protocol provides a general workflow for identifying phosphorylation sites on this compound using mass spectrometry.

Materials:

  • Purified this compound (from in vivo or in vitro phosphorylation reactions)

  • Protease (e.g., trypsin)

  • Phosphopeptide enrichment materials (e.g., TiO2 or Fe-IMAC beads)

  • LC-MS/MS system

Procedure:

  • Protein Digestion: Digest the this compound sample with a protease to generate peptides.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using affinity chromatography.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use database search algorithms to identify the sequences of the phosphopeptides and pinpoint the exact sites of phosphorylation.

Glycosylation of this compound

This compound is a lectin-like chaperone that plays a crucial role in the folding of N-linked glycoproteins in the ER. While this compound itself is not typically considered a glycoprotein, its interaction with glycans on other proteins is central to its function. The detection of any potential glycosylation on this compound itself can be investigated using lectin-based methods.

Experimental Protocol: Lectin Blotting

This protocol is used to detect the presence of specific carbohydrate moieties on proteins.

Materials:

  • Purified this compound or cell lysate

  • SDS-PAGE and Western blotting equipment

  • Biotinylated lectins with specificity for various glycans (e.g., Concanavalin A for mannose-containing glycans)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Protein Separation and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat dry milk).

  • Lectin Incubation: Incubate the membrane with a biotinylated lectin.

  • Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP.

  • Detection: Detect the bound lectin using a chemiluminescent substrate. A positive signal would indicate the presence of the corresponding glycan on this compound.

Ubiquitination of this compound

Ubiquitination is the covalent attachment of ubiquitin to lysine residues of a target protein, which can signal for its degradation by the proteasome or modulate its function in a non-degradative manner.

Putative Ubiquitination Sites

Computational tools have predicted several potential ubiquitination sites on this compound.[7][8] However, these sites await experimental validation.

Putative Ubiquitination Site (Lysine Residue)Domain
K48N-domain
K55N-domain
K143N-domain
K153N-domain
K159N-domain
K206P-domain
Functional Implications of Ubiquitination

The ubiquitin-proteasome pathway is a major route for protein degradation. While arginylation has been traditionally viewed as a degradation signal, in the case of this compound, it appears to increase its stability. The interplay between arginylation and ubiquitination in regulating this compound turnover is an active area of research.

Experimental Protocol: In Vivo Ubiquitination Assay

This protocol is designed to detect the ubiquitination of this compound in cells.

Materials:

  • Cells expressing tagged ubiquitin (e.g., His-Ub) and the protein of interest (this compound)

  • Cell lysis buffer containing a proteasome inhibitor (e.g., MG132)

  • Affinity resin for the ubiquitin tag (e.g., Ni-NTA beads for His-Ub)

  • Anti-calreticulin antibody

Procedure:

  • Cell Treatment: Treat cells with a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

  • Affinity Purification: Purify ubiquitinated proteins from the lysate using the affinity resin for the ubiquitin tag.

  • Western Blotting: Elute the bound proteins and analyze for the presence of this compound by western blotting with an anti-calreticulin antibody. The detection of higher molecular weight species of this compound corresponds to its ubiquitinated forms.

Signaling Pathways and Logical Relationships

The PTMs of this compound are integral to its role in various signaling pathways, particularly those related to the cellular stress response and apoptosis.

ER_Stress_Apoptosis_Pathway ER_Stress ER Stress (e.g., Thapsigargin, Hypoxia) CRT_Retro This compound Retrotranslocation ER_Stress->CRT_Retro induces R_CRT Arginylated This compound (R-CRT) ER_Stress->R_CRT upregulates Cyt_CRT Cytosolic This compound CRT_Retro->Cyt_CRT Cyt_CRT->R_CRT Arginylation ATE1 ATE1 ATE1->R_CRT Stress_Granules Stress Granules R_CRT->Stress_Granules recruited to Apoptosis_Inhibition Initial Apoptosis Inhibition Stress_Granules->Apoptosis_Inhibition leads to Apoptosis_Execution Apoptosis Apoptosis_Inhibition->Apoptosis_Execution can be overcome by prolonged stress Pro_Apoptotic Pro-Apoptotic Factors Pro_Apoptotic->Stress_Granules sequestered in

Arginylated this compound in the ER Stress Response.

This diagram illustrates how ER stress can lead to the retrotranslocation and subsequent arginylation of this compound. The arginylated form is then recruited to stress granules, which can sequester pro-apoptotic factors, leading to an initial inhibition of apoptosis.

Experimental_Workflow_PTM_ID Cell_Culture Cell Culture/ Tissue Sample Lysis Cell Lysis (+/- Inhibitors) Cell_Culture->Lysis IP Immunoprecipitation/ Affinity Purification (PTM-specific antibody) Lysis->IP In_Gel_Digest In-Gel Digestion (e.g., Trypsin) Lysis->In_Gel_Digest Total Proteome Analysis SDS_PAGE SDS-PAGE IP->SDS_PAGE Western_Blot Western Blot (Anti-CRT Antibody) SDS_PAGE->Western_Blot SDS_PAGE->In_Gel_Digest Enrichment PTM-Peptide Enrichment In_Gel_Digest->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis & Site Localization LC_MS->Data_Analysis Validation Functional Validation Data_Analysis->Validation

General Workflow for PTM Identification.

This workflow outlines the key steps in identifying post-translational modifications on this compound, from sample preparation to mass spectrometry-based analysis and functional validation.

Conclusion and Future Directions

The post-translational modification of this compound represents a critical layer of regulation for its diverse cellular functions. While significant progress has been made in identifying and characterizing some of these PTMs, particularly acetylation and arginylation, further research is needed to fully elucidate the complete "PTM code" of this compound. The experimental validation of predicted phosphorylation and ubiquitination sites in mammalian cells is a key area for future investigation. A deeper understanding of how specific PTMs or their combinations dictate the functional outcomes of this compound activity will be instrumental in developing novel therapeutic strategies targeting this compound in various diseases, including cancer and cardiovascular disorders. This guide serves as a foundational resource to aid in these ongoing and future research endeavors.

References

The Wanderings of a Chaperone: An In-depth Technical Guide to Calreticulin Localization and Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calreticulin (CRT) is a highly conserved and multifunctional protein, primarily known for its essential roles as a molecular chaperone and calcium homeostasis regulator within the endoplasmic reticulum (ER).[1][2][3] Its functions extend beyond the ER, with its presence and activities documented in the cytosol, nucleus, on the cell surface, and in the extracellular matrix.[1][4][5] This dynamic localization is intricately linked to its diverse physiological and pathological roles, including immune modulation, cell adhesion, and regulation of gene expression.[6][7] Consequently, understanding the molecular mechanisms governing this compound's trafficking within and outside the cell is of paramount importance for researchers in fundamental cell biology and for professionals in drug development targeting pathways involving this versatile protein.[8][9][10]

This technical guide provides a comprehensive overview of the current understanding of this compound localization and trafficking. It delves into the molecular machinery that retains this compound in the ER, the signaling pathways that trigger its translocation to other cellular compartments, and the experimental methodologies employed to study these processes.

I. Endoplasmic Reticulum: The Primary Residence

The vast majority of cellular this compound resides within the lumen of the ER, where it performs its canonical functions.[11][12] Its retention in this organelle is not passive but is maintained by a sophisticated and robust dual mechanism involving both static retention and dynamic retrieval.[4][13][14][15]

A. Mechanisms of ER Retention and Retrieval

Two primary mechanisms ensure the high concentration of this compound in the ER:

  • KDEL-Based Retrieval: this compound possesses a C-terminal Lys-Asp-Glu-Leu (KDEL) sequence, which acts as a retrieval signal.[1][2] Should this compound escape the ER and enter the secretory pathway, this KDEL motif is recognized by KDEL receptors located in the ER-Golgi intermediate compartment (ERGIC) and the cis-Golgi apparatus.[13][14] This interaction initiates retrograde transport, packaging the escaped this compound into COPI-coated vesicles for return to the ER.[16]

  • KDEL-Independent Retention: Evidence strongly suggests a second, KDEL-independent mechanism for retaining this compound within the ER.[4][13][14][15] This mechanism is thought to be calcium-dependent and may involve the formation of high-molecular-weight complexes or lattices within the ER lumen, effectively preventing its entry into transport vesicles.[2]

B. Quantitative Insights into ER Retention

Studies utilizing mutated forms of this compound have provided quantitative estimates of the efficiency of these retention mechanisms.

This compound MutantSecretion Rate (over 3 hours)ImplicationReference
Wild-type this compound1-2%Highly efficient ER retention[4][14][15]
This compound lacking the C-terminal Ca2+-binding domain18%The Ca2+-binding domain is crucial for KDEL-independent retention.[4][14][15]
This compound with deleted KDEL sequence29%The KDEL sequence is a major contributor to ER retention.[4][14][15]

II. Trafficking to the Cell Surface: An "Eat-Me" Signal

Under specific cellular stress conditions, particularly those that induce immunogenic cell death (ICD), this compound translocates from the ER to the cell surface.[6][17][18] Here, it acts as a potent "eat-me" signal, promoting the phagocytosis of dying or cancerous cells by antigen-presenting cells like dendritic cells and macrophages.[10][17]

A. Signaling Pathways for Cell Surface Translocation

The translocation of this compound to the cell surface is a regulated process involving the conventional secretory pathway.

Calreticulin_Surface_Translocation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Exocytosis Exocytosis ER_Stress ER Stress (e.g., Anthracyclines, UV) PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a CRT_ER This compound (CRT) eIF2a->CRT_ER Translocation CRT_Golgi CRT CRT_ER->CRT_Golgi Anterograde Transport Vesicle Secretory Vesicle CRT_Golgi->Vesicle Cell_Surface Cell Surface Vesicle->Cell_Surface SNARE-dependent

Caption: this compound translocation to the cell surface under ER stress.

Key steps in this pathway include:

  • Induction of ER Stress: Agents that induce immunogenic cell death, such as certain chemotherapeutics (e.g., anthracyclines) and UV radiation, trigger ER stress.[14][18]

  • PERK Pathway Activation: This stress activates the PERK signaling pathway, leading to the phosphorylation of eIF2α.[18]

  • Anterograde Transport: this compound is then transported from the ER to the Golgi apparatus. This transport is inhibited by Brefeldin A, a compound that disrupts the ER-Golgi trafficking.[18]

  • Exocytosis: From the Golgi, this compound is packaged into secretory vesicles and transported to the cell surface via a SNARE-dependent mechanism.[17]

III. Nuclear and Cytosolic Localization

While predominantly an ER-resident protein, a pool of this compound has been identified in the cytosol and nucleus, where it partakes in distinct cellular functions.[5][11][19][20]

A. Retrotranslocation to the Cytosol

The mechanism by which this compound reaches the cytosol is thought to involve retrotranslocation from the ER.[21] This process is distinct from the ER-associated degradation (ERAD) pathway, as cytosolic this compound is not ubiquitinated and degraded.[21] Post-translational modifications, such as arginylation, may play a role in the stabilization and function of cytosolic this compound.[11]

B. Nuclear Functions and Trafficking

In the nucleus, this compound has been implicated in the regulation of gene expression, in part through its interaction with nuclear hormone receptors like the glucocorticoid receptor (GR).[7][22] It has been shown to function as a nuclear export receptor for the GR, mediating its transport from the nucleus to the cytoplasm.[18][19][23] This process is dependent on the DNA-binding domain of the GR and is distinct from the classical Crm1-dependent nuclear export pathway.[18][19]

Calreticulin_Nuclear_Trafficking cluster_Cytosol Cytosol cluster_Nucleus Nucleus CRT_cyto Cytosolic CRT CRT_nuc Nuclear CRT CRT_cyto->CRT_nuc GR_cyto Glucocorticoid Receptor (GR) GR_nuc Nuclear GR GR_cyto->GR_nuc Import CRT_nuc->GR_cyto Mediates GR Export CRT_nuc->GR_nuc Binds GR GR_nuc->GR_cyto Export DNA DNA GR_nuc->DNA Transcriptional Regulation

Caption: this compound-mediated nuclear export of the glucocorticoid receptor.

IV. Extracellular Functions

Once secreted or exposed on the cell surface, this compound can interact with a variety of extracellular partners to modulate cellular processes such as adhesion and migration.[19][24][25] It can bind to thrombospondin, leading to the disassembly of focal adhesions, and also interacts with integrins.[1]

V. Experimental Protocols

Studying the dynamic localization and trafficking of this compound requires a combination of cell biology, biochemistry, and microscopy techniques. Below are detailed methodologies for key experiments.

A. Subcellular Fractionation

This protocol allows for the biochemical separation of cellular compartments to determine the relative abundance of this compound in each.

1. Cell Lysis and Homogenization: a. Harvest cultured cells and wash twice with ice-cold PBS. b. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors) and incubate on ice for 15 minutes. c. Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes). d. Add a non-ionic detergent such as NP-40 to a final concentration of 0.1% and vortex briefly.

2. Isolation of Nuclei: a. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. b. The pellet contains the nuclei. Wash the nuclear pellet with lysis buffer. c. The supernatant contains the cytoplasm and membrane fractions.

3. Isolation of Cytosolic and Membrane Fractions: a. Centrifuge the supernatant from step 2b at 100,000 x g for 1 hour at 4°C. b. The resulting supernatant is the cytosolic fraction. c. The pellet contains the membrane fractions (including ER and Golgi). Resuspend this pellet in a suitable buffer.

4. Analysis: a. Analyze equal protein amounts from each fraction by SDS-PAGE and Western blotting using a specific anti-calreticulin antibody. b. Use antibodies against marker proteins for each fraction (e.g., histone H3 for nucleus, tubulin for cytosol, and PDI for ER) to assess the purity of the fractions.

Subcellular_Fractionation_Workflow Start Cultured Cells Lysis Cell Lysis & Homogenization Start->Lysis Centrifuge1 Centrifugation (1,000 x g) Lysis->Centrifuge1 Pellet1 Nuclear Pellet Centrifuge1->Pellet1 Supernatant1 Cytoplasmic & Membrane Supernatant Centrifuge1->Supernatant1 Analysis Western Blot Analysis Pellet1->Analysis Centrifuge2 Ultracentrifugation (100,000 x g) Supernatant1->Centrifuge2 Supernatant2 Cytosolic Fraction Centrifuge2->Supernatant2 Pellet2 Membrane Pellet (ER, Golgi) Centrifuge2->Pellet2 Supernatant2->Analysis Pellet2->Analysis

Caption: Workflow for subcellular fractionation to analyze this compound distribution.

B. Immunofluorescence Microscopy

This technique allows for the visualization of this compound's subcellular localization.

1. Cell Preparation: a. Grow adherent cells on sterile glass coverslips in a petri dish to 60-80% confluency.

2. Fixation and Permeabilization: a. Wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. For cell surface staining, omit this step.

3. Blocking and Antibody Incubation: a. Wash three times with PBS. b. Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature. c. Incubate with a primary antibody against this compound (diluted in 1% BSA/PBS) for 1-2 hours at room temperature or overnight at 4°C. d. Wash three times with PBS. e. Incubate with a fluorophore-conjugated secondary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature in the dark.

4. Mounting and Imaging: a. Wash three times with PBS. b. Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI). c. Image the cells using a fluorescence or confocal microscope.

C. Pulse-Chase Analysis

This method is used to track the movement of newly synthesized this compound through the cell over time.[26][27][28][29][30]

1. Pulse Labeling: a. Starve cells in methionine/cysteine-free medium for 30-60 minutes. b. "Pulse" the cells by adding medium containing 35S-methionine/cysteine for a short period (e.g., 5-10 minutes) to label newly synthesized proteins.

2. Chase: a. Remove the radioactive medium and wash the cells with complete medium. b. "Chase" by incubating the cells in complete medium containing an excess of unlabeled methionine and cysteine for various time points (e.g., 0, 15, 30, 60, 120 minutes).

3. Immunoprecipitation and Analysis: a. At each time point, lyse the cells in a suitable lysis buffer. b. Immunoprecipitate this compound from the cell lysates using a specific anti-calreticulin antibody and protein A/G-agarose beads. c. Analyze the immunoprecipitates by SDS-PAGE and autoradiography to visualize the movement and processing of the labeled this compound.

D. Co-immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with this compound in different cellular compartments.[9][10][21][23]

1. Cell Lysis: a. Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors to preserve protein-protein interactions.

2. Immunoprecipitation: a. Pre-clear the lysate with protein A/G-agarose beads to reduce non-specific binding. b. Incubate the pre-cleared lysate with an anti-calreticulin antibody or a control IgG overnight at 4°C. c. Add protein A/G-agarose beads to capture the antibody-protein complexes.

3. Washing and Elution: a. Wash the beads several times with lysis buffer to remove non-specifically bound proteins. b. Elute the protein complexes from the beads using a low pH buffer or SDS-PAGE sample buffer.

4. Analysis: a. Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

VI. Conclusion

The subcellular localization and trafficking of this compound are tightly regulated processes that are fundamental to its diverse cellular functions. While its primary role is within the ER, its regulated translocation to the cell surface, nucleus, and cytosol highlights its importance in a broader range of cellular activities. A thorough understanding of these trafficking pathways, facilitated by the experimental approaches detailed in this guide, is crucial for advancing our knowledge of cellular physiology and for the development of novel therapeutic strategies targeting this compound-mediated processes in diseases such as cancer and autoimmune disorders.

References

The Evolutionary Conservation of Calreticulin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calreticulin (CRT) is a highly conserved and ubiquitously expressed endoplasmic reticulum (ER) resident protein found in virtually all eukaryotic organisms investigated.[1] Its remarkable evolutionary stability underscores its critical roles in fundamental cellular processes, primarily as a molecular chaperone for glycoproteins and a key regulator of intracellular calcium homeostasis.[2][3] This technical guide provides an in-depth examination of the evolutionary conservation of this compound, detailing its conserved structural domains, functions, and phylogenetic distribution. We present quantitative data on sequence homology, outline detailed experimental protocols for its study, and illustrate key signaling pathways and workflows using Graphviz diagrams. Understanding the profound conservation of this compound offers critical insights into its indispensable biological functions and highlights its potential as a therapeutic target in various diseases, including cancer and autoimmune disorders.[4][5]

Introduction to this compound

This compound is a 46-kDa protein primarily located in the lumen of the endoplasmic reticulum.[6] It was first identified as a calcium-binding protein and is now recognized as a multifunctional chaperone involved in a vast array of cellular activities.[7] Its two major, well-characterized functions are:

  • Calcium Homeostasis: this compound is a major Ca2+ storage protein within the ER, binding calcium with low affinity but high capacity. This function is crucial for regulating intracellular Ca2+ signaling, which governs numerous cellular processes.[3][8]

  • Protein Folding: As a lectin-like chaperone, this compound, along with the membrane-bound calnexin, is a central component of the quality control system for newly synthesized glycoproteins.[9][10] It ensures their proper folding and assembly before they are transported out of the ER.

Beyond these core roles, this compound is implicated in processes ranging from gene expression and cell adhesion to immunity and apoptosis.[6][11] The absence of the this compound gene is embryonically lethal in mice, demonstrating its essential role in development.[6] Its high degree of conservation across diverse eukaryotic lineages, from yeast to mammals and plants, points to a conserved and vital set of functions established early in eukaryotic evolution.[1][12][13]

Structural Conservation of this compound

The structure of this compound is remarkably conserved and is organized into three distinct domains, each with specialized functions. Additionally, it contains conserved signaling sequences for its proper cellular localization.[7][14]

  • N-terminal Signal Sequence: A 17-residue signal peptide at the N-terminus directs the nascent polypeptide to the endoplasmic reticulum.[2]

  • Three-Domain Structure: The mature protein consists of the N-domain, P-domain, and C-domain.

  • ER Retrieval Signal: A C-terminal KDEL sequence ensures the protein is retained within the ER lumen by retrieving any escaped molecules from the Golgi apparatus.[6][7]

Conserved Functional Domains

The multifunctionality of this compound is a direct result of its modular domain structure. The conservation of these domains is critical for maintaining its diverse biological roles.

Domain Key Structural Features Conserved Functions References
N-Domain Globular β-sandwich structure. Contains a high-affinity Ca2+-binding site and a lectin (carbohydrate-binding) site.Lectin-like chaperone activity (binds monoglucosylated glycans on glycoproteins). Binds zinc (Zn2+). Interacts with other chaperones like ERp57.[2][9][14][15]
P-Domain Proline-rich, flexible, extended arm-like structure.Binds to the co-chaperone ERp57. Provides a scaffold for substrate binding and folding. Undergoes conformational changes upon substrate binding.[9][14][15]
C-Domain Highly acidic and has a high capacity for low-affinity Ca2+ binding. Contains the KDEL ER-retrieval signal.Primary site for high-capacity Ca2+ storage and buffering in the ER. Critical for maintaining ER Ca2+ homeostasis.[2][8][14]

Phylogenetic Distribution and Sequence Homology

This compound is extensively expressed in all eukaryotic organisms studied.[1] Phylogenetic analyses show that this compound and its membrane-bound homolog, calnexin, likely arose from a gene duplication event early in eukaryotic evolution.[12][13] While mammals typically have one main this compound gene, plants have evolved distinct groups of isoforms (CRT1/CRT2 and CRT3), suggesting functional specialization.[11][14][16][17]

Quantitative Analysis of Sequence Conservation

The amino acid sequence of this compound is highly conserved across species, particularly within the N- and P-domains.[14] The table below summarizes the percentage of sequence identity between human this compound and its orthologs in various species, illustrating its strong evolutionary conservation.

Species Comparison Scientific Name Sequence Identity (%) Sequence Divergence (%)
Human vs. MouseMus musculus94.06.0
Human vs. RatRattus norvegicus93.56.5
Human vs. ChickenGallus gallus89.011.0
Human vs. ZebrafishDanio rerio80.020.0
Human vs. Fruit FlyDrosophila melanogaster65.035.0
Human vs. NematodeCaenorhabditis elegans58.042.0
Human vs. ArabidopsisArabidopsis thaliana (CRT1)55.045.0

Note: Data is representative and compiled from typical values found in phylogenetic studies. Exact percentages may vary slightly based on the alignment algorithm and specific isoforms used.

Conservation of Function and Signaling Pathways

The structural conservation of this compound directly translates to the conservation of its core functions across eukaryotes.

The this compound/Calnexin Chaperone Cycle

This quality control cycle is a cornerstone of protein folding in the ER and is highly conserved. It ensures that only correctly folded glycoproteins proceed through the secretory pathway.

  • Recognition: this compound and calnexin recognize and bind to newly synthesized glycoproteins that carry a specific monoglucosylated glycan (Glc1Man9GlcNAc2).[9]

  • Folding and Assembly: While bound, this compound recruits the thiol oxidoreductase ERp57 via its P-domain. ERp57 then catalyzes the formation and isomerization of disulfide bonds in the substrate protein.

  • Release and Quality Control: The glucose residue is trimmed, releasing the glycoprotein. If properly folded, it exits the ER. If misfolded, it is re-glucosylated by the enzyme UGGT, allowing it to re-enter the cycle.[9] Chronically misfolded proteins are eventually targeted for ER-associated degradation (ERAD).

Calreticulin_Calnexin_Cycle cluster_ER Endoplasmic Reticulum Lumen NascentGP Nascent Glycoprotein (Misfolded) Glc1Man9 Monoglucosylated Glycoprotein (Glc1Man9GlcNAc2) NascentGP->Glc1Man9 UGGT (re-glucosylation) CRT_ERp57 This compound-ERp57 Complex Glc1Man9->CRT_ERp57 Binding FoldedGP Correctly Folded Glycoprotein CRT_ERp57->FoldedGP Successful Folding & Glucose trimming MisfoldedGP Misfolded Glycoprotein CRT_ERp57->MisfoldedGP Glucosidase II (Glucose trimming) Exit Exit to Golgi FoldedGP->Exit MisfoldedGP->Glc1Man9 Re-entry to cycle ERAD ER-Associated Degradation (ERAD) MisfoldedGP->ERAD Persistent Misfolding

Caption: The conserved this compound/Calnexin cycle for glycoprotein folding.
Immunogenic Cell Death (ICD) Signaling

Under certain stress conditions (e.g., treatment with specific chemotherapeutics), this compound translocates from the ER to the surface of dying cancer cells.[5][18] Surface-exposed this compound acts as a potent "eat-me" signal, promoting the phagocytosis of the dying cells by dendritic cells. This process is crucial for initiating a robust anti-tumor immune response. The core components of this pathway are conserved in mammals.

Immunogenic_Cell_Death cluster_TumorCell Dying Tumor Cell cluster_Phagocyte Phagocyte (e.g., Dendritic Cell) ER_Stress ER Stress (e.g., Chemotherapy) CRT_Translocation This compound (CRT) Translocation ER_Stress->CRT_Translocation Surface_CRT Surface-Exposed CRT ('Eat-Me' Signal) CRT_Translocation->Surface_CRT LRP1 LRP1 Receptor Surface_CRT->LRP1 Binding Phagocytosis Phagocytosis & Antigen Presentation LRP1->Phagocytosis Immune_Response Anti-Tumor Immune Response Phagocytosis->Immune_Response

Caption: this compound's role as an "eat-me" signal in immunogenic cell death.

Experimental Protocols for Studying this compound Conservation

A variety of well-established molecular biology and biochemical techniques are used to analyze the evolutionary conservation of proteins like this compound.

Sequence-Based Analysis
  • Protocol 1: Homolog Identification using BLAST

    • Obtain Sequence: Retrieve the canonical amino acid sequence of a reference this compound protein (e.g., human CALR from UniProt, ID: P27797).

    • Perform BLASTp: Use the NCBI BLAST (Basic Local Alignment Search Tool) portal. Select the "blastp" (protein-protein BLAST) algorithm.

    • Set Parameters: Paste the reference sequence into the query box. Select the target database (e.g., "Non-redundant protein sequences (nr)"). The search can be restricted by taxonomic group if desired.

    • Analyze Results: The output will be a list of homologous sequences from different organisms, ranked by sequence identity and E-value. This confirms the presence and conservation of the protein across species.

  • Protocol 2: Multiple Sequence Alignment (MSA)

    • Gather Sequences: Collect FASTA-formatted amino acid sequences of this compound orthologs identified via BLAST or from databases like Ensembl.

    • Select Tool: Use an MSA tool such as Clustal Omega or T-Coffee.

    • Perform Alignment: Input the collected sequences into the tool. The algorithm will align the sequences to maximize regions of identity and similarity.

    • Visualize and Analyze: The resulting alignment highlights conserved residues and domains. Decreased sequence conservation is often observed towards the N- and C-termini.[19]

Phylogenetic Analysis
  • Protocol 3: Phylogenetic Tree Construction

    • Generate MSA: Create a high-quality multiple sequence alignment as described above.

    • Select Method: Choose a phylogenetic reconstruction method. The Neighbor-Joining method is common for its speed, while Maximum Likelihood offers greater statistical rigor.[20]

    • Run Analysis: Use software like MEGA (Molecular Evolutionary Genetics Analysis) or a web server like Phylogeny.fr. Input the MSA file.

    • Bootstrap Validation: Set the number of bootstrap replicates (e.g., 1000) to assess the statistical support for the tree's branches.[20]

    • Interpret Tree: The resulting phylogenetic tree visually represents the evolutionary relationships between the different this compound sequences.

Functional Conservation Analysis
  • Protocol 4: Co-Immunoprecipitation (Co-IP) to Verify Protein Interactions

    • Cell Lysis: Lyse cells expressing the this compound ortholog of interest under non-denaturing conditions to preserve protein complexes.

    • Antibody Incubation: Incubate the cell lysate with an antibody specific to the this compound ortholog.

    • Immunoprecipitation: Add protein A/G-coated beads to capture the antibody-calreticulin complex.

    • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.

    • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the expected interacting partner (e.g., ERp57) to confirm the conserved interaction.

Protein_Conservation_Workflow Start Start: Reference Protein Sequence BLAST 1. Homolog Search (BLASTp) Start->BLAST MSA 2. Multiple Sequence Alignment (MSA) BLAST->MSA PhyloTree 3. Phylogenetic Analysis (e.g., MEGA) MSA->PhyloTree Conservation Identify Conserved Domains & Residues MSA->Conservation Conclusion Conclusion: Assess Structural & Functional Conservation PhyloTree->Conclusion Functional 4. Functional Assays (e.g., Co-IP, Ca2+ Binding) Conservation->Functional Functional->Conclusion

References

Calreticulin: A Multifunctional Chaperone at the Crossroads of Cellular Homeostasis and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Domains and Their Specific Functions for Researchers, Scientists, and Drug Development Professionals

Introduction

Calreticulin (CRT) is a highly conserved and ubiquitously expressed endoplasmic reticulum (ER) resident protein that plays a pivotal role in maintaining cellular homeostasis. Its functions are diverse, ranging from chaperone activity in glycoprotein folding and quality control to regulation of calcium homeostasis, and extending to processes such as cell adhesion, immune response, and apoptosis. The multifaceted nature of this compound is intrinsically linked to its unique domain architecture, with each domain possessing specialized functions. This technical guide provides a comprehensive overview of the core domains of this compound, their specific functions, quantitative data on their activities, detailed experimental protocols for their study, and visualizations of key signaling pathways.

Core Domains of this compound: Structure and Function

This compound is structurally organized into three distinct domains: the N-terminal domain (N-domain), the proline-rich P-domain, and the C-terminal domain (C-domain). Each domain contributes to the protein's overall functionality.

N-Terminal Domain (N-domain)

The N-domain is a globular domain that is highly conserved across species.[1] It is primarily responsible for the chaperone function of this compound, particularly for non-glycosylated proteins.[1] This domain contains a high-affinity Ca²⁺ binding site, which is crucial for its structural integrity and chaperone activity.[2] The N-domain also harbors a binding site for zinc (Zn²⁺), and the binding of Zn²⁺ can induce conformational changes that enhance its chaperone activity for some substrates.[1]

Key Functions of the N-domain:

  • Chaperone Activity: The N-domain is involved in the folding and prevention of aggregation of a variety of proteins.[1] It has been shown to play a role in the proper folding of specific substrates like the bradykinin receptor.[1]

  • High-Affinity Calcium Binding: This domain contains a single high-affinity Ca²⁺ binding site.[2]

  • Zinc Binding: The N-domain possesses a Zn²⁺ binding site, which modulates its chaperone function.[1]

Proline-Rich P-Domain

The P-domain, also known as the "arm" or "stalk," is characterized by its high content of proline residues and its extended, flexible structure.[3][4] This domain is crucial for the lectin-like chaperone activity of this compound, recognizing and binding to monoglucosylated N-linked glycans on newly synthesized glycoproteins.[2] The tip of the P-domain contains a binding site for the co-chaperone ERp57, a thiol oxidoreductase that plays a critical role in the formation and isomerization of disulfide bonds in folding glycoproteins.[5]

Key Functions of the P-domain:

  • Lectin-Like Chaperone Activity: The P-domain is central to the this compound/calnexin cycle, where it recognizes and binds to monoglucosylated glycans on nascent glycoproteins, retaining them in the ER for proper folding.

  • Interaction with ERp57: This interaction is essential for the efficient folding and quality control of glycoproteins, coupling glycan recognition with disulfide bond formation.[5]

  • High-Affinity Calcium Binding: The P-domain also contributes to high-affinity calcium binding.[1]

C-Terminal Domain (C-domain)

The C-domain is a highly acidic and flexible region at the C-terminus of the protein. It is responsible for the high-capacity, low-affinity Ca²⁺ binding that is a hallmark of this compound.[6] This domain can bind a large number of Ca²⁺ ions, making this compound a major Ca²⁺ storage protein within the ER.[6] The C-domain terminates with the KDEL sequence, an ER-retention signal that ensures the protein is retrieved from the Golgi apparatus back to the ER.[2]

Key Functions of the C-domain:

  • High-Capacity, Low-Affinity Calcium Storage: The C-domain is the primary site for Ca²⁺ storage, playing a crucial role in buffering ER luminal Ca²⁺ concentrations.[6]

  • ER Retention: The C-terminal KDEL motif ensures the localization of this compound within the ER.[2]

Quantitative Data on this compound Domain Functions

The following table summarizes key quantitative data related to the functions of this compound's domains.

DomainFunctionParameterValueReference
N-domain High-Affinity Ca²⁺ BindingKd~1 µM[2]
P-domain High-Affinity Ca²⁺ BindingStoichiometry1 mol Ca²⁺ / mol protein[1]
C-domain Low-Affinity, High-Capacity Ca²⁺ BindingKd~1-2 mM[6]
Capacity>20 mol Ca²⁺ / mol protein[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the functions of this compound domains.

Isothermal Titration Calorimetry (ITC) for Measuring Calcium Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

  • Purified recombinant this compound or its isolated domains.

  • ITC instrument (e.g., Malvern MicroCal PEAQ-ITC).

  • Degassed buffer (e.g., 20 mM MOPS, 100 mM KCl, pH 7.2).

  • CaCl₂ solution in the same degassed buffer.

  • Syringe for injection.

Protocol:

  • Sample Preparation:

    • Dialyze the purified protein extensively against the ITC buffer to ensure buffer matching.

    • Determine the protein concentration accurately using a reliable method (e.g., BCA assay or UV absorbance at 280 nm).

    • Prepare the CaCl₂ solution in the same buffer at a concentration approximately 10-20 times higher than the protein concentration.

    • Degas both the protein and CaCl₂ solutions immediately before the experiment to prevent bubble formation.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the CaCl₂ solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the CaCl₂ solution into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change against the molar ratio of CaCl₂ to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.

Co-immunoprecipitation (Co-IP) for Studying Protein-Protein Interactions (e.g., this compound and ERp57)

Co-immunoprecipitation is used to identify and validate interactions between proteins in a complex.

Materials:

  • Cell culture expressing the proteins of interest.

  • Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors).

  • Primary antibody specific to the "bait" protein (e.g., anti-calreticulin).

  • Isotype control antibody.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • SDS-PAGE and Western blotting reagents.

Protocol:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C on a rotator.

    • Pellet the beads using a magnetic stand and discard the beads to remove non-specifically binding proteins.

  • Immunoprecipitation:

    • Add the primary antibody (e.g., anti-calreticulin) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add fresh protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads with the magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, remove all residual buffer.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein (e.g., anti-ERp57).

In Vitro Glycoprotein Folding Assay

This assay is used to assess the chaperone activity of this compound on a model glycoprotein.

Materials:

  • Purified recombinant this compound.

  • A model glycoprotein substrate (e.g., denatured and reduced RNase B).

  • Glucosidase I and II.

  • UDP-glucose:glycoprotein glucosyltransferase (UGGT).

  • ERp57 (optional, to study the complete folding machinery).

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 1 mM ATP).

  • Reagents for measuring the activity of the refolded glycoprotein (e.g., for RNase B, a substrate like cCMP).

Protocol:

  • Denaturation and Reduction of the Substrate:

    • Denature the glycoprotein substrate (e.g., RNase B) in a buffer containing a denaturant (e.g., 6 M guanidinium chloride) and a reducing agent (e.g., 10 mM DTT).

  • Refolding Reaction:

    • Initiate the refolding by diluting the denatured substrate into the assay buffer containing this compound and other components of the folding machinery (glucosidases, UGGT, ERp57).

    • Set up control reactions lacking this compound to assess spontaneous refolding.

    • Incubate the reactions at a suitable temperature (e.g., 37°C).

  • Monitoring Refolding:

    • At various time points, take aliquots from the refolding reactions.

    • Measure the enzymatic activity of the refolded glycoprotein. For RNase B, this can be done by monitoring the hydrolysis of a substrate like cCMP.

    • An increase in enzymatic activity over time indicates successful refolding.

  • Analysis:

    • Plot the percentage of refolded protein (relative to the activity of the native protein) against time.

    • Compare the refolding rates in the presence and absence of this compound to determine its chaperone effect.

Signaling Pathways and Logical Relationships

This compound is involved in several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these pathways.

The this compound/Calnexin Cycle

This cycle is fundamental to the quality control of glycoprotein folding in the ER.

Calreticulin_Calnexin_Cycle cluster_ER Endoplasmic Reticulum Lumen Nascent_Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I_II_1 Glucosidase I & II Nascent_Glycoprotein->Glucosidase_I_II_1 Monoglucosylated_Glycoprotein Monoglucosylated Glycoprotein (Glc1Man9GlcNAc2) Glucosidase_I_II_1->Monoglucosylated_Glycoprotein Calreticulin_Calnexin This compound/ Calnexin + ERp57 Monoglucosylated_Glycoprotein->Calreticulin_Calnexin Glucosidase_II Glucosidase II Calreticulin_Calnexin->Glucosidase_II Misfolded_Glycoprotein Misfolded Glycoprotein Calreticulin_Calnexin->Misfolded_Glycoprotein prolonged interaction Correctly_Folded Correctly Folded Glycoprotein Glucosidase_II->Correctly_Folded Exit_ER Exit ER Correctly_Folded->Exit_ER UGGT UGGT UGGT->Monoglucosylated_Glycoprotein reglucosylation Misfolded_Glycoprotein->UGGT ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD

Caption: The this compound/Calnexin cycle for glycoprotein folding and quality control in the ER.

Immunogenic Cell Death (ICD) Signaling Pathway

This compound exposure on the cell surface is a key "eat-me" signal during immunogenic cell death.

ICD_Pathway cluster_Cell Cancer Cell ICD_Inducers ICD Inducers (e.g., Anthracyclines) ER_Stress ER Stress ICD_Inducers->ER_Stress PERK_Activation PERK Activation ER_Stress->PERK_Activation eIF2a_Phosphorylation eIF2α Phosphorylation PERK_Activation->eIF2a_Phosphorylation Caspase8_Activation Caspase-8 Activation eIF2a_Phosphorylation->Caspase8_Activation BAX_BAK_Activation BAX/BAK Activation Caspase8_Activation->BAX_BAK_Activation ER_to_Golgi ER-to-Golgi Transport of CRT BAX_BAK_Activation->ER_to_Golgi SNARE_Exocytosis SNARE-dependent Exocytosis ER_to_Golgi->SNARE_Exocytosis CRT_Exposure This compound Exposure on Cell Surface SNARE_Exocytosis->CRT_Exposure Phagocytosis Phagocytosis ('Eat-me' signal) CRT_Exposure->Phagocytosis Dendritic_Cell Dendritic Cell Dendritic_Cell->Phagocytosis Cell_Surface_CRT_Signaling cluster_Membrane Plasma Membrane Thrombospondin Thrombospondin-1 (TSP-1) CRT Cell Surface This compound Thrombospondin->CRT LRP1 LRP1 CRT->LRP1 interacts with G_protein Gαi protein LRP1->G_protein PI3K PI3K G_protein->PI3K ERK ERK G_protein->ERK Focal_Adhesion_Disassembly Focal Adhesion Disassembly PI3K->Focal_Adhesion_Disassembly ERK->Focal_Adhesion_Disassembly Cell_Migration Increased Cell Migration Focal_Adhesion_Disassembly->Cell_Migration

References

The Pivotal Role of Calreticulin in Early Embryonic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Calreticulin (CRT) is a highly conserved and multifunctional protein primarily resident within the endoplasmic reticulum (ER). It functions as a critical molecular chaperone for glycoproteins and as a major calcium (Ca²⁺) binding and storage protein.[1][2][3] While ubiquitously expressed, its role is particularly indispensable during early embryonic development. Gene knockout studies in mice have unequivocally demonstrated that this compound is essential for life, with its absence leading to embryonic lethality primarily due to severe defects in cardiac organogenesis.[4][5][6] This guide provides an in-depth examination of this compound's functions in embryogenesis, focusing on its influence on calcium signaling, organ development, and the underlying molecular pathways. We present key quantitative data, detailed experimental protocols, and visual diagrams of critical pathways to offer a comprehensive resource for researchers in developmental biology and therapeutic development.

Core Functions of this compound in the Embryo

Calcium Homeostasis and Signaling

The ER serves as the primary intracellular Ca²⁺ reservoir, and this compound is a key luminal protein that buffers this Ca²⁺.[7][8] It is a high-capacity, low-affinity Ca²⁺-binding protein, which allows it to store significant amounts of Ca²⁺ and release it upon cellular signaling.[2] This function is crucial for modulating the amplitude and duration of intracellular Ca²⁺ signals that govern a multitude of developmental processes, including cell differentiation, proliferation, and gene expression.[7][9]

Studies on this compound-deficient (crt-/-) cells have shown that the absence of CRT compromises the ER's Ca²⁺ storage capacity and impairs Inositol 1,4,5-trisphosphate (InsP₃)-mediated Ca²⁺ release.[4][5][8] This disruption of Ca²⁺ homeostasis is a central driver of the phenotypic defects observed in crt-/- embryos.

Molecular Chaperone and ER Quality Control

As a lectin-like chaperone, this compound, along with calnexin, is a key component of the ER's quality control system.[1][10] It ensures the proper folding and assembly of newly synthesized glycoproteins by binding to their monoglucosylated N-linked glycans, preventing the aggregation and export of misfolded proteins.[1] While this role is vital for general cellular function, its specific importance in the context of embryonic development is highlighted by the high demand for protein synthesis and secretion during organogenesis. Deficiencies in this chaperone function can lead to ER stress and the unfolded protein response (UPR), which may contribute to developmental abnormalities.[11][12]

The Role of this compound in Organogenesis

This compound expression is spatially and temporally regulated during development, with particularly high levels observed in the developing cardiovascular and nervous systems.[4] Its deficiency leads to pleiotropic effects, impacting multiple organ systems.

Cardiac Development: An Essential Requirement

The most profound consequence of this compound ablation is failed heart development.[4][13][14][15] Crt-/- mouse embryos are non-viable and perish between embryonic days 12.5 and 14.5.[16]

  • Phenotypic Defects: The embryos exhibit a marked decrease in the thickness of the ventricular walls, deep intertrabecular recesses, and omphalocele (failure of the umbilical hernia to be absorbed).[4][5][6]

  • Molecular Mechanism: The cardiac defects stem from the disruption of the Ca²⁺/calcineurin-dependent signaling pathway.[13][17] this compound modulates the Ca²⁺ signals required to activate calcineurin, a Ca²⁺-dependent phosphatase. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, enabling their translocation to the nucleus.[5][18] In the nucleus, NFAT partners with other transcription factors, such as GATA-4, to regulate the expression of genes essential for cardiac development.[5][6] In crt-/- cells, impaired Ca²⁺ release leads to failed nuclear import of NFAT3, disrupting this critical transcriptional program.[4][5]

Kidney Development

Recent studies have revealed that this compound is also pivotal for nephrogenesis.[11][12] this compound deficiency in mouse embryos leads to significant growth retardation and morphological abnormalities in the kidneys. Transcriptomic and proteomic analyses of kidneys from crt-/- embryos show a disrupted nephrogenic zone and impaired formation of comma- and S-shaped bodies.[12] A key finding is that this compound deficiency is associated with the downregulation of numerous ribosomal proteins, suggesting a disturbance in ribosome biogenesis and overall protein synthesis, which severely impacts the complex process of kidney development.[11][12]

Skeletal and Neuronal Development

This compound's influence extends to other developing systems:

  • Skeletal Lineage: In murine embryonic stem cells, this compound regulates the switch between osteoblast (bone-forming) and chondrocyte (cartilage-forming) lineages. Its absence blocks the nuclear import of NFATC1, a key osteogenic transcription factor, and shifts differentiation towards a chondrogenic fate.[18]

  • Nervous System: The this compound promoter is highly active in the developing brain.[4] this compound has been shown to mediate nerve growth factor (NGF)-induced neuronal differentiation through pathways involving ERK and MAPK.[19] It is also expressed in head neurons in C. elegans.[2]

Key Signaling Pathways

The this compound-Calcineurin-NFAT Signaling Pathway

This pathway is fundamental to this compound's role in cardiac development and serves as a prime example of how ER Ca²⁺ regulation is translated into transcriptional outcomes.

Calreticulin_NFAT_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus CRT This compound Ca_ER Ca²⁺ Store CRT->Ca_ER Buffers InsP3R InsP₃ Receptor CRT->InsP3R Modulates Ca_ER->InsP3R Ca_Cyto Cytosolic Ca²⁺ InsP3R->Ca_Cyto Ca²⁺ Release InsP3 InsP₃ InsP3->InsP3R Binds Calcineurin_I Calcineurin (Inactive) Ca_Cyto->Calcineurin_I Calcineurin_A Calcineurin (Active) Calcineurin_I->Calcineurin_A Activates NFAT_P NFAT-P Calcineurin_A->NFAT_P NFAT NFAT NFAT_P->NFAT Dephosphorylates NFAT_N NFAT NFAT->NFAT_N Nuclear Import TargetGenes Cardiac Gene Transcription NFAT_N->TargetGenes GATA4 GATA-4 GATA4->TargetGenes Knockout_Workflow cluster_Vector 1. Construct Targeting Vector cluster_ES_Cells 2. Embryonic Stem (ES) Cell Manipulation cluster_Mice 3. Generation of Chimeric and Knockout Mice cluster_Analysis 4. Embryo Analysis A1 Isolate this compound Genomic Clone A2 Replace Exon(s) with Neomycin Resistance Cassette (PGK-neo) A1->A2 A3 Add Thymidine Kinase (TK) for Negative Selection A2->A3 B1 Electroporate Vector into ES Cells A3->B1 B2 Select for Homologous Recombination (Positive-Negative Selection) B1->B2 B3 Identify Correctly Targeted ES Cell Clones via PCR/Southern Blot B2->B3 C1 Inject Targeted ES Cells into Blastocysts B3->C1 C2 Implant Blastocysts into Pseudopregnant Females C1->C2 C3 Identify Chimeric Offspring (Mixed Coat Color) C2->C3 C4 Breed Chimeras to Wild-Type Mice to Achieve Germline Transmission C3->C4 C5 Intercross Heterozygous (crt+/-) Mice to Generate Homozygous (crt-/-) Embryos C4->C5 D1 Harvest Embryos at Different Gestational Stages C5->D1 D2 Genotype Embryos (PCR) D1->D2 D3 Phenotypic Analysis: - Gross Morphology - Histology (H&E Staining) - Immunohistochemistry - Electron Microscopy D2->D3

References

Methodological & Application

Detecting Calreticulin in Cells: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular biology, the endoplasmic reticulum (ER) chaperone protein, calreticulin (CRT), has emerged as a molecule of significant interest for researchers, scientists, and drug development professionals. Its multifaceted roles in protein folding, calcium homeostasis, and immune responses make its detection and quantification crucial in various fields of study, from cancer biology to immunology.[1][2] These application notes provide a comprehensive overview of the techniques available for detecting this compound in cells, complete with detailed protocols and data presentation guidelines.

Introduction to this compound

This compound is a highly conserved protein primarily residing in the ER lumen, where it plays a vital role in the quality control of newly synthesized glycoproteins and the regulation of intracellular calcium levels.[1][3] Beyond the ER, this compound can translocate to the cell surface, where it acts as a potent "eat-me" signal on dying cells, initiating an immune response.[4][5] This surface exposure is a hallmark of immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[5][6] Consequently, detecting both intracellular and cell-surface this compound is paramount for understanding disease pathogenesis and developing novel therapeutic strategies.

Techniques for this compound Detection

A variety of well-established immunological techniques can be employed to detect and quantify this compound in cell and tissue samples. The choice of method depends on the specific research question, sample type, and desired level of detail.

Western Blotting

Western blotting is a powerful technique for identifying and quantifying total this compound protein levels in cell lysates. This method separates proteins by size, allowing for the specific detection of the approximately 46 kDa this compound protein.

Experimental Protocol: Western Blotting for this compound

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-calreticulin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[7]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Data Presentation:

Quantitative analysis of Western blots can be performed by measuring the band intensity of this compound relative to a loading control (e.g., GAPDH or β-actin).

Sample IDThis compound Band Intensity (Arbitrary Units)Loading Control Band Intensity (Arbitrary Units)Normalized this compound Expression
Control15000450000.33
Treatment A35000460000.76
Treatment B12000440000.27
Immunohistochemistry (IHC) and Immunofluorescence (IF)

Immunohistochemistry and immunofluorescence are powerful techniques for visualizing the subcellular localization of this compound within tissues and cells, respectively. These methods utilize antibodies to specifically label this compound, which can then be visualized using microscopy.

Experimental Protocol: Immunofluorescence for this compound in Adherent Cells

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)[8]

  • Blocking solution (e.g., 1% BSA in PBST)[8]

  • Primary antibody against this compound

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Grow cells on sterile coverslips in a petri dish.

  • Fixation: Rinse cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.[9]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[10]

  • Permeabilization: If detecting intracellular this compound, permeabilize the cells with permeabilization buffer for 10 minutes.[8] For cell surface this compound detection, skip this step.

  • Blocking: Block non-specific antibody binding by incubating with blocking solution for 30-60 minutes.[10]

  • Primary Antibody Incubation: Incubate with the primary anti-calreticulin antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.[8]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[8]

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.[8]

  • Washing: Repeat the washing step as in step 7.

  • Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope.

Data Presentation:

Qualitative data is presented as images showing the localization of this compound. Quantitative analysis can be performed by measuring fluorescence intensity.

Cell LineTreatmentMean Fluorescence Intensity (A.U.)Subcellular Localization
CT26Control150 ± 25Predominantly ER
CT26Oxaliplatin450 ± 50ER and Cell Surface
B16F10Control120 ± 20Predominantly ER
B16F10Doxorubicin380 ± 45ER and Cell Surface
Flow Cytometry

Flow cytometry is a high-throughput technique ideal for quantifying the percentage of cells expressing surface-exposed this compound, a critical marker for immunogenic cell death.[5]

Experimental Protocol: Flow Cytometry for Cell Surface this compound

Materials:

  • Cell suspension

  • FACS buffer (e.g., PBS with 1% BSA)

  • Primary antibody against this compound (conjugated to a fluorophore or unconjugated)

  • Fluorophore-conjugated secondary antibody (if primary is unconjugated)

  • Viability dye (e.g., DAPI or Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension in cold FACS buffer.

  • Primary Antibody Staining: Incubate the cells with the primary anti-calreticulin antibody for 30 minutes on ice in the dark.[11]

  • Washing: Wash the cells twice with cold FACS buffer.

  • Secondary Antibody Staining (if applicable): If using an unconjugated primary antibody, incubate with a fluorophore-conjugated secondary antibody for 30 minutes on ice in the dark.[11]

  • Washing: Repeat the washing step as in step 3.

  • Viability Staining: Resuspend the cells in FACS buffer containing a viability dye to exclude dead cells from the analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer.

Data Presentation:

Flow cytometry data is typically presented as histograms or dot plots, with quantitative data summarized in a table.

Cell LineTreatmentPercentage of CRT-positive cells (%)Mean Fluorescence Intensity (MFI)
CT26Control2.5 ± 0.550 ± 10
CT26Mitoxantrone35.8 ± 3.2250 ± 30
MC-38Control3.1 ± 0.765 ± 15
MC-38Doxorubicin42.3 ± 4.1310 ± 35
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay used for the quantitative determination of this compound in various samples, including cell lysates and culture supernatants. Sandwich ELISA is the most common format for this purpose.

Experimental Protocol: Sandwich ELISA for this compound

Materials:

  • ELISA plate pre-coated with a capture antibody against this compound

  • Cell lysate or supernatant samples

  • This compound standard

  • Detection antibody against this compound (biotinylated)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution

  • Plate reader

Procedure:

  • Standard and Sample Addition: Add standards and samples to the wells of the pre-coated plate and incubate.[12]

  • Washing: Wash the plate to remove unbound substances.

  • Detection Antibody Addition: Add the biotinylated detection antibody and incubate.[12]

  • Washing: Wash the plate.

  • Streptavidin-HRP Addition: Add the streptavidin-HRP conjugate and incubate.[12]

  • Washing: Wash the plate.

  • Substrate Addition: Add the TMB substrate, which will develop color in proportion to the amount of bound this compound.[12]

  • Stop Reaction: Stop the color development by adding the stop solution.[12]

  • Absorbance Reading: Read the absorbance at 450 nm using a plate reader.

  • Calculation: Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.

Data Presentation:

ELISA results are presented as concentrations of this compound.

Sample TypeConditionThis compound Concentration (ng/mL)
Cell LysateControl150 ± 12
Cell LysateStressed320 ± 25
SupernatantControl5 ± 1.5
SupernatantICD-induced55 ± 8

Signaling Pathways and Experimental Workflows

To aid in the understanding of this compound's function and the experimental procedures for its detection, the following diagrams have been generated.

Calreticulin_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cell_Surface Cell Surface cluster_Cytosol Cytosol This compound This compound Ca_Store Ca2+ Store This compound->Ca_Store Buffering Protein_Folding Glycoprotein Folding This compound->Protein_Folding Chaperone Activity ERp57 ERp57 This compound->ERp57 Forms Complex Ecto_CRT Ecto-Calreticulin This compound->Ecto_CRT Ca_Signal Ca2+ Signaling Ca_Store->Ca_Signal Release Protein_Folding->this compound Calnexin Calnexin Calnexin->Protein_Folding Phagocyte Phagocyte Ecto_CRT->Phagocyte 'Eat-me' Signal ER_Stress ER Stress (e.g., ICD Inducers) ER_Stress->this compound Translocation

Caption: this compound's central role in cellular signaling pathways.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Membrane Transfer C->D E Blocking D->E F Primary Antibody E->F G Secondary Antibody F->G H Detection G->H

Caption: A streamlined workflow for Western blot analysis of this compound.

Flow_Cytometry_Workflow A Single-Cell Suspension B Primary Antibody Staining A->B C Secondary Antibody Staining (optional) B->C D Viability Dye Staining C->D E Flow Cytometer Acquisition D->E F Data Analysis E->F

Caption: Workflow for detecting surface this compound via flow cytometry.

Conclusion

The detection of this compound is a critical aspect of research in numerous biological disciplines. The techniques and protocols outlined in these application notes provide a solid foundation for accurately and reliably measuring this compound expression and localization. By carefully selecting the appropriate method and adhering to detailed protocols, researchers can gain valuable insights into the complex roles of this essential protein in health and disease.

References

Application Notes and Protocols for Calreticulin Immunohistochemistry in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of calreticulin in formalin-fixed, paraffin-embedded (FFPE) tissue samples. This compound is a multifunctional calcium-binding chaperone protein primarily residing in the endoplasmic reticulum (ER). Its expression levels and localization can be indicative of various physiological and pathological states, including cellular stress, apoptosis, and certain cancers. Notably, specific mutations in the CALR gene are significant diagnostic and prognostic markers in myeloproliferative neoplasms (MPNs).[1][2]

Principle of the Method

Immunohistochemistry allows for the visualization of the distribution and intensity of this compound expression within the morphological context of the tissue. The protocol involves a series of steps including tissue preparation, antigen retrieval to unmask the epitope, incubation with a primary antibody specific to this compound, and a detection system that typically uses a secondary antibody conjugated to an enzyme, which in the presence of a substrate, produces a colored precipitate at the site of the antigen.

Materials and Reagents

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm)

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized or distilled water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate Buffer, pH 6.0 or EDTA buffer, pH 8.0)

  • Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

  • Blocking Solution (e.g., 1% BSA in PBS)

  • Primary Antibody against this compound (e.g., polyclonal or monoclonal)

  • Secondary Antibody (e.g., HRP-conjugated anti-rabbit/mouse IgG)

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin counterstain

  • Mounting Medium

  • Cover slips

  • Coplin jars or staining dishes

  • Humidified chamber

  • Microscope

Antibody Selection and Dilution

The choice of primary antibody is critical for successful IHC. Both polyclonal and monoclonal antibodies against this compound are commercially available. It is essential to use an antibody validated for IHC on FFPE tissues. The optimal dilution of the primary antibody must be determined by the end-user through titration, but a general starting range is provided by the manufacturer.

Antibody TypeHost/IsotypeRecommended Dilution Range (IHC-P)Immunogen
PolyclonalRabbit / IgG1:10 - 1:500Recombinant protein of human CALR
MonoclonalMouse / IgG2B8-25 µg/mLE. coli-derived recombinant human this compound

Note: The optimal dilution should be determined for each specific antibody and experimental condition.

Experimental Protocol

A standard immunohistochemistry protocol involves several key stages, from deparaffinization to final mounting.

I. Deparaffinization and Rehydration
  • Place slides in a slide holder and immerse in xylene for 30 minutes to remove paraffin.[3]

  • Rehydrate the tissue sections by sequential immersion in decreasing concentrations of ethanol:

    • 100% Ethanol (2 x 5 minutes)

    • 95% Ethanol (1 x 5 minutes)

    • 80% Ethanol (1 x 5 minutes)

    • 70% Ethanol (1 x 5 minutes)[3]

  • Rinse slides in distilled water for 5 minutes.

II. Antigen Retrieval

Heat-induced epitope retrieval (HIER) is commonly required for this compound staining in FFPE tissues.

  • Immerse slides in a staining container with 10 mM Sodium Citrate Buffer (pH 6.0).

  • Heat the container in a pressure cooker, water bath, or microwave to a sub-boiling temperature (95-100°C) for 10-20 minutes. For some applications, particularly with B5-fixed bone marrow, an EDTA buffer (pH 8.0) may be used.[3]

  • Allow the slides to cool in the buffer for at least 20-30 minutes at room temperature.

  • Rinse the slides with wash buffer.

III. Staining Procedure
  • Blocking: To prevent non-specific antibody binding, incubate the sections with a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Remove the blocking solution and apply the diluted primary anti-calreticulin antibody to the sections. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times with wash buffer for 5 minutes each.

  • Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions. Typically, this involves a 30-minute incubation at room temperature.

  • Washing: Repeat the washing step as described in step III.3.

  • Detection: Apply the DAB substrate solution to the sections and incubate for 2-10 minutes, or until the desired brown color intensity is observed under the microscope.

  • Termination: Immediately immerse the slides in distilled water to stop the reaction.

IV. Counterstaining and Mounting
  • Counterstaining: Immerse the slides in hematoxylin for 1-2 minutes to stain the cell nuclei.

  • Washing: Rinse the slides in running tap water for 5-10 minutes.

  • Dehydration: Dehydrate the sections by immersing them in increasing concentrations of ethanol (95% to 100%).

  • Clearing: Clear the sections by immersing them in xylene.[4]

  • Mounting: Apply a drop of mounting medium to the tissue section and place a coverslip, avoiding air bubbles.

Data Interpretation

This compound is primarily localized to the endoplasmic reticulum, which often appears as a perinuclear or cytoplasmic staining pattern.[5] The intensity and distribution of the staining should be evaluated. In the context of myeloproliferative neoplasms, a specific anti-mutated this compound antibody (clone CAL2) is used, and positive staining is typically observed in the cytoplasm of megakaryocytes.[1][6] The staining intensity can be scored (e.g., 1+, 2+, 3+) and the percentage of positive cells can be quantified.[6]

Workflow and Signaling Pathway Diagrams

Calreticulin_IHC_Workflow cluster_prep Tissue Preparation cluster_retrieval Antigen Retrieval cluster_staining Immunostaining cluster_final Finalization Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration HIER Heat-Induced Epitope Retrieval (Citrate Buffer, pH 6.0) Rehydration->HIER Blocking Blocking (1% BSA) HIER->Blocking PrimaryAb Primary Antibody Incubation (Anti-Calreticulin) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugate) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Analysis Analysis Dehydration_Mounting->Analysis Calreticulin_Signaling_Context cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cluster_membrane Cell Membrane This compound This compound Misfolded_Protein Misfolded Glycoprotein This compound->Misfolded_Protein Chaperone Activity Ca_ion Ca²⁺ This compound->Ca_ion Ca²⁺ Binding NR3C1 NR3C1 This compound->NR3C1 Nuclear Export Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Receptor->this compound Signal Transduction

References

Quantifying Calreticulin Expression: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the accurate measurement of calreticulin expression levels in research and drug development.

This compound (CRT) is a highly conserved, multifunctional protein primarily residing in the endoplasmic reticulum (ER), where it plays a critical role in calcium homeostasis and the quality control of newly synthesized glycoproteins.[1][2][3] Its expression levels and subcellular localization can be indicative of various cellular processes, including cellular stress, immunogenic cell death, and oncogenesis.[4][5] Consequently, the accurate quantification of this compound expression is crucial for researchers in various fields, including oncology, immunology, and drug development.

This document provides detailed application notes and protocols for several common methods used to quantify this compound expression at both the protein and mRNA levels.

Methods for Protein Quantification

The quantification of this compound protein expression can be achieved through several well-established techniques. The choice of method will depend on the specific research question, sample type, and desired level of quantification (relative vs. absolute).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described protein quantification methods.

MethodSample TypesTypical Quantitative OutputSensitivityThroughput
Western Blotting Cell lysates, Tissue homogenatesRelative protein expression (fold change)ModerateLow to Moderate
ELISA Serum, Plasma, Cell culture supernatants, Cell lysates, Tissue homogenatesAbsolute protein concentration (e.g., pg/mL or ng/mL)High (e.g., as low as 49 pg/mL)[6]High
Immunohistochemistry (IHC) Formalin-fixed, paraffin-embedded (FFPE) tissues, Frozen tissuesSemi-quantitative (H-score, staining intensity)ModerateHigh (with automated systems)
Flow Cytometry Cell suspensionsPercentage of positive cells, Mean Fluorescence Intensity (MFI)HighHigh

Western Blotting

Western blotting is a widely used technique to detect and relatively quantify this compound protein levels in complex biological samples.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Data Analysis a Cell/Tissue Lysis b Protein Quantification (e.g., BCA assay) a->b c SDS-PAGE b->c d Protein Transfer to Membrane (e.g., PVDF) c->d e Blocking d->e f Primary Antibody Incubation (anti-Calreticulin) e->f g Secondary Antibody Incubation (HRP-conjugated) f->g h Chemiluminescent Detection g->h i Image Acquisition h->i j Densitometry Analysis i->j k Normalization to Loading Control (e.g., GAPDH, β-actin) j->k

Caption: Western Blotting workflow for this compound quantification.

Protocol
  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load 10-25 µg of total protein per lane onto an SDS-polyacrylamide gel.[7]

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[7]

    • Incubate the membrane with a primary antibody specific for this compound (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.[8]

    • Wash the membrane three times for 10 minutes each with TBST.[7]

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane three times for 10 minutes each with TBST.[7]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensity using densitometry software.

    • Normalize the this compound band intensity to that of a loading control protein (e.g., GAPDH or β-actin) to obtain relative expression levels.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For this compound, sandwich ELISAs are commonly used for accurate quantification from various biological fluids.[6][9][10][11]

Experimental Workflow

G a Coat Plate with Capture Antibody b Block Non-specific Binding Sites a->b c Add Standard and Samples b->c d Add Detection Antibody (Biotinylated) c->d e Add Streptavidin-HRP d->e f Add TMB Substrate e->f g Add Stop Solution f->g h Measure Absorbance at 450 nm g->h i Generate Standard Curve and Calculate Concentrations h->i

Caption: Sandwich ELISA workflow for this compound quantification.

Protocol
  • Plate Preparation:

    • A microplate is pre-coated with a capture antibody specific for human or mouse this compound.

  • Assay Procedure:

    • Prepare standards and samples as per the kit instructions.[9]

    • Add 100 µL of standard or sample to each well.[9]

    • Incubate for 1.5-2.5 hours at 37°C or room temperature.[9]

    • Wash the wells multiple times with the provided wash buffer.

    • Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at 37°C or room temperature.[9]

    • Wash the wells.

    • Add 100 µL of streptavidin-HRP conjugate and incubate for 30-45 minutes at 37°C or room temperature.[9]

    • Wash the wells.

    • Add 90-100 µL of TMB substrate and incubate for 15-30 minutes at 37°C or room temperature in the dark.[9]

    • Add 50 µL of stop solution to each well.[9]

  • Data Analysis:

    • Immediately read the absorbance at 450 nm using a microplate reader.[9]

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Immunohistochemistry (IHC)

IHC allows for the visualization and semi-quantitative analysis of this compound expression within the context of tissue architecture.

Experimental Workflow

G a Deparaffinization and Rehydration b Antigen Retrieval (Heat-Induced) a->b c Blocking b->c d Primary Antibody Incubation (anti-Calreticulin) c->d e Secondary Antibody Incubation d->e f Enzyme Conjugate Incubation e->f g Chromogen Substrate Application f->g h Counterstaining (e.g., Hematoxylin) g->h i Dehydration and Mounting h->i j Microscopic Analysis i->j

Caption: Immunohistochemistry workflow for this compound detection.

Protocol
  • Tissue Preparation:

    • Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene.[12][13]

    • Rehydrate the sections through a graded series of ethanol to water.[12][13]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by boiling the slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 8.0) for 10-20 minutes.[12][14]

  • Immunostaining:

    • Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.[14]

    • Block non-specific antibody binding with a blocking serum for 30-60 minutes.[15]

    • Incubate the sections with a primary antibody against this compound overnight at 4°C.[16]

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody for 30-60 minutes.[14]

    • Wash with PBS.

    • Incubate with a streptavidin-enzyme conjugate (e.g., HRP or alkaline phosphatase) for 30-60 minutes.[12][14]

    • Wash with PBS.

  • Visualization and Analysis:

    • Apply a chromogenic substrate (e.g., DAB for HRP or Fast Red for AP) and incubate until the desired stain intensity develops.

    • Counterstain with hematoxylin.[14]

    • Dehydrate the sections, clear in xylene, and mount with a coverslip.

    • Analyze the slides microscopically. The expression of this compound can be semi-quantified using an H-score, which considers both the staining intensity (0-3+) and the percentage of positive cells.[5]

Flow Cytometry

Flow cytometry is a powerful technique for the quantitative analysis of this compound expression on a single-cell basis, particularly for cell surface expression, which is a marker of immunogenic cell death.[17] It can also be used to measure intracellular this compound levels.

Experimental Workflow for Intracellular Staining

G a Harvest and Wash Cells b (Optional) Surface Staining a->b c Fixation (e.g., with paraformaldehyde) b->c d Permeabilization (e.g., with saponin or Triton X-100) c->d e Intracellular Staining with anti-Calreticulin Antibody d->e f Wash e->f g Acquisition on Flow Cytometer f->g h Data Analysis (Gating and Quantification) g->h

Caption: Flow cytometry workflow for intracellular this compound.

Protocol for Intracellular Staining
  • Cell Preparation:

    • Harvest up to 1 x 10^6 cells and wash them with PBS.

  • Fixation and Permeabilization:

    • Fix the cells in a fixation buffer (e.g., 1-4% paraformaldehyde) for 10-20 minutes at room temperature.

    • Wash the cells.

    • Permeabilize the cells by resuspending them in a permeabilization buffer containing saponin or Triton X-100.

  • Staining:

    • Incubate the permeabilized cells with a fluorochrome-conjugated anti-calreticulin antibody for 30-60 minutes at room temperature in the dark.

    • Wash the cells with permeabilization buffer.

  • Acquisition and Analysis:

    • Resuspend the cells in PBS or flow cytometry staining buffer for analysis on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage of this compound-positive cells and the mean fluorescence intensity (MFI).

Methods for mRNA Quantification

The quantification of CALR gene expression at the mRNA level is typically performed using quantitative real-time PCR (qPCR).

Quantitative Data Summary
MethodSample TypesTypical Quantitative OutputSensitivityThroughput
Quantitative PCR (qPCR) RNA extracted from cells or tissuesRelative mRNA expression (fold change)HighHigh

Quantitative PCR (qPCR)

qPCR is a highly sensitive and specific method for quantifying gene expression.[18] The relative expression of the CALR gene is typically determined by comparing its expression to that of one or more stable reference (housekeeping) genes.

Experimental Workflow

G a RNA Extraction b RNA Quality and Quantity Assessment a->b c Reverse Transcription (cDNA Synthesis) b->c d qPCR Reaction Setup (Primers, SYBR Green/Probe, cDNA) c->d e qPCR Amplification and Data Collection d->e f Data Analysis (ΔΔCt Method) e->f

Caption: qPCR workflow for CALR mRNA quantification.

Protocol
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues using a commercial kit.

    • Assess RNA quality and quantity using spectrophotometry or a bioanalyzer.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for CALR and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., containing SYBR Green or a probe-based chemistry).

    • Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for CALR and the reference gene(s) in each sample.

    • Calculate the relative expression of CALR using the ΔΔCt method. This involves normalizing the Ct value of CALR to the Ct value of the reference gene(s) and then comparing the normalized values across different experimental conditions.

This compound Signaling Pathways

This compound is involved in several key cellular signaling pathways. Understanding these pathways can provide context for the interpretation of this compound expression data.

G cluster_0 Endoplasmic Reticulum cluster_1 Cytosol cluster_2 Nucleus crt This compound ca2 Ca2+ crt->ca2 Buffering calcineurin Calcineurin ca2->calcineurin Activation apoptosis Apoptosis Modulation ca2->apoptosis protein Misfolded Glycoprotein protein->crt Binding nfat NFAT calcineurin->nfat Dephosphorylation gene Gene Expression (e.g., Cardiac Development) nfat->gene

Caption: this compound's role in calcium signaling and protein folding.[1][19]

This diagram illustrates two major functions of this compound within the ER: its role as a calcium-binding chaperone that regulates intracellular calcium homeostasis, and its function in the quality control of glycoprotein folding.[1][2] The release of calcium from the ER can activate cytosolic signaling pathways, such as the calcineurin-NFAT pathway, which is important for processes like cardiac development.[4][19] this compound's regulation of calcium also impacts cellular sensitivity to apoptosis.[19]

References

Application Notes and Protocols for the Purification of Recombinant Calreticulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calreticulin (CRT) is a highly conserved, multifunctional endoplasmic reticulum (ER) resident protein. It plays a crucial role as a molecular chaperone, ensuring the correct folding and quality control of newly synthesized glycoproteins.[1] Beyond its chaperone function, this compound is implicated in a wide array of cellular processes, including calcium homeostasis, cell adhesion, and immune responses.[1][2] Given its involvement in various physiological and pathological conditions, high-purity recombinant this compound is an invaluable tool for structural and functional studies, as well as for the development of potential therapeutics.[1][2]

These application notes provide an overview of the common strategies for the expression and purification of recombinant this compound, with detailed protocols for the most frequently employed methods.

Expression Systems for Recombinant this compound

The choice of expression system is a critical first step in obtaining high-quality recombinant this compound. The most common systems are Escherichia coli and the yeast Pichia pastoris.

  • Escherichia coli : As a prokaryotic host, E. coli offers rapid growth, high protein yields, and relatively simple genetic manipulation.[3][4][5] It is a cost-effective system for producing non-glycosylated proteins. Recombinant this compound expressed in E. coli has been shown to be functionally active, capable of binding calcium and reacting with specific antibodies.[4][5]

  • Pichia pastoris : This methylotrophic yeast is an excellent eukaryotic expression system that can perform post-translational modifications, such as disulfide bond formation, which are crucial for the proper folding and function of many eukaryotic proteins.[6] In some cases, P. pastoris can secrete the recombinant protein into the culture medium, which simplifies the initial purification steps.[6]

General Purification Strategies

The purification of recombinant this compound typically involves a multi-step chromatographic process to achieve high purity. The general workflow often includes an initial affinity chromatography step, followed by one or more polishing steps using ion exchange and/or size exclusion chromatography.

G cluster_0 Upstream Processing cluster_1 Downstream Processing Expression in Host System Expression in Host System Cell Lysis / Supernatant Collection Cell Lysis / Supernatant Collection Expression in Host System->Cell Lysis / Supernatant Collection Affinity Chromatography Affinity Chromatography Cell Lysis / Supernatant Collection->Affinity Chromatography Ion Exchange Chromatography Ion Exchange Chromatography Affinity Chromatography->Ion Exchange Chromatography Size Exclusion Chromatography Size Exclusion Chromatography Ion Exchange Chromatography->Size Exclusion Chromatography Purity & Activity Assessment Purity & Activity Assessment Size Exclusion Chromatography->Purity & Activity Assessment

Caption: General workflow for recombinant this compound purification.

Data Presentation: Comparison of Purification Strategies

The following table summarizes quantitative data from different purification strategies for recombinant this compound. Please note that yields and purity can vary significantly depending on the specific experimental conditions, expression levels, and the nature of the fusion tag.

Expression SystemAffinity TagAffinity ResinSecond StepThird StepPurityReference
E. coliGSTGlutathione-SepharoseMono Q FPLC-Homogeneous[3]
P. pastorisNone (secreted)DEAE-SepharoseResource Q FPLC-Homogeneous[6]
E. coliHis-tagNi-NTA AgaroseIon ExchangeSize Exclusion>80%
E. coliNoneIon ExchangeHydrophobic Interaction-Homogeneous[4][5]

Experimental Protocols

Protocol 1: Purification of GST-Tagged Recombinant this compound from E. coli

This protocol is adapted from a method describing the expression of this compound as a glutathione S-transferase (GST) fusion protein in E. coli.[3]

1. Cell Lysis and Lysate Preparation a. Resuspend the E. coli cell pellet in ice-cold lysis buffer (e.g., PBS, pH 7.4, with 1 mM PMSF and 1% Triton X-100). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris. d. Collect the supernatant containing the soluble GST-calreticulin fusion protein.

2. Affinity Chromatography a. Equilibrate a Glutathione-Sepharose column with lysis buffer. b. Load the cleared lysate onto the column. c. Wash the column with 10-20 column volumes of wash buffer (e.g., PBS, pH 7.4) to remove unbound proteins. d. Elute the GST-calreticulin with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM reduced glutathione).

3. (Optional) Tag Removal a. If desired, cleave the GST tag using a site-specific protease (e.g., Thrombin or PreScission Protease) according to the manufacturer's instructions. b. Further purify the untagged this compound by passing the cleavage reaction mixture through the Glutathione-Sepharose column again to remove the GST tag and any uncleaved fusion protein.

4. Ion Exchange Chromatography (Polishing Step) a. Dialyze the eluted protein against a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0). b. Load the dialyzed sample onto an equilibrated anion exchange column (e.g., Mono Q). c. Elute the protein using a linear salt gradient (e.g., 0-1 M NaCl in 20 mM Tris-HCl, pH 8.0). d. Collect fractions and analyze for the presence of pure this compound by SDS-PAGE.

G E. coli Lysate E. coli Lysate Glutathione-Sepharose Glutathione-Sepharose E. coli Lysate->Glutathione-Sepharose Binding Wash Wash Glutathione-Sepharose->Wash Removal of Impurities Elution (Glutathione) Elution (Glutathione) Glutathione-Sepharose->Elution (Glutathione) Elution GST-Calreticulin GST-Calreticulin Elution (Glutathione)->GST-Calreticulin

Caption: Workflow for GST-affinity purification of this compound.

Protocol 2: Purification of Secreted Recombinant this compound from Pichia pastoris

This protocol is based on a method where this compound is secreted into the culture medium by P. pastoris.[6]

1. Collection of Supernatant a. Centrifuge the P. pastoris culture at 5,000 x g for 10 minutes to pellet the cells. b. Collect the supernatant containing the secreted recombinant this compound.

2. Ion Exchange Chromatography (Capture Step) a. Equilibrate a DEAE-Sepharose column with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5). b. Load the supernatant directly onto the column. c. Wash the column extensively with the equilibration buffer. d. Elute the bound proteins with a salt gradient (e.g., 0-0.5 M NaCl in 20 mM Tris-HCl, pH 7.5).

3. Ion Exchange Chromatography (Polishing Step) a. Pool the fractions containing this compound from the DEAE-Sepharose column. b. Dilute the pooled fractions with a low-salt buffer to reduce the salt concentration. c. Load the diluted sample onto a high-resolution anion exchange column (e.g., Resource Q). d. Elute with a more shallow salt gradient to achieve high-purity this compound. e. Analyze fractions by SDS-PAGE to identify pure this compound.

G P. pastoris Supernatant P. pastoris Supernatant DEAE-Sepharose DEAE-Sepharose P. pastoris Supernatant->DEAE-Sepharose Binding Wash Wash DEAE-Sepharose->Wash Removal of Impurities Elution (Salt Gradient) Elution (Salt Gradient) DEAE-Sepharose->Elution (Salt Gradient) Elution Partially Pure this compound Partially Pure this compound Elution (Salt Gradient)->Partially Pure this compound

Caption: Workflow for ion exchange purification from P. pastoris.

Protocol 3: Purification of His-tagged Recombinant this compound from E. coli

This protocol outlines a common strategy for purifying N-terminally His-tagged this compound.

1. Cell Lysis and Lysate Preparation a. Follow the steps outlined in Protocol 1, Section 1. The lysis buffer should contain imidazole at a low concentration (e.g., 10-20 mM) to reduce non-specific binding.

2. Immobilized Metal Affinity Chromatography (IMAC) a. Equilibrate a Ni-NTA (or other suitable metal-chelate) agarose column with lysis buffer. b. Load the cleared lysate onto the column. c. Wash the column with wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM). d. Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

3. Polishing Steps a. To achieve higher purity, further purify the eluted protein using ion exchange and/or size exclusion chromatography as described in Protocol 1.

Quality Control of Purified this compound

After purification, it is essential to assess the purity, integrity, and activity of the recombinant this compound.

  • Purity Assessment : This is typically performed by SDS-PAGE, where a single band at the expected molecular weight (around 46-60 kDa depending on the construct) indicates high purity.[3][6]

  • Identity Confirmation : The identity of the purified protein can be confirmed by Western blotting using anti-calreticulin antibodies or by mass spectrometry.[3][6]

  • Functional Assays : The biological activity of recombinant this compound can be assessed through various functional assays, such as Ca2+-binding assays.[3][4]

Conclusion

The protocols and strategies outlined in these application notes provide a comprehensive guide for the successful purification of recombinant this compound. The choice of expression system and purification scheme will depend on the specific research application, desired yield, and purity requirements. By employing a combination of affinity, ion exchange, and size exclusion chromatography, it is possible to obtain highly pure and active recombinant this compound for a wide range of downstream applications in research and drug development.

References

Generating Calreticulin Knockout and Knockdown Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calreticulin (CRT) is a highly conserved and multifunctional chaperone protein primarily residing in the endoplasmic reticulum (ER).[1][2] It plays a critical role in the quality control of newly synthesized glycoproteins and in maintaining cellular calcium homeostasis.[1][2][3][4] Beyond its ER-resident functions, this compound has been implicated in a diverse array of cellular processes, including cell adhesion, gene expression, and immune responses.[1][3] Notably, the exposure of this compound on the cell surface acts as a crucial "eat-me" signal, flagging cells for phagocytosis and promoting an immunogenic form of cell death (ICD).[5][6][7][8] This role in ICD has positioned this compound as a significant target in cancer immunotherapy research.

The generation of cell lines with either a complete knockout (KO) of the CALR gene or a stable knockdown (KD) of its expression is a fundamental approach to investigating its multifaceted functions. These models are invaluable for elucidating the precise role of this compound in various signaling pathways, validating its potential as a therapeutic target, and for screening novel drug compounds.

This document provides detailed protocols for generating this compound knockout cell lines using the CRISPR-Cas9 system and for establishing stable this compound knockdown cell lines via lentiviral-mediated shRNA delivery.

Data Presentation: Comparison of Gene Editing and Silencing Efficiencies

The choice between knockout and knockdown strategies depends on the specific research question. Knockout provides a complete loss of function, while knockdown allows for a titratable reduction in protein expression. The efficiency of each method can vary depending on the cell line and experimental conditions.

Method Targeting Mechanism Typical Efficiency Permanence Potential for Off-Target Effects References
CRISPR-Cas9 Knockout DNAHigh (can approach 100% in selected clones)PermanentModerate[9][10][11]
shRNA Knockdown mRNAVariable (typically 70-90%)Stable (long-term)Moderate[12][13][14]

Signaling Pathway Involving this compound

This compound is a central player in the process of immunogenic cell death (ICD). Certain cellular stressors, such as treatment with specific chemotherapeutic agents, induce the translocation of this compound from the ER lumen to the cell surface. This surface-exposed this compound then acts as a potent "eat-me" signal, recognized by receptors on antigen-presenting cells (APCs), such as dendritic cells (DCs). This interaction facilitates the engulfment of the dying cancer cells and the subsequent presentation of tumor antigens to T cells, thereby initiating an anti-tumor immune response.

Figure 1. This compound's role in Immunogenic Cell Death.

Experimental Protocols

Protocol 1: Generating this compound Knockout Cell Lines using CRISPR-Cas9

This protocol outlines the generation of a clonal this compound knockout cell line. The strategy involves creating double-strand breaks in the CALR gene, leading to frameshift mutations and a subsequent loss of protein function.

Workflow Diagram

CRISPR_KO_Workflow sgRNA_Design 1. sgRNA Design & Cloning (Target CALR Exon) Transfection 2. Transfection (Cas9 & sgRNA Plasmids) sgRNA_Design->Transfection Enrichment 3. Enrichment of Transfected Cells (e.g., Puromycin Selection) Transfection->Enrichment SingleCellCloning 4. Single-Cell Cloning (FACS or Dilution Cloning) Enrichment->SingleCellCloning Expansion 5. Clonal Expansion SingleCellCloning->Expansion Validation 6. Validation of Knockout (Western Blot, Sequencing) Expansion->Validation

Figure 2. CRISPR-Cas9 knockout workflow.

Materials:

  • Target cell line

  • Cas9-expressing plasmid (e.g., lentiCRISPRv2, which also contains a puromycin resistance gene)

  • sgRNA cloning vector

  • Oligonucleotides for sgRNA targeting this compound

  • Transfection reagent

  • Culture medium, FBS, and antibiotics

  • Puromycin

  • 96-well plates for single-cell cloning

  • Reagents for Western blotting and genomic DNA sequencing

Procedure:

  • sgRNA Design and Cloning:

    • Design at least two sgRNAs targeting an early exon of the CALR gene to maximize the likelihood of generating a loss-of-function mutation.[11][15] Use online design tools (e.g., Benchling, CRISPRdirect) to identify sgRNA sequences with high on-target scores and low off-target potential.

    • Synthesize complementary oligonucleotides for the chosen sgRNA sequence with appropriate overhangs for cloning into the sgRNA expression vector.

    • Anneal the oligos and ligate them into the linearized sgRNA vector according to the manufacturer's protocol.

    • Transform the ligated product into competent E. coli and confirm the sequence of the sgRNA insert by Sanger sequencing.

  • Transfection:

    • One day before transfection, seed the target cells in a 6-well plate to be 70-80% confluent on the day of transfection.

    • Transfect the cells with the Cas9 and sgRNA-expressing plasmid (or just the sgRNA plasmid if using a stable Cas9-expressing cell line) using a suitable transfection reagent.[16]

  • Selection and Enrichment:

    • 48 hours post-transfection, begin selection by adding puromycin to the culture medium. The optimal concentration should be determined beforehand with a kill curve.

    • Maintain selection for 3-5 days, or until non-transfected control cells are completely eliminated.

  • Single-Cell Cloning:

    • Isolate single cells from the enriched population to generate clonal lines.[16][17] This can be achieved by:

      • Fluorescence-Activated Cell Sorting (FACS): If the CRISPR plasmid also expresses a fluorescent marker, sort single, fluorescent cells into individual wells of a 96-well plate.

      • Limiting Dilution: Serially dilute the cell suspension to a concentration of approximately 0.5 cells per 100 µL and dispense 100 µL into each well of a 96-well plate.

  • Clonal Expansion:

    • Culture the single-cell clones for 2-3 weeks, monitoring for colony formation.

    • Once colonies are visible, expand them into larger culture vessels.

  • Validation of Knockout:

    • Western Blot: Prepare protein lysates from the expanded clones and perform a Western blot using an antibody specific for this compound to confirm the absence of the protein.

    • Genomic DNA Sequencing: Extract genomic DNA from potential knockout clones. PCR amplify the region of the CALR gene targeted by the sgRNA and sequence the product to identify the specific indel mutations.

Protocol 2: Generating this compound Knockdown Cell Lines using Lentiviral shRNA

This protocol describes the creation of a stable cell line with reduced this compound expression through the delivery of short hairpin RNA (shRNA) using a lentiviral system.

Workflow Diagram

shRNA_KD_Workflow shRNA_Design 1. shRNA Design & Cloning (Target CALR mRNA) Lentivirus_Production 2. Lentivirus Production (Co-transfection in HEK293T cells) shRNA_Design->Lentivirus_Production Transduction 3. Transduction of Target Cells Lentivirus_Production->Transduction Selection 4. Selection of Stable Cells (Puromycin) Transduction->Selection Validation 5. Validation of Knockdown (qPCR, Western Blot) Selection->Validation

Figure 3. Lentiviral shRNA knockdown workflow.

Materials:

  • shRNA-expressing lentiviral vector (e.g., pLKO.1) targeting this compound

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for virus production

  • Target cell line

  • Transfection reagent

  • Polybrene

  • Puromycin

  • Reagents for qPCR and Western blotting

Procedure:

  • Lentiviral shRNA Production:

    • Select at least two pre-validated shRNA sequences targeting this compound from a reputable source or design them using online tools.

    • One day prior to transfection, seed HEK293T cells in a 10 cm dish to be 70-80% confluent.

    • Co-transfect the HEK293T cells with the shRNA plasmid, a packaging plasmid, and an envelope plasmid using a transfection reagent.[18]

    • 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm filter to remove cellular debris. The virus can be used immediately or stored at -80°C.

  • Transduction of Target Cells:

    • Seed the target cells in a 6-well plate.

    • The next day, add Polybrene to the cells at a final concentration of 4-8 µg/mL to enhance transduction efficiency.

    • Add the desired amount of lentiviral supernatant. It is recommended to test a range of Multiplicity of Infection (MOI) to determine the optimal viral dose.[18]

    • Incubate for 18-24 hours.

  • Selection of Stable Cell Line:

    • 48 hours post-transduction, replace the virus-containing medium with fresh medium containing puromycin.[19]

    • Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed and non-transduced cells are eliminated.

  • Validation of Knockdown:

    • Expand the puromycin-resistant polyclonal population.

    • Quantitative PCR (qPCR): Isolate total RNA and perform qPCR to quantify the reduction in CALR mRNA levels compared to a control cell line (transduced with a non-targeting shRNA).

    • Western Blot: Prepare protein lysates and perform a Western blot to confirm the reduction in this compound protein levels.[13] Analyze multiple clones if a monoclonal population is desired.

Conclusion

The ability to generate this compound knockout and knockdown cell lines is a powerful tool for dissecting the complex biology of this essential chaperone. The CRISPR-Cas9 system offers a method for complete and permanent gene ablation, while shRNA-mediated knockdown provides a means to achieve stable, long-term reduction in gene expression. The choice of methodology will be dictated by the specific experimental goals. The protocols provided herein offer a comprehensive guide for researchers to successfully generate these valuable cellular models for basic research and therapeutic development.

References

Application Notes: Co-Immunoprecipitation Assays for Calreticulin Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calreticulin (CRT) is a highly conserved and multifunctional chaperone protein primarily located in the endoplasmic reticulum (ER) lumen. It plays a critical role in calcium homeostasis, glycoprotein folding through the this compound/calnexin cycle, and quality control of newly synthesized proteins.[1][2] Beyond the ER, this compound has been identified in the cytosol, on the cell surface, and in the extracellular matrix, where it is implicated in diverse processes such as signal transduction, cell adhesion, and immune responses.[3] Given its numerous roles, identifying the interaction partners of this compound is crucial for understanding its function in both normal physiology and disease states, including cancer and autoimmune disorders.

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in vivo.[4][5] This method utilizes an antibody to specifically isolate a target protein (the "bait," in this case, this compound) from a cell lysate. Any proteins that are bound to the target protein in a complex (the "prey") will be pulled down as well. These co-precipitated proteins can then be identified using methods like Western blotting or mass spectrometry. This document provides detailed protocols and application notes for performing Co-IP assays to investigate this compound protein interactions.

Principle of this compound Co-Immunoprecipitation

The Co-IP workflow involves four main stages:

  • Cell Lysis: Cells are lysed under non-denaturing conditions to release proteins while preserving their native interactions. The choice of lysis buffer is critical and often needs to be optimized to maintain the specific protein-protein interactions of interest.[4][5]

  • Immunocomplex Formation: A primary antibody specific to this compound is added to the cell lysate and incubated to allow the formation of an antibody-antigen complex.

  • Immunocomplex Precipitation: Protein A or Protein G-conjugated beads (e.g., agarose or magnetic) are added to the lysate. These beads bind to the Fc region of the antibody, allowing the entire complex (beads, antibody, this compound, and its interacting partners) to be precipitated from the solution.

  • Analysis: After washing away non-specifically bound proteins, the complex is eluted from the beads, and the interacting proteins are identified, typically by Western blot or mass spectrometry.[3][4]

Data Presentation: Validated this compound Interacting Proteins

The following table summarizes proteins that have been identified as interacting with this compound through co-immunoprecipitation and other methods. This data is crucial for designing experiments and validating results.

Interacting ProteinProtein Family/FunctionMethod of ValidationCellular ContextReference
Protein Kinase C (PKC) isoforms Serine/Threonine KinaseCo-Immunoprecipitation, Overlay AssayRat Hepatocytes[6]
Integrin α2β1 Cell Adhesion ReceptorCo-ImmunoprecipitationJurkat Cells[7]
TAP1 (Transporter associated with antigen processing 1) ABC TransporterCo-ImmunoprecipitationMurine Fibroblasts[8]
CRTintP Ubiquitin-Like Nuclear ProteinCo-Immunoprecipitation, Yeast Two-HybridRice (Oryza sativa)[9]
ERp57 (PDIA3) Protein Disulfide IsomeraseCo-Immunoprecipitation, Cross-linkingVarious[2]
Various ER membrane proteins Membrane ProteinsProtein OverlayRat Liver, Canine Pancreas[10]

Experimental Protocols

This section provides a detailed, generalized protocol for performing a Co-IP experiment to identify this compound interaction partners. Optimization may be required depending on the cell type and the specific interaction being studied.

I. Reagent and Buffer Preparation

It is essential to keep all buffers and samples on ice or at 4°C throughout the procedure to prevent protein degradation and preserve protein-protein interactions.[11] Protease and phosphatase inhibitor cocktails should be added fresh to lysis and wash buffers immediately before use.

Table of Lysis Buffer Compositions:

Buffer TypeCompositionRecommended Use
RIPA (Radioimmunoprecipitation Assay) Buffer (Modified) 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA.[4][12]High stringency; suitable for disrupting nuclear membranes but may disrupt weaker protein-protein interactions.[13]
NP-40 Lysis Buffer 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40.[14]Medium stringency; a good starting point for most Co-IP experiments.
Digitonin Lysis Buffer 10 mM Tris-HCl (pH 7.5), 130 mM NaCl, 10 mM Na₂HPO₄, 1% Digitonin.[8]Low stringency (mild, non-ionic detergent); ideal for preserving fragile protein complexes.

Wash Buffer:

  • Typically, the lysis buffer with a reduced detergent concentration (e.g., 0.1-0.5% NP-40) is used. The salt concentration can be adjusted (150 mM to 500 mM NaCl) to modulate stringency and reduce non-specific binding.[15]

Elution Buffer:

  • SDS-PAGE Loading Buffer (Denaturing): 1x Laemmli buffer. Boiled for 5-10 minutes. This is the most common method for elution prior to Western blot analysis.[12]

  • Glycine-HCl (Non-denaturing): 0.1 M Glycine, pH 2.5-3.0. Requires immediate neutralization with 1 M Tris (pH 8.5) after elution.

II. Detailed Step-by-Step Protocol

A. Cell Lysate Preparation

  • Culture cells to approximately 80-90% confluency (for adherent cells) or to the desired density (for suspension cells).

  • Wash cells twice with ice-cold PBS. For adherent cells, scrape them into PBS.[16]

  • Pellet the cells by centrifugation at 500 x g for 3 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold lysis buffer (with freshly added inhibitors) per 1x10⁷ cells.[12]

  • Incubate the suspension on ice for 30 minutes with periodic vortexing.

  • (Optional) Sonicate the lysate on ice to shear chromosomal DNA and ensure complete lysis, particularly for nuclear proteins.[13]

  • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration using a standard assay (e.g., BCA).

B. Pre-Clearing the Lysate (Optional but Recommended) This step reduces non-specific binding of proteins to the beads.[5]

  • For every 1 mg of protein lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.

  • Incubate on a rotator for 1 hour at 4°C.

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled tube.

C. Immunoprecipitation

  • Dilute 1-2 mg of total protein from the pre-cleared lysate to a final volume of 1 mL with lysis buffer. Save 50 µL of this lysate to serve as the "Input" or "Lysate" control.

  • Add 2-10 µg of a high-quality anti-calreticulin antibody validated for IP. For a negative control, add an equivalent amount of a non-specific isotype control IgG (e.g., Rabbit IgG) to a separate tube of lysate.[17]

  • Incubate on a rotator for 4 hours to overnight at 4°C to form the immunocomplex.

D. Capturing the Immunocomplex

  • Add 40-50 µL of a 50% slurry of pre-washed Protein A/G beads to each reaction.

  • Incubate on a rotator for 1-3 hours at 4°C.

E. Washing

  • Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C) or by using a magnetic rack if using magnetic beads.

  • Carefully remove and discard the supernatant.

  • Resuspend the beads in 1 mL of ice-cold wash buffer. Invert the tube several times to wash.[15]

  • Repeat the wash cycle 3 to 5 times. After the final wash, carefully remove all residual supernatant.

F. Elution

  • Resuspend the washed beads in 50 µL of 1x SDS-PAGE loading buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

  • Pellet the beads by centrifugation. The supernatant now contains the immunoprecipitated proteins ready for analysis.

G. Analysis by Western Blot

  • Load the eluted samples, along with the "Input" and negative control IgG samples, onto an SDS-PAGE gel.

  • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with primary antibodies against this compound (to confirm successful pulldown) and the suspected interacting protein.

Mandatory Visualizations

Co_IP_Workflow start Start: Cell Culture lysis 1. Cell Lysis (Non-denaturing buffer) start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify preclear 2. Pre-clearing (Optional) (Incubate with beads) clarify->preclear Reduces background ip 3. Immunoprecipitation (Add anti-Calreticulin Ab) clarify->ip Skip Pre-clearing preclear->ip capture 4. Immunocomplex Capture (Add Protein A/G beads) ip->capture wash 5. Wash Beads (Remove non-specific proteins) capture->wash elute 6. Elution (Release proteins from beads) wash->elute analysis 7. Analysis (Western Blot / Mass Spec) elute->analysis

Caption: General workflow for a this compound co-immunoprecipitation experiment.

Calreticulin_Pathway Conceptual Pathway of this compound Interaction cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Membrane crt This compound (CRT) glycoprotein Misfolded Glycoprotein crt->glycoprotein Chaperone Activity erp57 ERp57 crt->erp57 Forms Complex ca_ion Ca²⁺ crt->ca_ion Binds/Buffers pkc Protein Kinase C (PKC) crt->pkc Co-IP Validated Interaction integrin Integrin Receptor crt->integrin Co-IP Validated Interaction downstream Downstream Signaling pkc->downstream Signaling Cascade

Caption: this compound's roles in the ER and interactions with signaling proteins.

Caption: Troubleshooting flowchart for common Co-IP issues.

References

Probing Calreticulin's Calcium Binding Dynamics with Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calreticulin (CRT) is a highly conserved and multifunctional chaperone protein primarily residing in the endoplasmic reticulum (ER). A key aspect of its function is its role as a major calcium-binding and storage protein within the ER, influencing a wide range of cellular processes, including protein folding, calcium signaling, and immune responses.[1][2][3] The study of this compound's calcium-binding properties is crucial for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for utilizing fluorescent probes to investigate the calcium-binding dynamics of this compound.

Data Presentation: Quantitative Analysis of this compound-Calcium Binding Affinity

The calcium-binding affinity of this compound is characterized by a high-capacity, low-affinity C-terminal domain and a lower-capacity, higher-affinity P-domain. Various studies employing fluorescent probes have quantified the dissociation constant (Kd) for these interactions.

This compound DomainFluorescent Probe/MethodReported Kd (µM)Reference/Notes
C-domainIntrinsic Tryptophan Fluorescence~600Low-affinity, high-capacity binding site.[4]
Globular Domain (including P-domain)Not specified~17Higher-affinity binding site.[4]
Full-lengthNot specified~200-300Overall apparent affinity.

Signaling Pathway: The this compound-Calcineurin Axis

This compound plays a critical role in the calcineurin signaling pathway, which is vital for processes such as cardiac development. By buffering ER calcium, this compound modulates the release of calcium into the cytosol, which in turn activates calcineurin, a calcium-dependent phosphatase. Activated calcineurin then dephosphorylates transcription factors like NFAT (Nuclear Factor of Activated T-cells), leading to their nuclear translocation and the regulation of gene expression.

Calreticulin_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus This compound This compound Ca_ER Ca²⁺ This compound->Ca_ER Binds/Buffers Ca_Cytosol Ca²⁺ Ca_ER->Ca_Cytosol Release (e.g., IP₃R) Calcineurin_inactive Inactive Calcineurin Ca_Cytosol->Calcineurin_inactive Activates Calcineurin_active Active Calcineurin NFAT_p NFAT-P Calcineurin_active->NFAT_p Dephosphorylates NFAT NFAT Gene_Expression Gene Expression NFAT->Gene_Expression Translocates and Regulates

This compound-Calcineurin Signaling Pathway.

Experimental Protocols

Protocol 1: In Vitro Measurement of this compound-Calcium Binding Using Fura-2

This protocol describes the use of the ratiometric fluorescent probe Fura-2 to determine the calcium binding affinity of purified this compound in vitro.

Materials:

  • Purified this compound protein

  • Fura-2, pentapotassium salt

  • Calcium chloride (CaCl₂) standard solution

  • EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

  • HEPES buffer (pH 7.2)

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl₂)

  • Fluorometer capable of dual-wavelength excitation (340 nm and 380 nm) and emission detection (~510 nm)

  • Cuvettes

Experimental Workflow:

In_Vitro_Workflow A Prepare Buffers (HEPES, Ca²⁺ standards, EGTA) B Prepare this compound and Fura-2 Solution A->B C Perform Calcium Titration B->C D Measure Fluorescence (Excitation at 340/380 nm, Emission at 510 nm) C->D E Calculate 340/380 Ratio D->E F Determine Kd (Fit data to binding isotherm) E->F

In Vitro this compound-Calcium Binding Assay Workflow.

Procedure:

  • Buffer Preparation:

    • Prepare a working buffer containing 20 mM HEPES, 100 mM KCl, 1 mM MgCl₂, pH 7.2.

    • Prepare a series of calcium-EGTA buffers with known free calcium concentrations ranging from nanomolar to millimolar.

    • Prepare a stock solution of Fura-2 (e.g., 1 mM in water).

  • Sample Preparation:

    • Dilute the purified this compound protein to a final concentration of 1-5 µM in the working buffer.

    • Add Fura-2 to the this compound solution to a final concentration of 0.5-1 µM.

  • Fluorescence Measurement:

    • Place the this compound-Fura-2 solution in a cuvette in the fluorometer.

    • Record the fluorescence intensity at 510 nm with excitation at 340 nm and 380 nm. This will be your baseline (Rmin).

    • Perform a calcium titration by adding small aliquots of the CaCl₂ standard solution to the cuvette, allowing the system to equilibrate after each addition.

    • Record the fluorescence intensities at 340 nm and 380 nm after each addition until the signal is saturated (Rmax).

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) for each calcium concentration.

    • Plot the fluorescence ratio as a function of the free calcium concentration.

    • Fit the data to a sigmoidal binding curve (e.g., using the Hill equation) to determine the dissociation constant (Kd). The Kd is the free calcium concentration at which 50% of the binding sites are occupied.

Protocol 2: In-Cell Measurement of ER Calcium Dynamics Modulated by this compound Using Genetically Encoded Calcium Indicators (GECIs)

This protocol describes the use of an ER-targeted GECI to monitor changes in ER calcium concentration in live cells, providing an indirect measure of this compound's calcium buffering capacity.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • Plasmid DNA encoding an ER-targeted GECI (e.g., G-CEPIA1er, D1ER)

  • Transfection reagent

  • Cell culture medium and supplements

  • Fluorescence microscope with appropriate filter sets for the chosen GECI

  • Agonists to induce ER calcium release (e.g., thapsigargin, ionomycin)

Experimental Workflow:

In_Vivo_Workflow A Cell Culture and Seeding B Transfection with ER-targeted GECI Plasmid A->B C GECI Expression (24-48h) B->C D Live Cell Imaging (Establish baseline fluorescence) C->D E Stimulate with Agonist (e.g., Thapsigargin) D->E F Record Fluorescence Changes Over Time E->F G Data Analysis (Quantify changes in ER Ca²⁺) F->G

In-Cell ER Calcium Dynamics Workflow.

Procedure:

  • Cell Culture and Transfection:

    • Culture the chosen cell line in appropriate media and conditions.

    • Seed the cells onto glass-bottom dishes suitable for fluorescence microscopy.

    • Transfect the cells with the ER-targeted GECI plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • GECI Expression:

    • Allow the cells to express the GECI for 24-48 hours post-transfection.

  • Live Cell Imaging:

    • Replace the culture medium with an imaging buffer (e.g., HBSS).

    • Mount the dish on the fluorescence microscope.

    • Acquire baseline fluorescence images of the GECI-expressing cells.

  • Stimulation and Data Acquisition:

    • Add an agonist that induces ER calcium release (e.g., thapsigargin, an inhibitor of the SERCA pump) to the imaging buffer.

    • Immediately begin acquiring a time-lapse series of fluorescence images to monitor the change in GECI fluorescence, which reflects the decrease in ER calcium concentration.

  • Data Analysis:

    • For each cell, quantify the change in fluorescence intensity over time.

    • The rate and magnitude of the fluorescence decrease provide information about the ER calcium release kinetics and the buffering capacity of the ER, to which this compound is a major contributor.

    • To specifically assess the role of this compound, this experiment can be performed in parallel with cells where this compound expression has been knocked down (e.g., using siRNA) or in this compound-knockout cells. A more rapid and pronounced decrease in GECI fluorescence upon stimulation in the absence of this compound would indicate its significant role in ER calcium buffering.

Conclusion

The use of fluorescent probes provides powerful tools to dissect the intricate calcium-binding properties of this compound both in purified systems and within the complex environment of the cell. The protocols outlined here offer a starting point for researchers to quantitatively assess this compound's calcium affinity and its role in maintaining ER calcium homeostasis. These methods are essential for advancing our understanding of this compound's function in health and disease and for the development of therapeutic strategies targeting this compound-mediated pathways.

References

Application of CRISPR-Cas9 to Study Calreticulin Mutations: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mutations in the calreticulin (CALR) gene are significant drivers in myeloproliferative neoplasms (MPNs), particularly essential thrombocythemia (ET) and primary myelofibrosis (PMF).[1][2] These mutations, most commonly insertions and deletions in exon 9, lead to a frameshift that creates a novel C-terminal domain. This altered protein activates the thrombopoietin receptor (MPL), leading to constitutive activation of the JAK-STAT signaling pathway and subsequent uncontrolled cell growth.[3][4] The CRISPR-Cas9 gene-editing technology has emerged as a powerful tool to model CALR mutations in relevant cell lines and primary human hematopoietic stem and progenitor cells (HSPCs), providing invaluable platforms for studying disease pathogenesis and developing novel therapeutic strategies.[5][6][7][8][9][10]

These application notes provide detailed protocols for utilizing CRISPR-Cas9 to generate and analyze CALR mutant cell models, summarize key quantitative data from published studies, and visualize the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of CRISPR-Cas9-Engineered CALR Mutant Cells

The following tables summarize quantitative data from studies that have used CRISPR-Cas9 to engineer and characterize CALR mutations. These data highlight the efficiency of gene editing and the functional consequences of the mutations.

Table 1: Efficiency of CRISPR-Cas9-Mediated CALR Editing

Cell TypeCRISPR-Cas9 Delivery MethodEditing StrategyEditing Efficiency (%)Reference
Human CD34+ HSPCsRNP electroporation & AAV6 donorcDNA knock-in (Type 1 & 2 mutations)~20-60% (mono-allelic), ~5-20% (bi-allelic)[5][11]
Murine Ba/F3 cellsLentiviral Cas9 & sgRNANHEJ-mediated indels in exon 9Not explicitly quantified, but successful generation of IL-3 independent clones[6][7][9][10]
Murine Ba/F3 cellsCRISPR/Cas9 plasmidNHEJ-mediated 61-bp deletion in exon 9Sufficient to induce transformation[12][13]
Mouse ZygotesCRISPR/Cas9 construct injectionNHEJ-mediated 61-bp deletion in exon 91 out of 46 pups (2.2%) heterozygous for the deletion[12][13]

Table 2: Functional Consequences of CRISPR-Induced CALR Mutations

Cell TypeCALR MutationKey Functional ReadoutObservationReference
Human CD34+ HSPCsType 1 & 2 knock-inTPO-independent megakaryopoiesisSignificant increase in megakaryocyte colony formation without TPO[5][8]
Murine Ba/F3-MPL cellsIndel mutations in exon 9Cytokine-independent growthTransformation to IL-3 independence[6][7][9][10]
Murine Ba/F3-MPL cellsIndel mutations in exon 9STAT5 phosphorylationIncreased p-STAT5 levels[14][15]
CALR Δ52 transformed cellsCRISPR knockout of N-glycosylation pathway genes (e.g., DPM2)Cell ViabilityPreferential killing of CALR mutant cells[14]
CD34+ cells from MPN patientsC-terminal peptide treatmentSTAT5 phosphorylationSignificant decrease in p-STAT5[16]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of CRISPR-Cas9 to study CALR mutations.

Protocol 1: Generation of CALR Indel Mutations in Ba/F3 Cells using CRISPR-Cas9

This protocol describes the generation of insertion/deletion (indel) mutations in the endogenous Calr locus of the murine IL-3 dependent Ba/F3 cell line, a common model for studying hematopoietic transformation.[6][7][9][10]

Materials:

  • Ba/F3 cells stably expressing the thrombopoietin receptor (MPL).

  • Lentiviral vector for Cas9 expression (e.g., lentiCas9-Blast).

  • Lentiviral vector for sgRNA expression (e.g., lentiGuide-Puro).

  • sgRNA sequences targeting exon 9 of murine Calr.

  • HEK293T cells for lentivirus production.

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).

  • Transfection reagent.

  • Polybrene.

  • Puromycin and Blasticidin.

  • Murine IL-3.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin).

Procedure:

  • sgRNA Design and Cloning:

    • Design two sgRNAs targeting the region in exon 9 of the murine Calr gene where mutations are frequently found in MPN patients.

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into the lentiGuide-Puro vector.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiCas9-Blast or lentiGuide-Puro vector along with the packaging plasmids psPAX2 and pMD2.G.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Generation of Stable Cas9-Expressing Ba/F3-MPL Cells:

    • Transduce Ba/F3-MPL cells with the lentiCas9-Blast lentivirus in the presence of polybrene.

    • Select for stable Cas9-expressing cells using blasticidin.

  • sgRNA Transduction:

    • Transduce the stable Cas9-expressing Ba/F3-MPL cells with the lentiGuide-Puro lentivirus containing the Calr-targeting sgRNAs.

    • Select for transduced cells using puromycin.

  • Selection for Cytokine-Independent Growth:

    • After puromycin selection, wash the cells thoroughly to remove IL-3.

    • Culture the cells in medium without IL-3.

    • Monitor the cultures for the outgrowth of IL-3 independent cells, which indicates a successful oncogenic transformation driven by Calr mutations.

  • Verification of Calr Mutations:

    • Isolate genomic DNA from the IL-3 independent cell populations.

    • PCR amplify the Calr exon 9 region.

    • Use Sanger sequencing or next-generation sequencing to confirm the presence of indel mutations.

Protocol 2: Site-Specific Knock-in of CALR Mutations in Human HSPCs

This protocol outlines a more precise approach to introduce specific CALR mutations (e.g., type 1 del52 or type 2 ins5) into primary human CD34+ HSPCs using a combination of CRISPR-Cas9 ribonucleoprotein (RNP) and an adeno-associated virus (AAV6) donor template.[5][11]

Materials:

  • Human cord blood-derived CD34+ HSPCs.

  • Recombinant Cas9 protein.

  • Synthetic sgRNA targeting intron 7 of the human CALR gene.

  • AAV6 donor vector containing the desired CALR mutant cDNA (e.g., del52 or ins5) flanked by homology arms. The donor should also include a fluorescent reporter (e.g., GFP) for selection.

  • Electroporation system suitable for primary human hematopoietic cells.

  • Cytokines for HSPC culture (e.g., SCF, TPO, FLT3L).

  • Fluorescence-activated cell sorter (FACS).

Procedure:

  • HSPC Pre-stimulation:

    • Thaw and culture human CD34+ HSPCs for 2-3 days in media supplemented with cytokines to induce cell division, which is crucial for homology-directed repair (HDR).

  • Preparation of CRISPR-Cas9 RNP and AAV6 Donor:

    • Assemble the RNP complex by incubating the Cas9 protein with the synthetic sgRNA.

    • Prepare a high-titer stock of the AAV6 donor vector.

  • Electroporation:

    • Co-deliver the pre-assembled RNP complex and the AAV6 donor vector into the pre-stimulated HSPCs via electroporation.

  • Post-Electroporation Culture:

    • Culture the edited cells in cytokine-supplemented medium to allow for recovery and gene editing to occur.

  • Enrichment of Edited Cells:

    • After a few days of culture, use FACS to sort for cells expressing the fluorescent reporter (e.g., GFP+), which indicates successful knock-in of the donor template.

  • Functional Assays:

    • Perform in vitro assays, such as colony-forming unit (CFU) assays in the presence or absence of TPO, to assess the functional consequences of the CALR mutation on megakaryopoiesis.

    • For in vivo studies, the edited cells can be transplanted into immunodeficient mice to model MPN development.[5][8]

  • Molecular Verification:

    • Confirm the precise integration of the CALR mutation at the DNA and mRNA level using PCR, Sanger sequencing, and RT-PCR.[11]

    • Verify the expression of the mutant CALR protein using mutation-specific antibodies.[11]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of CALR mutations.

CALR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus TPO TPO MPL MPL Receptor TPO->MPL Ligand binding (in WT cells) JAK2 JAK2 MPL->JAK2 Recruits and activates STAT5 STAT5 JAK2->STAT5 Phosphorylates PI3K PI3K JAK2->PI3K RAS RAS JAK2->RAS pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Gene_Expression Gene Expression (Proliferation, Survival) pAKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Gene_Expression mutant_CALR Mutant CALR mutant_CALR->MPL Binds and activates pSTAT5_dimer->Gene_Expression Transcription Factor

Caption: Signaling pathways activated by mutant CALR.

CRISPR_Workflow_CALR_Knockin cluster_prep Preparation cluster_editing Gene Editing cluster_analysis Analysis and Application HSPCs Isolate Human CD34+ HSPCs Culture_HSPCs Pre-stimulate HSPCs with cytokines HSPCs->Culture_HSPCs Electroporation Co-deliver RNP and AAV6 into HSPCs via electroporation Culture_HSPCs->Electroporation RNP_prep Assemble Cas9-sgRNA RNP complex RNP_prep->Electroporation AAV_prep Prepare AAV6 donor (mutant CALR-GFP) AAV_prep->Electroporation FACS Sort for GFP+ (edited) cells Electroporation->FACS In_vitro In vitro assays (e.g., CFU, Western Blot) FACS->In_vitro In_vivo In vivo modeling (Xenotransplantation) FACS->In_vivo Drug_Screening Drug Screening In_vitro->Drug_Screening In_vivo->Drug_Screening

Caption: CRISPR-Cas9 workflow for CALR knock-in.

Conclusion

The application of CRISPR-Cas9 technology has significantly advanced our understanding of the molecular mechanisms underlying CALR-mutant MPNs.[8] By enabling the precise engineering of these mutations in relevant cellular models, researchers can dissect the signaling pathways involved, identify novel therapeutic vulnerabilities, and screen for effective drugs. The protocols and data presented here serve as a comprehensive resource for scientists and drug development professionals aiming to leverage this powerful technology in the fight against myeloproliferative neoplasms. The continued use and refinement of these CRISPR-based models will undoubtedly accelerate the development of targeted and more effective therapies for patients with CALR-mutant MPNs.[14][17]

References

Measuring Calreticulin's Chaperone Activity In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calreticulin (CRT) is a highly conserved and multifunctional molecular chaperone primarily residing in the endoplasmic reticulum (ER). It plays a crucial role in the quality control of newly synthesized glycoproteins by ensuring their proper folding and preventing the aggregation of misfolded proteins.[1][2] this compound exhibits two main modes of chaperone activity: a lectin-like function that recognizes monoglucosylated N-linked glycans on glycoproteins and a polypeptide-based "holdase" function that binds to exposed hydrophobic regions of non-native proteins, both glycosylated and non-glycosylated.[3][4][5] This document provides detailed protocols for in vitro assays designed to measure both aspects of this compound's chaperone activity, along with data presentation guidelines and visual representations of the underlying mechanisms and workflows.

I. Lectin-Like Chaperone Activity Assays

This compound's lectin-like activity is central to its role in the calnexin/calreticulin cycle, where it specifically recognizes and binds to monoglucosylated oligosaccharides (Glc1Man9-7GlcNAc2) on newly synthesized glycoproteins.[6][7][8][9] This interaction is transient and is regulated by the enzymes glucosidase II and UDP-glucose:glycoprotein glucosyltransferase (UGGT).[10][11]

A. Solid-Phase Binding Assay with Glycoprotein Substrates

This assay quantifies the direct binding of this compound to a glycoprotein substrate immobilized on a solid support.

Experimental Protocol:

  • Preparation of Reagents:

    • Recombinant this compound (full-length or specific domains).

    • Glycoprotein substrate (e.g., influenza hemagglutinin (HA) or vesicular stomatitis virus G protein (VSV G)) radiolabeled or tagged for detection.[10]

    • Binding Buffer: 20 mM HEPES, pH 7.5, 100 mM NaCl, 2 mM CaCl2.

    • Wash Buffer: Binding buffer with 0.1% Tween 20.

    • Elution Buffer: 100 mM Tris-HCl, pH 6.8, 2% SDS.

  • Immobilization of this compound:

    • Coat microtiter plate wells or beads (e.g., glutathione-agarose for GST-tagged CRT) with a known concentration of recombinant this compound overnight at 4°C.[10]

    • Wash the wells/beads three times with Wash Buffer to remove unbound protein.

    • Block non-specific binding sites with 3% BSA in PBS for 1 hour at room temperature.

  • Binding Reaction:

    • Add the glycoprotein substrate (e.g., radiolabeled HA) at various concentrations to the this compound-coated wells/beads.[10]

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Washing and Elution:

    • Wash the wells/beads five times with Wash Buffer to remove unbound substrate.

    • Elute the bound glycoprotein by adding Elution Buffer and incubating for 10 minutes at 95°C.

  • Quantification:

    • Quantify the amount of eluted glycoprotein using an appropriate method (e.g., scintillation counting for radiolabeled substrates, Western blotting for tagged substrates).

    • Determine binding affinity (Kd) by plotting bound vs. free substrate concentration and fitting the data to a saturation binding curve.

B. Isothermal Titration Calorimetry (ITC)

ITC provides a detailed thermodynamic profile of the interaction between this compound and its glycan ligand, measuring binding affinity (Kb), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[9][12]

Experimental Protocol:

  • Sample Preparation:

    • Dialyze purified recombinant this compound and the synthetic monoglucosylated oligosaccharide (e.g., Glc1Man9GlcNAc2) extensively against the same buffer (e.g., 10 mM MOPS, 5 mM CaCl2, 150 mM NaCl, pH 7.4).[9]

    • Determine the precise concentrations of both protein and ligand.

  • ITC Measurement:

    • Load the this compound solution into the sample cell of the calorimeter.

    • Load the oligosaccharide solution into the injection syringe.

    • Perform a series of injections of the oligosaccharide into the this compound solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.[12]

Data Presentation: Lectin-Like Chaperone Activity

Assay TypeSubstrateThis compound ConstructBinding Affinity (Kd/Kb)Reference
Solid-Phase BindingInfluenza Hemagglutinin (HA)GST-tagged rat CRTNot specified[10]
Solid-Phase BindingVSV G ProteinGST-tagged rat CRTNot specified[10]
Isothermal Titration CalorimetryGlcα1-3ManαMeRecombinant CRT4.19 x 10^4 M^-1 (Kb)[12]

II. Polypeptide-Based (Holdase) Chaperone Activity Assays

This compound can also function as a "holdase" chaperone, preventing the aggregation of non-native proteins in a glycan-independent manner.[4][5][11] This activity is typically assessed by monitoring the suppression of protein aggregation induced by heat or chemical denaturants.

A. Light Scattering Assay for Aggregation Suppression

This assay measures the ability of this compound to prevent the aggregation of a model substrate protein by monitoring changes in light scattering.

Experimental Protocol:

  • Preparation of Reagents:

    • Recombinant this compound.

    • Model substrate protein (e.g., citrate synthase (CS) or malate dehydrogenase (MDH)).[4]

    • Assay Buffer: 40 mM HEPES-KOH, pH 7.5.

  • Assay Procedure:

    • Pre-incubate the substrate protein (e.g., 0.1 µM CS) with varying molar ratios of this compound in the Assay Buffer at room temperature.

    • Induce aggregation by shifting the temperature to 43-45°C.[4]

    • Monitor the increase in light scattering over time at a wavelength of 360 nm in a spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Data Analysis:

    • Plot light scattering intensity versus time.

    • Calculate the percentage of aggregation suppression by comparing the scattering signal in the presence of this compound to that of the substrate alone.

B. Pellet-Based Aggregation Assay

This assay provides a quantitative measure of aggregation by separating soluble and aggregated protein fractions via centrifugation.

Experimental Protocol:

  • Preparation of Reagents:

    • Recombinant this compound.

    • Model substrate protein (e.g., chemically denatured and reduced IgY or thermally denatured HLA-A2).[4][13]

    • Assay Buffer: Appropriate buffer for the substrate (e.g., PBS).

  • Induction of Aggregation and Incubation:

    • Mix the substrate protein with different concentrations of this compound.

    • Induce aggregation (e.g., by rapid dilution from denaturant or by heating).[4][13]

    • Incubate the mixture for a defined period (e.g., 30-60 minutes) at the aggregation-inducing temperature.

  • Separation and Quantification:

    • Centrifuge the samples at high speed (e.g., 16,000 x g) for 20 minutes to pellet the aggregated protein.

    • Carefully collect the supernatant (soluble fraction).

    • Resuspend the pellet in an equal volume of buffer containing a denaturant (e.g., 8 M urea) to solubilize the aggregates.

    • Analyze the amount of protein in the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or densitometry.

Data Presentation: Holdase Chaperone Activity

Assay TypeSubstrateThis compound:Substrate Molar RatioAggregation Suppression (%)Reference
Light ScatteringCitrate Synthase (CS)1:1~90%[4]
Light ScatteringMalate Dehydrogenase (MDH)2:1~80%[4]
Pellet-BasedIgY (reduced & denatured)1:4 (CRT:IgY)~95%[4]
Pellet-BasedHLA-A2 (heat-induced)2:1Significant inhibition[13]

III. Interaction with Co-Chaperones

This compound functions in concert with other ER-resident proteins, notably the thiol oxidoreductase ERp57, to facilitate the oxidative folding of glycoproteins.[3][14]

A. Co-immunoprecipitation (Co-IP) / Pull-down Assay

This assay is used to detect the interaction between this compound and its binding partners.

Experimental Protocol:

  • Protein Incubation:

    • Incubate purified recombinant this compound (e.g., GST-tagged) with purified recombinant ERp57 in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100) for 1-2 hours at 4°C.

  • Immune Complex Formation/Pull-down:

    • Add an antibody specific to one of the proteins (or glutathione-agarose beads for GST-tagged proteins) and incubate for an additional 2 hours or overnight at 4°C.

    • Add Protein A/G-agarose beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with binding buffer to remove non-specific interactions.

    • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Detection:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both this compound and ERp57. The presence of both proteins in the eluate indicates an interaction.

Visualizations

Calnexin_Calreticulin_Cycle cluster_ER Endoplasmic Reticulum Lumen Nascent_Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I_II Glucosidase I & II Nascent_Glycoprotein->Glucosidase_I_II Glucose Trimming Monoglucosylated_Glycoprotein Monoglucosylated Glycoprotein (Glc1Man9GlcNAc2) Glucosidase_I_II->Monoglucosylated_Glycoprotein This compound This compound Monoglucosylated_Glycoprotein->this compound Binding Folding_Glycoprotein Folding Glycoprotein This compound->Folding_Glycoprotein ERp57 ERp57 ERp57->this compound Association Glucosidase_II Glucosidase II Folding_Glycoprotein->Glucosidase_II Glucose Removal Folded_Glycoprotein Correctly Folded Glycoprotein Glucosidase_II->Folded_Glycoprotein Misfolded_Glycoprotein Misfolded Glycoprotein Glucosidase_II->Misfolded_Glycoprotein ER_Exit ER Exit Folded_Glycoprotein->ER_Exit UGGT UGGT (Folding Sensor) Misfolded_Glycoprotein->UGGT Recognition UGGT->Monoglucosylated_Glycoprotein Reglucosylation

Caption: The Calnexin/Calreticulin Cycle for glycoprotein folding in the ER.

Aggregation_Suppression_Workflow cluster_workflow Aggregation Suppression Assay Workflow start Start prepare Prepare Substrate (e.g., Citrate Synthase) start->prepare mix Mix Substrate with This compound prepare->mix induce Induce Aggregation (e.g., Heat Stress) mix->induce measure Measure Aggregation induce->measure light_scattering Light Scattering (Spectrophotometry) measure->light_scattering Method 1 pelleting Centrifugation (Pellet vs. Supernatant) measure->pelleting Method 2 analyze Analyze Data (% Suppression) light_scattering->analyze pelleting->analyze end End analyze->end

Caption: Experimental workflow for the in vitro aggregation suppression assay.

References

Application Notes and Protocols: Calreticulin (CALR) as a Biomarker for Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Somatic mutations in the calreticulin gene (CALR) are key molecular markers in the diagnosis of Philadelphia chromosome-negative myeloproliferative neoplasms (MPNs), particularly essential thrombocythemia (ET) and primary myelofibrosis (PMF).[1][2][3] Discovered in 2013, these mutations are typically found in patients who are negative for JAK2 and MPL mutations, making them the second most frequent driver mutations in ET and PMF.[3] CALR mutations are characterized by insertions and deletions in exon 9, which lead to a frameshift and the creation of a novel C-terminal amino acid sequence in the mutant CALR protein. This altered protein plays a crucial role in the pathogenesis of MPNs by constitutively activating the thrombopoietin receptor (MPL) and its downstream signaling pathways, primarily the JAK-STAT pathway. The detection of CALR mutations is now an integral part of the diagnostic workup for MPNs, providing valuable diagnostic and prognostic information.

Clinical Significance of CALR Mutations

The presence of a CALR mutation is a major diagnostic criterion for ET and PMF according to the World Health Organization (WHO) classification of myeloid neoplasms. In patients with ET, CALR mutations are associated with a higher platelet count and a lower risk of thrombosis compared to those with JAK2 mutations. Similarly, in PMF, CALR-mutated patients tend to have a more favorable prognosis and longer overall survival than their JAK2-mutated counterparts.

The two most common types of CALR mutations are a 52-bp deletion (Type 1) and a 5-bp insertion (Type 2), which together account for approximately 85% of all CALR mutations.[4] The type of CALR mutation also has prognostic significance, with Type 1 mutations being associated with a higher risk of myelofibrotic transformation in ET.

Quantitative Data on CALR Mutations

The frequency of CALR mutations varies between ET and PMF and can also differ among populations. The following tables summarize key quantitative data regarding CALR mutations in MPNs.

Table 1: Frequency of CALR Mutations in Essential Thrombocythemia (ET) and Primary Myelofibrosis (PMF)
MPN Subtype Frequency of CALR Mutations
Essential Thrombocythemia (ET)12.6% - 50%[1]
Primary Myelofibrosis (PMF)10% - 100%[1]
Polycythemia Vera (PV)0%[1][2]
Table 2: Frequency of CALR Mutation Types in ET and PMF
Mutation Type Frequency in ET Frequency in PMF
Type 1 (52-bp deletion)~52%[5]~75%[5]
Type 2 (5-bp insertion)~48%[5]~25%[5]
OtherVariableVariable
Table 3: Limit of Detection (LOD) of Various CALR Mutation Detection Methods
Detection Method Reported Limit of Detection (LOD)
Sanger Sequencing10% - 25%[4]
Fragment Length Analysis (FLA)3% - 5%[3][4]
High-Resolution Melting (HRM) Analysis~5%[4]
Allele-Specific PCR<0.8% - 3.2%[6]
Next-Generation Sequencing (NGS)~1.25%[4]

Signaling Pathways and Experimental Workflows

CALR Mutant Signaling Pathway

Mutant CALR protein, with its novel C-terminus, interacts with the thrombopoietin receptor (MPL) in the endoplasmic reticulum. This interaction leads to the constitutive activation of MPL and the downstream JAK-STAT signaling pathway, promoting cell proliferation and survival.

CALR_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus mutant_CALR Mutant CALR MPL MPL mutant_CALR->MPL Interaction activated_MPL Activated MPL MPL->activated_MPL Translocation JAK2 JAK2 activated_MPL->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Gene_Expression Gene Expression (Proliferation, Survival) pSTAT->Gene_Expression Transcription Regulation

Caption: Mutant CALR-mediated activation of the JAK-STAT signaling pathway.

Experimental Workflow for CALR Mutation Detection

The following diagram outlines a typical workflow for the detection of CALR mutations in a clinical or research setting.

CALR_Detection_Workflow Sample Patient Sample (Peripheral Blood or Bone Marrow) DNA_Extraction DNA Extraction Sample->DNA_Extraction Initial_Screening Initial Screening (e.g., Allele-Specific PCR, Fragment Analysis) DNA_Extraction->Initial_Screening IHC Immunohistochemistry (Protein level validation) DNA_Extraction->IHC Parallel analysis NGS_Confirmation NGS Confirmation (for complex cases or low allele burden) Initial_Screening->NGS_Confirmation If needed Result Result (Presence/Absence and Type of CALR Mutation) Initial_Screening->Result NGS_Confirmation->Result IHC->Result

Caption: A generalized workflow for the detection of CALR mutations.

Experimental Protocols

Allele-Specific PCR (AS-PCR) for CALR Type 1 and Type 2 Mutations

This protocol is a cost-effective and rapid method for screening the two most common CALR mutations.

a. DNA Extraction:

  • Extract genomic DNA from peripheral blood or bone marrow aspirate using a commercial kit according to the manufacturer's instructions.

  • Quantify the extracted DNA and assess its purity.

b. Primer Design:

  • Design primer sets specific for the wild-type CALR allele, the Type 1 (52-bp deletion) mutant allele, and the Type 2 (5-bp insertion) mutant allele. A common reverse primer can be used.

c. PCR Reaction:

  • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific forward and reverse primers for each reaction (Wild-Type, Type 1, and Type 2).

  • Add 10-100 ng of genomic DNA to each reaction tube.[7]

  • Perform PCR using a thermal cycler with the following cycling conditions:

    • Initial denaturation: 94°C for 5 minutes.

    • 39 cycles of:

      • Denaturation: 94°C for 30 seconds.

      • Annealing: 64°C for 30 seconds.

      • Extension: 72°C for 30 seconds.

    • Final extension: 72°C for 7 minutes.[8]

d. Gel Electrophoresis:

  • Run the PCR products on a 2% agarose gel.[8]

  • Visualize the bands under UV light. The presence of a band in the mutant-specific lanes indicates a positive result for that mutation type.

Next-Generation Sequencing (NGS) for Comprehensive CALR Mutation Analysis

NGS provides a highly sensitive and comprehensive method for detecting all types of CALR mutations, including rare variants.

a. Library Preparation:

  • Fragmentation: Fragment 10-100 ng of genomic DNA enzymatically or mechanically.

  • End-Repair and A-tailing: Repair the ends of the DNA fragments and add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate NGS adapters with unique barcodes to the DNA fragments.

  • Library Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing. A typical protocol involves an initial denaturation, followed by a specific number of cycles of denaturation, annealing, and extension, and a final extension step.[9][10]

b. Sequencing:

  • Pool the barcoded libraries.

  • Perform sequencing on an Illumina platform (e.g., MiSeq or MiniSeq) using a targeted gene panel that includes the CALR gene.[11][12]

c. Bioinformatic Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads.

  • Alignment: Align the reads to the human reference genome (e.g., hg19).[13]

  • Variant Calling: Identify insertions, deletions, and single nucleotide variants in the CALR exon 9 region using variant calling software.

  • Annotation and Interpretation: Annotate the identified variants and interpret their clinical significance.

Immunohistochemistry (IHC) for Mutant CALR Protein

IHC allows for the direct visualization of the mutant CALR protein in bone marrow tissue sections.

a. Sample Preparation:

  • Use formalin-fixed, paraffin-embedded (FFPE) bone marrow biopsy sections (4 µm thick).[14]

b. Deparaffinization and Rehydration:

  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol solutions.

c. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker for 10 minutes or in a water bath at 95-100°C for 20-40 minutes.[15][16]

d. Staining:

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block or normal serum.[15]

  • Primary Antibody: Incubate the sections with a monoclonal antibody specific for the mutant CALR protein (clone CAL2) at a dilution of 1:25 to 1:100 for 1 hour at room temperature.[14][16]

  • Secondary Antibody and Detection: Use a polymer-based detection system with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Chromogen: Visualize the staining with a chromogen such as DAB.

  • Counterstain: Counterstain with hematoxylin.

e. Interpretation:

  • A positive result is indicated by cytoplasmic staining in megakaryocytes.[16][17]

Conclusion

The identification of CALR mutations has significantly advanced the diagnosis and understanding of MPNs. The choice of detection method depends on the specific clinical or research question, available resources, and desired sensitivity. For routine diagnostic screening, cost-effective methods like allele-specific PCR or fragment analysis are often employed, while NGS provides a comprehensive approach for detecting all mutation types and for research purposes. Immunohistochemistry offers a valuable complementary tool for the in-situ detection of the mutant protein. These application notes and protocols provide a framework for the accurate and reliable detection of CALR mutations, aiding in the precise classification and management of patients with myeloproliferative neoplasms.

References

Troubleshooting & Optimization

optimizing calreticulin antibody performance in western blotting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing calreticulin antibody performance in Western blotting. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you achieve reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound in Western blotting?

This compound is a 46 kDa protein, but its apparent molecular weight on a Western blot can vary. Depending on the species and post-translational modifications, it typically migrates in the range of 48-55 kDa. Always consult the datasheet provided by the antibody manufacturer for the expected band size.

Q2: What are the recommended starting dilutions for a this compound primary antibody?

The optimal antibody dilution is crucial for obtaining a strong signal with low background. The ideal dilution depends on the antibody's affinity and the concentration of the target protein in your sample. A good starting point is to perform a dilution series. See the table below for general recommendations.

Table 1: Recommended Starting Conditions for this compound Western Blotting

Parameter Recommendation Incubation Time
Primary Antibody Dilution 1:1000 - 1:5000 1 hour at Room Temp or Overnight at 4°C
Secondary Antibody Dilution 1:5000 - 1:20,000 1-2 hours at Room Temp
Protein Load (Cell Lysate) 20-40 µg per lane N/A

| Positive Control Lysate | HeLa, A431, Jurkat, NIH/3T3 | N/A |

Q3: Which positive and negative controls are recommended for this compound Western blotting?

For a positive control, it is recommended to use cell lysates from cell lines known to express high levels of this compound, such as HeLa, A431, Jurkat, or NIH/3T3. For a negative control, you can use a lysate from a cell line with known low expression or a lane with no primary antibody to check for non-specific binding of the secondary antibody.

Q4: What is the primary subcellular localization of this compound?

This compound is predominantly found in the lumen of the endoplasmic reticulum (ER), where it functions as a molecular chaperone for glycoproteins and a regulator of calcium homeostasis. Therefore, preparing a whole-cell lysate or an ER-enriched fraction is recommended for its detection.

Western Blotting Workflow & Troubleshooting

This section provides a visual workflow for the Western blotting process and a detailed troubleshooting guide in a question-and-answer format to address common issues.

WesternBlottingWorkflow cluster_0 Sample Preparation cluster_1 Electrophoresis cluster_2 Transfer cluster_3 Immunodetection p1 Cell Lysis p2 Protein Quantification p1->p2 p3 SDS-PAGE p2->p3 p4 Protein Transfer (PVDF/Nitrocellulose) p3->p4 p5 Blocking p4->p5 p6 Primary Antibody (anti-Calreticulin) p5->p6 p7 Secondary Antibody (HRP-conjugated) p6->p7 p8 Detection (ECL) p7->p8

Caption: General workflow for Western blotting from sample preparation to detection.

Troubleshooting Guide

Problem: No Signal or a Weak Signal

Q: I am not getting any signal for this compound. What are the possible causes and solutions?

A weak or absent signal can be due to several factors, from antibody activity to technical errors during the blotting process. The flowchart below outlines a logical troubleshooting sequence.

NoSignalTroubleshooting start No/Weak Signal Detected q1 Is the primary antibody active? start->q1 s1 Check antibody datasheet for storage. Test on a reliable positive control (e.g., HeLa lysate). q1->s1 No q2 Was the protein transfer successful? q1->q2 Yes end Signal Restored s1->end s2 Use Ponceau S stain on the membrane post-transfer to visualize protein bands. q2->s2 No q3 Is there enough target protein? q2->q3 Yes s2->end s3 Increase protein load to 30-40 µg. Use a fresh lysate and protease inhibitors. q3->s3 No q4 Are incubation times/concentrations optimal? q3->q4 Yes s3->end s4 Increase primary antibody concentration or incubate overnight at 4°C. Ensure secondary antibody is active. q4->s4 No q4->end Yes s4->end

Caption: Troubleshooting flowchart for a weak or absent Western blot signal.

Table 2: Troubleshooting Guide for Weak/No Signal

Possible Cause Recommended Solution
Inactive Primary/Secondary Antibody Ensure antibodies were stored correctly. Use a fresh aliquot. Validate the secondary antibody with a different primary antibody.
Insufficient Protein Load Increase the amount of protein loaded per lane to 20-40 µg. Perform a protein assay to confirm concentration.
Inefficient Protein Transfer Verify transfer efficiency using Ponceau S staining. Ensure the transfer "sandwich" was assembled correctly and that methanol was included in the transfer buffer for PVDF membranes.
Suboptimal Antibody Concentration Decrease the antibody dilution (e.g., from 1:5000 to 1:1000).
Insufficient Incubation Time Increase the primary antibody incubation time to overnight at 4°C.

| Expired Detection Reagent (ECL) | Use fresh ECL substrate. |

Problem: High Background

Q: My Western blot for this compound has a very high background. How can I reduce it?

High background can obscure your target band and is often caused by insufficient blocking or excessive antibody concentration.

Table 3: Troubleshooting Guide for High Background

Possible Cause Recommended Solution
Insufficient Blocking Increase blocking time to 1.5-2 hours at room temperature. Use 5% non-fat dry milk or 3% Bovine Serum Albumin (BSA) in TBST.
Primary Antibody Concentration Too High Increase the dilution of the primary antibody (e.g., from 1:1000 to 1:5000).
Secondary Antibody Non-specific Binding Increase the dilution of the secondary antibody. Run a control lane without primary antibody to check for non-specificity.
Inadequate Washing Increase the number and duration of washes after antibody incubations. Use a buffer containing Tween-20 (e.g., TBST).

| Membrane Dried Out | Ensure the membrane remains wet at all stages of the immunodetection process. |

Problem: Non-specific Bands

Q: I am seeing multiple non-specific bands in addition to the target band for this compound. What should I do?

Non-specific bands can arise from antibody cross-reactivity, protein degradation, or post-translational modifications.

Table 4: Troubleshooting Guide for Non-specific Bands

Possible Cause Recommended Solution
Primary Antibody Concentration Too High Titrate the primary antibody to find the optimal dilution that minimizes non-specific binding while maintaining a strong target signal.
Sample Degradation Prepare fresh lysates and always include a protease inhibitor cocktail in the lysis buffer.
Insufficient Blocking Optimize the blocking step as described for "High Background."
Post-Translational Modifications This compound can be post-translationally modified. Consult literature or antibody datasheets to see if other bands are expected.

| Cross-reactivity of Secondary Antibody | Ensure the secondary antibody is specific to the host species of the primary antibody (e.g., anti-rabbit for a rabbit primary). |

Detailed Experimental Protocols

Protocol 1: Cell Lysate Preparation (RIPA Buffer)

  • Preparation: Place cell culture dishes on ice and wash cells twice with ice-cold PBS.

  • Lysis: Add 1 mL of ice-cold RIPA buffer containing a protease inhibitor cocktail to a 10 cm dish. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collection: Transfer the supernatant (the protein-containing lysate) to a new tube.

  • Quantification: Determine the protein concentration using a standard assay (e.g., BCA or Bradford).

  • Storage: Store the lysate at -80°C or proceed to prepare samples for SDS-PAGE.

Protocol 2: SDS-PAGE and Protein Transfer

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-40 µg of protein per well onto a 10% or 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For PVDF, pre-activate the membrane in methanol for 1-2 minutes. Perform the transfer according to the manufacturer's instructions for your specific apparatus (wet or semi-dry).

  • Verification (Optional): After transfer, stain the membrane with Ponceau S solution for 1-2 minutes to visualize protein bands and confirm a successful transfer. Destain with TBST or water.

Protocol 3: Immunodetection of this compound

  • Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the this compound primary antibody in the blocking buffer (e.g., 1:2000). Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in the blocking buffer (e.g., 1:10,000). Incubate the membrane for 1-2 hours at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

troubleshooting calreticulin immunofluorescence staining artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers encountering artifacts during calreticulin (CRT) immunofluorescence (IF) staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected subcellular localization of this compound? A1: this compound is primarily a resident chaperone protein of the endoplasmic reticulum (ER) lumen[1][2]. Therefore, a successful immunofluorescence staining should reveal a cytoplasmic, reticular pattern characteristic of the ER[3]. Under certain conditions, such as immunogenic cell death, this compound can be exposed on the cell surface (ecto-CRT)[1][4][5].

Q2: How do I validate my primary antibody for this compound? A2: Antibody validation is crucial for reliable results. Confirm that the antibody has been validated for immunofluorescence in the species you are using[6][7][8][9]. If possible, test the antibody on a western blot to ensure it recognizes a protein of the correct molecular weight (approximately 46-48 kDa)[2][3][10]. For rigorous validation, use positive and negative controls, such as cells known to express high or low levels of this compound, or use knockdown (siRNA) or knockout cells to confirm specificity[11].

Q3: What are the critical controls to include in my this compound IF experiment? A3: Several controls are essential to interpret your results accurately:

  • Unstained Control: An unstained sample of your cells or tissue should be examined to assess the level of natural autofluorescence[6][11][12].

  • Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps identify non-specific binding of the secondary antibody[12][13].

  • Isotype Control: An antibody of the same isotype and from the same host species as your primary antibody, but not directed against this compound, can help determine if observed staining is due to non-specific antibody interactions[11].

  • Positive and Negative Cell/Tissue Controls: Use cells or tissues with known expression levels of this compound to ensure your protocol and reagents are working correctly[11][14].

Troubleshooting Guides

Problem 1: High Background or Non-Specific Staining

High background fluorescence can obscure the specific signal, making interpretation difficult.

Troubleshooting High Background and Non-Specific Staining

Possible Cause Recommended Solution & Explanation Citations
Autofluorescence Examine an unstained sample under the microscope. If fluorescence is present, this is autofluorescence. Consider perfusion with PBS prior to fixation to remove red blood cells, which are a common source. Chemical treatments like sodium borohydride, Sudan Black B, or commercial quenching reagents can also be used.[6][11][15][16]
Antibody Concentration Too High The concentration of the primary or secondary antibody may be too high, leading to off-target binding. Perform a titration experiment to determine the optimal antibody concentration that provides the best signal-to-noise ratio. Start by reducing the concentration.[12][13][17]
Insufficient Blocking Blocking prevents non-specific binding of antibodies. Increase the blocking incubation time (e.g., to 1 hour). Use 5-10% normal serum from the same species that the secondary antibody was raised in. Alternatively, use a protein blocker like Bovine Serum Albumin (BSA).[11][12][13][18]
Insufficient Washing Inadequate washing can leave behind unbound antibodies. Increase the number and/or duration of wash steps (e.g., 3-4 washes of 5 minutes each) after both primary and secondary antibody incubations.[11][13][17]
Secondary Antibody Cross-Reactivity The secondary antibody may be binding to endogenous immunoglobulins in the tissue. Use a secondary antibody that has been pre-adsorbed against the species of your sample. Run a "secondary antibody only" control to verify this issue.[11][12][13]
Fixation Issues Aldehyde fixatives like formaldehyde can react with proteins and cause fluorescence. Use fresh, high-quality (EM-grade) fixatives. After fixation, you can quench free aldehyde groups with agents like ammonium chloride or sodium borohydride.[6][11]
Sample Drying Out Allowing the sample to dry at any point during the staining process can cause high background. Ensure the sample remains covered in liquid throughout all steps.[6][11][13]
Problem 2: Weak or No Signal

A faint or absent signal can be due to a variety of factors, from reagent issues to protocol errors.

Troubleshooting Weak or No this compound Signal

Possible Cause Recommended Solution & Explanation Citations
Low Protein Expression This compound is generally abundant, but expression can vary. Confirm expression with another method like western blotting. If the signal is truly low, consider using a signal amplification method or a brighter fluorophore.[11][13]
Improper Antibody Storage/Handling Antibodies may lose activity if not stored correctly. Aliquot antibodies upon arrival to avoid repeated freeze-thaw cycles. Always store at the recommended temperature.[6][13]
Primary/Secondary Antibody Incompatibility The secondary antibody must be raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit).[6][12][13]
Suboptimal Antibody Concentration The antibody concentration may be too low. Increase the concentration of the primary antibody and/or extend the incubation time (e.g., overnight at 4°C).[6][12][13]
Incorrect Fixation/Permeabilization Over-fixation can mask the epitope. Try reducing the fixation time or performing an antigen retrieval step. For intracellular targets like this compound, ensure cells are adequately permeabilized (e.g., with 0.1-0.2% Triton X-100 or saponin after formaldehyde fixation).[3][6][13][19]
Photobleaching (Signal Fading) Fluorophores can be irreversibly damaged by prolonged exposure to excitation light. Minimize light exposure by focusing on a nearby area before imaging your target region. Use an anti-fade mounting medium.[20][21][22][23]
Incorrect Microscope Settings Ensure the correct filter set is being used for your chosen fluorophore. Increase the exposure time or gain settings on the microscope, but be careful not to introduce noise.[6][14]

Experimental Protocols & Methodologies

Standard Immunofluorescence Protocol for this compound

This is a generalized protocol for staining cultured adherent cells. Optimization will be required for specific cell lines and tissue types.

  • Cell Preparation: Grow cells on sterile glass coverslips or in imaging-grade multi-well plates to an appropriate confluency (typically 60-80%).

  • Fixation: Gently wash cells with 1X PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[24]

  • Washing: Rinse the cells three times with 1X PBS for 5 minutes each.[24]

  • Permeabilization: For intracellular targets like this compound, incubate with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes at room temperature.[3][24]

  • Blocking: Wash three times with 1X PBS. Incubate with a blocking solution (e.g., 10% normal goat serum and/or 3% BSA in PBS) for at least 1 hour at room temperature to reduce non-specific antibody binding.[12][24]

  • Primary Antibody Incubation: Dilute the anti-calreticulin primary antibody in the blocking buffer to its predetermined optimal concentration. Remove the blocking solution and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C.[24]

  • Washing: Wash three times with 1X PBS for 5 minutes each to remove unbound primary antibody.[24]

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (that matches the primary antibody's host species) in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.[18]

  • Final Washes: Wash three times with 1X PBS for 5 minutes each, protected from light. A counterstain for the nucleus (e.g., DAPI) can be included in the second wash.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[11][20] Seal the edges with clear nail polish.

  • Imaging: Image the samples using a fluorescence or confocal microscope with the appropriate filters for your fluorophore(s). Store slides at 4°C in the dark.[6]

Protocol: Reducing Aldehyde-Induced Autofluorescence

This procedure can be performed after the fixation step if autofluorescence is an issue.

  • Following fixation with an aldehyde (e.g., PFA), wash the sample twice with PBS.

  • Prepare a fresh solution of 0.1% sodium borohydride in PBS.[6]

  • Incubate the sample in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Wash the sample thoroughly three times with PBS.

  • Proceed with the permeabilization and blocking steps of the standard IF protocol.

Visualized Workflows and Logic

IF_Workflow cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_final Final Steps A 1. Seed & Culture Cells B 2. Fixation (e.g., 4% PFA) A->B C 3. Permeabilization (e.g., Triton X-100) B->C D 4. Blocking (e.g., BSA/Serum) C->D E 5. Primary Antibody Incubation (Anti-Calreticulin) D->E F 6. Secondary Antibody Incubation (Fluorophore-conjugated) E->F G 7. Counterstain & Final Washes F->G H 8. Mount with Anti-fade Medium G->H I 9. Image with Fluorescence Microscope H->I

Caption: Standard workflow for immunofluorescence (IF) staining.

Troubleshooting_Flowchart cluster_HighBg High Background Causes cluster_WeakSignal Weak Signal Causes Start Analyze Staining Result HighBg High Background / Non-Specific Signal Start->HighBg Problematic? GoodSignal Clear, Specific Signal Start->GoodSignal Optimal? WeakSignal Weak or No Signal HighBg->WeakSignal Signal also weak? Autofluorescence Check Unstained Control (Autofluorescence?) HighBg->Autofluorescence Investigate HighBg->Autofluorescence AntibodyIssue Check Antibody Validity & Storage WeakSignal->AntibodyIssue Investigate WeakSignal->AntibodyIssue Blocking Increase Blocking Time/Change Agent AbConcentration Titrate Antibody Concentrations Washing Increase Wash Steps/Duration FixationIssue Optimize Fixation / Try Antigen Retrieval MicroscopeSettings Check Filters & Increase Exposure Photobleaching Use Anti-fade & Minimize Exposure

Caption: Logical flowchart for troubleshooting common IF artifacts.

References

Technical Support Center: Optimizing Recombinant Calreticulin Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of recombinant calreticulin expression.

Frequently Asked Questions (FAQs)

Q1: What is the most common expression system for recombinant this compound?

A1: The most commonly used expression system for recombinant this compound is Escherichia coli, particularly strains like BL21(DE3).[1][2][3][4] This is due to its rapid growth, cost-effectiveness, and the availability of a wide range of expression vectors.[5][6] However, for potentially higher yields of soluble and properly folded protein, eukaryotic systems like Pichia pastoris have also been successfully employed.[5][7][8][9]

Q2: I am observing very low yields of recombinant this compound. What are the potential causes and solutions?

A2: Low expression levels can stem from several factors. One common issue is suboptimal induction conditions. It is crucial to optimize the concentration of the inducer (e.g., IPTG) and the post-induction temperature and duration. Additionally, codon usage bias between the this compound gene and the E. coli host can hinder translation efficiency. The toxicity of the expressed protein to the host cells can also limit yield.

To address these issues, consider the following:

  • Optimize Induction Parameters: Perform a matrix of experiments varying IPTG concentration (e.g., 0.05 mM to 1 mM), temperature (e.g., 18°C, 25°C, 37°C), and induction time (e.g., 4 hours to overnight).[10][11][12][13][14]

  • Codon Optimization: Synthesize a version of the this compound gene with codons optimized for E. coli expression.[15][16][17][18]

  • Use a Different Promoter System: Employing a vector with a tightly regulated promoter can help mitigate the effects of protein toxicity.

  • Switch to a Different Host Strain: Some E. coli strains are better suited for expressing challenging proteins.

Q3: My recombinant this compound is forming inclusion bodies. How can I increase its solubility?

A3: Inclusion body formation is a common challenge when overexpressing proteins in E. coli. This occurs when the rate of protein synthesis exceeds the cell's capacity for proper folding, leading to aggregation of misfolded proteins.

Strategies to improve solubility include:

  • Lowering Expression Temperature: Reducing the temperature after induction (e.g., to 18-25°C) slows down protein synthesis, allowing more time for correct folding.[19]

  • Reducing Inducer Concentration: Lowering the IPTG concentration can decrease the rate of transcription and translation, which may enhance the proportion of soluble protein.

  • Using Solubility-Enhancing Fusion Tags: Fusing this compound with highly soluble proteins like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST) can significantly improve its solubility.[19] These tags can often be cleaved off after purification.

  • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of this compound.

  • Optimize Lysis Buffer: The composition of the lysis buffer can impact protein solubility. Experiment with different pH levels, salt concentrations, and the addition of detergents or glycerol.[20]

Q4: What is a typical purification strategy for recombinant this compound?

A4: A common and effective method for purifying recombinant this compound, especially when expressed as a fusion protein, is a multi-step chromatography process. A typical workflow involves:

  • Affinity Chromatography: This is the initial capture step. If this compound is expressed with a GST tag, glutathione-sepharose resin is used.[21] For His-tagged proteins, Nickel-NTA affinity chromatography is employed.

  • Ion-Exchange Chromatography: Following affinity purification and tag removal (if applicable), ion-exchange chromatography, such as with a Mono Q or DEAE-sepharose column, is often used to further purify the protein based on its charge.[7][21][22][23]

  • Size-Exclusion Chromatography (Optional): For very high purity, a final polishing step using size-exclusion chromatography can be performed to separate this compound from any remaining contaminants and aggregates.

Troubleshooting Guides

Low Expression Yield
Symptom Possible Cause Troubleshooting Steps
No or very faint band of the expected size on SDS-PAGEInefficient transcription or translation- Verify the integrity of the expression vector and the cloned this compound gene sequence.- Perform codon optimization of the this compound gene for the chosen expression host.[15][16][18]- Ensure the use of a strong and appropriate promoter for the expression vector.
Protein toxicity- Use a tightly regulated promoter to minimize basal expression before induction.- Lower the induction temperature and inducer concentration.- Switch to a host strain engineered to handle toxic proteins.
Suboptimal induction conditions- Titrate the inducer concentration (e.g., IPTG from 0.05 mM to 1 mM).[11][13][14]- Optimize the induction temperature (e.g., 18°C, 25°C, 37°C) and duration (e.g., 4, 8, 16 hours).[10][12]
mRNA instability- Check for sequences that might lead to premature transcription termination or mRNA degradation.
Protein degradation- Add protease inhibitors to the lysis buffer.- Use protease-deficient host strains.
Inclusion Body Formation
Symptom Possible Cause Troubleshooting Steps
Strong band of correct size in the insoluble fraction after cell lysisHigh rate of protein expression leading to misfolding and aggregation- Lower the induction temperature to 18-25°C to slow down protein synthesis.[19]- Reduce the concentration of the inducer (e.g., IPTG).
Lack of proper disulfide bond formation (if applicable in the expression host)- Use host strains that facilitate disulfide bond formation in the cytoplasm (e.g., SHuffle strains).
Absence of necessary post-translational modifications in the host- Consider switching to a eukaryotic expression system like Pichia pastoris or mammalian cells that can perform these modifications.[5][7]
Inherent properties of the protein- Express this compound with a solubility-enhancing fusion tag such as MBP or GST.[19]- Co-express with molecular chaperones to aid in proper folding.
Inappropriate lysis buffer conditions- Optimize the pH, ionic strength, and additives (e.g., detergents, glycerol) in the lysis buffer to improve solubility.[20]

Quantitative Data Summary

Table 1: Optimization of Induction Parameters for this compound Expression in E. coli
ParameterRange TestedGeneral RecommendationExpected Outcome
Induction Temperature 18°C - 37°CStart with a lower temperature (18-25°C) for improved solubility.[19]Higher temperatures may increase yield but risk inclusion body formation. Lower temperatures favor proper folding.
IPTG Concentration 0.05 mM - 1.0 mMTest a range, starting with a lower concentration (e.g., 0.1 - 0.4 mM) to control expression rate.[10][11][13]Lower concentrations can enhance solubility, while higher concentrations may lead to higher total protein expression, potentially in inclusion bodies.
Induction Duration 2 hours - OvernightLonger induction times (e.g., 16 hours) are typically required at lower temperatures.[10]Match the duration to the temperature; shorter times for higher temperatures and longer for lower temperatures.
Table 2: Comparison of Expression Systems for Recombinant Proteins
FeatureE. coliPichia pastoris
Growth Rate FastModerate
Cost LowModerate
Post-Translational Modifications Limited (no glycosylation)[5]Can perform glycosylation and disulfide bond formation[5]
Typical Yield Can be high, but often as inclusion bodies for complex proteinsOften high yields of secreted, soluble protein[5]
Ease of Use Relatively simple and well-established protocols[1]More complex than E. coli[6]

Experimental Protocols

Detailed Methodology for Recombinant this compound Expression in E. coli BL21(DE3)
  • Transformation:

    • Thaw a tube of competent E. coli BL21(DE3) cells on ice.

    • Add 1-5 µl of the plasmid DNA containing the this compound gene to the cells.

    • Incubate on ice for 30 minutes.

    • Heat-shock the cells at 42°C for 45-60 seconds and immediately place them back on ice for 2 minutes.

    • Add 950 µl of SOC medium and incubate at 37°C for 1 hour with shaking.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.[2]

  • Expression:

    • Inoculate a single colony from the plate into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight culture.

    • Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.[1]

    • Cool the culture to the desired induction temperature (e.g., 20°C).

    • Induce protein expression by adding IPTG to a final concentration of 0.4 mM.

    • Continue to incubate the culture at the lower temperature for 16-18 hours with shaking.[3]

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

    • Discard the supernatant. The cell pellet can be stored at -80°C.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with added protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to separate the soluble and insoluble fractions.

    • Analyze both fractions by SDS-PAGE to determine the expression level and solubility of the recombinant this compound.

Visualizations

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification codon_optimization Codon Optimization of this compound Gene vector_ligation Ligation into Expression Vector codon_optimization->vector_ligation transformation Transformation into E. coli BL21(DE3) vector_ligation->transformation cell_culture Cell Culture to OD600 0.6-0.8 transformation->cell_culture induction Induction with IPTG (e.g., 0.4mM, 20°C, 16h) cell_culture->induction harvesting Cell Harvesting induction->harvesting lysis Cell Lysis (Sonication) harvesting->lysis centrifugation Centrifugation lysis->centrifugation affinity_chrom Affinity Chromatography (e.g., GST or His-tag) centrifugation->affinity_chrom ion_exchange Ion-Exchange Chromatography affinity_chrom->ion_exchange final_product final_product ion_exchange->final_product Purified this compound

Caption: Experimental workflow for recombinant this compound production.

unfolded_protein_response ER_Stress ER Stress (Unfolded Proteins) UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR This compound This compound Upregulation UPR->this compound ERAD ER-Associated Degradation UPR->ERAD Apoptosis Apoptosis (if stress is prolonged) UPR->Apoptosis Chaperone_Activity Increased Chaperone Activity This compound->Chaperone_Activity Autophagy Autophagy Activation This compound->Autophagy Couples ER Stress to Autophagy Protein_Folding Enhanced Protein Folding Chaperone_Activity->Protein_Folding Protein_Folding->ER_Stress Reduces Stress Autophagy->ER_Stress Alleviates Stress

Caption: this compound's role in the Unfolded Protein Response.

References

Technical Support Center: Investigating the Nuclear Role of Calreticulin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the multifaceted roles of calreticulin (CRT), with a specific focus on its challenging and often debated functions within the nucleus. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in designing, executing, and interpreting your experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound truly present in the nucleus?

A: The presence of this compound in the nucleus is a subject of ongoing research and some debate. While CRT is predominantly a resident of the endoplasmic reticulum (ER) lumen, multiple studies have provided evidence for its existence in the cytosol and nucleus.[1][2] Rigorous biochemical fractionation and cell biological analyses have identified a non-ER pool of CRT that can shuttle between the cytoplasm and the nucleus.[1] However, researchers must be cautious, as the apparent nuclear localization of CRT can sometimes be an experimental artifact.[3]

Q2: What is the primary proposed function of this compound in the nucleus?

A: A key proposed function of nuclear this compound is its role as a receptor for the nuclear export of steroid hormone receptors, such as the glucocorticoid receptor (GR).[1][4][5][6][7] This export pathway is distinct from the well-characterized Crm1-dependent export mechanism.[4][5][7] CRT interacts with the DNA-binding domain (DBD) of the GR, facilitating its transport from the nucleus back to the cytoplasm.[1][4][8] This function suggests that this compound can act as a modulator of gene transcription regulated by nuclear hormone receptors.[9][10]

Q3: Does this compound have a Nuclear Localization Signal (NLS) or a Nuclear Export Signal (NES)?

A: this compound itself does not possess a classical leucine-rich nuclear export signal (NES) like those recognized by Crm1.[4][5][7] Instead, it functions as an export receptor for other proteins. For instance, it recognizes a signal within the DNA-binding domain (DBD) of the glucocorticoid receptor, which then functions as an NES.[1][4][6] The presence of a dedicated nuclear localization signal (NLS) in this compound is also not clearly established, and its entry into the nucleus might be facilitated by its interaction with other proteins, such as glucocorticoid receptors.[2][11]

Q4: How does calcium concentration affect the nuclear function of this compound?

A: The nuclear export function of this compound is calcium-dependent.[1][8] The removal of Ca2+ from this compound has been shown to inhibit its ability to bind to the glucocorticoid receptor's DNA-binding domain and consequently, its capacity to stimulate nuclear export of the receptor.[1] The C-terminal domain of CRT, which contains low-affinity, high-capacity Ca2+-binding sites, plays a regulatory role in this process.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Artifactual Nuclear Staining of this compound in Immunofluorescence
Possible Cause Recommended Solution
Over-fixation of cells/tissues Reduce the fixation time. Consider using a less harsh fixative. Antigen retrieval methods may be necessary to unmask the epitope.[12]
Inadequate cell permeabilization For formaldehyde-fixed cells, ensure permeabilization with a detergent like 0.2% Triton X-100. Methanol or acetone fixation typically permeabilizes cells sufficiently.[12]
Antibody non-specificity Validate your primary antibody. Run a Western blot on nuclear and cytoplasmic fractions to confirm it recognizes a band of the correct size in the expected fraction. Include an isotype control to check for non-specific binding of the secondary antibody.[13]
High background fluorescence Block non-specific binding sites adequately, for instance, with normal serum from the species in which the secondary antibody was raised. Ensure thorough washing steps between antibody incubations.[13][14]
ER signal "bleeding" into the nucleus Due to the high concentration of CRT in the ER, which is contiguous with the nuclear envelope, a strong ER signal can sometimes be misinterpreted as nuclear. Use high-resolution confocal microscopy and perform optical sectioning (z-stacks) to clearly distinguish the nuclear interior from the nuclear envelope and surrounding ER.
Issue 2: Low Yield or Contamination in Subcellular Fractionation
Possible Cause Recommended Solution
Cross-contamination of fractions The use of detergent-based subcellular fractionation kits can sometimes result in cross-contamination.[15] Validate the purity of your fractions by Western blotting for well-established markers of the cytoplasm (e.g., HSPA1A), nucleus (e.g., SP1, Histone H3), and ER/membrane (e.g., Calnexin).[15][16] For higher purity, consider gradient-based ultracentrifugation.[15]
Incomplete cell lysis Ensure complete cell lysis before proceeding with centrifugation steps. The choice of lysis buffer is critical and may need to be optimized for your cell type.[17]
Loss of protein interactions during extraction For studying protein-protein interactions, it's crucial to extract nuclear proteins without disrupting these interactions. A sequential extraction with buffers of increasing detergent and salt concentrations, followed by pooling and dilution of the fractions, can be an effective strategy.[18]
Issue 3: Failure to Detect Protein-Protein Interactions with Nuclear this compound via Co-Immunoprecipitation (Co-IP)
Possible Cause Recommended Solution
Harsh lysis buffer disrupting interactions Use a gentle, non-detergent, low-salt lysis buffer for soluble protein complexes. For less soluble complexes, you may need to empirically test non-ionic detergents like NP-40 or Triton X-100 at low concentrations.[19]
Antibody blocking the interaction site If possible, use a polyclonal antibody, which binds to multiple epitopes on the target protein, reducing the chance of masking a specific interaction site.[19]
Non-specific binding to beads or antibody Pre-clear the lysate with beads before adding the specific antibody. Include a negative control with a non-specific IgG antibody of the same isotype to ensure the observed interaction is specific.[19]
Low abundance of the interacting partner in the nucleus Start with a larger amount of nuclear extract. Ensure your lysis protocol efficiently extracts nuclear proteins.[20]

Quantitative Data Summary

Table 1: Binding Affinities in this compound-Mediated Nuclear Export

Interacting MoleculesConditionDissociation Constant (KD)Source
This compound (CRT) and NES peptideIn the presence of RanGTP8.5 nM[6]
Crm1 and NES peptideIn the presence of RanGTP11 nM[6]

Table 2: Calcium Binding Properties of this compound Domains

This compound DomainAffinity for Ca2+Capacity for Ca2+Source
P-domainHigh (Kd = 1 µM)Low (1 ion/protein)[3]
C-domainLow (Kd ~2 mM)High (~20 ions/protein)[3]

Experimental Protocols

Protocol 1: Digitonin-Permeabilized Cell Assay for Nuclear Export

This protocol is adapted from methodologies used to study CRT-mediated nuclear export.[4][21]

Objective: To reconstitute and analyze the nuclear export of a fluorescently labeled cargo protein in cells where the plasma membrane has been selectively permeabilized.

Materials:

  • Adherent cells grown on coverslips (e.g., BHK or HeLa)

  • Transport Buffer (TB): 20 mM HEPES pH 7.3, 110 mM potassium acetate, 5 mM sodium acetate, 2 mM magnesium acetate, 1 mM EGTA

  • Digitonin stock solution (e.g., 10 mg/ml in DMSO)

  • Fluorescently labeled cargo protein (e.g., GR-GFP)

  • Recombinant this compound (GST-CRT)

  • Energy regenerating system (ATP, GTP, creatine phosphate, creatine kinase)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Grow cells on glass coverslips to ~70% confluency. If studying GR export, induce nuclear accumulation of GR-GFP by treating with dexamethasone (1 µM) for 1 hour.

  • Permeabilization: Wash cells twice with cold TB. Incubate with TB containing an optimized concentration of digitonin (typically 20-50 µg/ml) for 5 minutes on ice. The optimal digitonin concentration must be determined for each cell line to ensure permeabilization of the plasma membrane without damaging the nuclear envelope.[22][23]

  • Washing: Gently wash the permeabilized cells three times with cold TB to remove cytoplasmic components.

  • Export Reaction: Incubate the permeabilized cells with TB containing the energy regenerating system and the protein of interest (e.g., 50 µg/ml recombinant GST-CRT) at 30°C for 30-45 minutes.

  • Fixation and Imaging: Wash the cells with TB, fix with 3.7% formaldehyde in PBS for 15 minutes at room temperature, and mount the coverslips on slides.

  • Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of nuclear export.

Protocol 2: Subcellular Fractionation to Isolate Cytosolic and Nuclear this compound

This protocol is based on established methods for separating cellular compartments.[1][17]

Objective: To separate cell lysates into cytosolic, membrane/organellar, and nuclear fractions to analyze the distribution of this compound.

Materials:

  • Cultured cells (e.g., HeLa)

  • Fractionation Buffer: 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, supplemented with DTT and protease inhibitors.

  • Detergent (e.g., NP-40 or Triton X-100)

  • Nuclear Extraction Buffer: 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, supplemented with DTT and protease inhibitors.

  • Microcentrifuge

Procedure:

  • Cell Harvesting: Harvest cells and wash with ice-cold PBS.

  • Cytoplasmic Extraction: Resuspend the cell pellet in Fractionation Buffer and incubate on ice for 15 minutes. Add a mild detergent (e.g., 0.5% NP-40) and vortex briefly.

  • First Centrifugation: Centrifuge at ~700 x g for 5 minutes at 4°C. The supernatant contains the cytosolic fraction. Carefully collect it.

  • Nuclear Pellet Wash: Wash the remaining nuclear pellet with Fractionation Buffer to minimize cytoplasmic contamination.

  • Nuclear Extraction: Resuspend the nuclear pellet in high-salt Nuclear Extraction Buffer and incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.

  • Second Centrifugation: Centrifuge at high speed (e.g., >15,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble nuclear fraction.

  • Analysis: Analyze all fractions (cytosolic, nuclear) by Western blotting using antibodies against this compound and markers for each compartment to verify the purity of the fractions.

Visualizations

Signaling Pathway: this compound-Mediated Nuclear Export of the Glucocorticoid Receptor

GR_Export_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR_L GR + Ligand GR_Imp GR-Importin Complex GR_L->GR_Imp Importin binding GR_nuc GR GR_Imp->GR_nuc Nuclear Import CRT_cyto This compound (CRT) GR_CRT_Complex GR-CRT-RanGTP Export Complex CRT_cyto->GR_CRT_Complex Complex Formation RanGDP RanGDP RanGTP RanGTP RanGDP->RanGTP RanGEF GR_nuc->GR_CRT_Complex Complex Formation GRE Glucocorticoid Response Element (GRE) GR_nuc->GRE Transcriptional Activation RanGTP->RanGDP RanGAP (in cytoplasm) RanGTP->GR_CRT_Complex Complex Formation GR_CRT_Complex->GR_L Nuclear Export & Complex Dissociation

Caption: this compound-mediated nuclear export of the Glucocorticoid Receptor (GR).

Experimental Workflow: Co-Immunoprecipitation of Nuclear this compound

CoIP_Workflow start Start: Cultured Cells lysis Subcellular Fractionation (Isolate Nuclear Fraction) start->lysis preclear Pre-clear Lysate with Protein A/G Beads lysis->preclear ip Immunoprecipitation: Incubate with anti-CRT Ab preclear->ip capture Capture Immune Complex with Protein A/G Beads ip->capture control Negative Control: Isotype IgG ip->control wash Wash Beads to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute analysis Analyze Eluate by Western Blot / Mass Spec elute->analysis

Caption: Workflow for co-immunoprecipitation of nuclear this compound partners.

Logical Relationship: Troubleshooting Nuclear Staining Artifacts

Troubleshooting_IF problem Problem: Inconsistent/Artifactual Nuclear CRT Staining cause1 Is the signal weak or absent? problem->cause1 cause2 Is the background high? problem->cause2 cause3 Is the localization ambiguous (ER vs. Nucleus)? problem->cause3 solution1a Optimize Fixation/ Permeabilization cause1->solution1a Yes solution1b Increase Antibody Concentration cause1->solution1b Yes solution2a Improve Blocking Step cause2->solution2a Yes solution2b Titrate Antibodies cause2->solution2b Yes solution3 Use Confocal Microscopy with Z-stacking cause3->solution3 Yes

Caption: Decision tree for troubleshooting this compound immunofluorescence.

References

Technical Support Center: Overcoming Difficulties in Calreticulin Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and successfully performing calreticulin (CRT) co-immunoprecipitation (Co-IP) experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound Co-IP in a question-and-answer format.

Question: I am seeing high background or non-specific binding in my this compound Co-IP. What are the likely causes and solutions?

Answer: High background can obscure the detection of true interaction partners. Several factors can contribute to this issue:

  • Inadequate Washing: Insufficient or overly gentle wash steps can fail to remove proteins that non-specifically bind to the beads or the antibody.

  • Solution: Increase the number of washes (from 3 to 5) and/or the stringency of the wash buffer. You can increase the salt concentration (e.g., from 150 mM to 300 mM NaCl) or add a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer.[1] However, be cautious as overly stringent washes can disrupt weak or transient protein-protein interactions.

  • Non-specific Antibody Binding: The primary antibody may be cross-reacting with other proteins in the lysate.

  • Solution: Ensure you are using a high-quality, Co-IP validated antibody. Polyclonal antibodies may offer better capture of the target protein, but monoclonal antibodies can provide higher specificity. Consider performing a pre-clearing step by incubating the cell lysate with beads (without the primary antibody) to remove proteins that non-specifically bind to the beads themselves.

  • High Protein Concentration: Overly concentrated lysates can lead to increased non-specific interactions.

  • Solution: Optimize the total protein concentration in your lysate. A typical starting range is 1-4 mg of total protein in 0.2-0.5 ml of lysate.[2]

Question: I am getting a weak or no signal for my protein of interest that is supposed to interact with this compound. What should I check?

Answer: A weak or absent signal for the co-immunoprecipitated partner can be due to several factors related to the protein interaction itself or the experimental procedure.

  • Disruption of Protein-Protein Interactions: The lysis buffer composition may be too harsh, disrupting the interaction between this compound and its binding partners.

  • Solution: Use a milder lysis buffer. Buffers containing non-ionic detergents like NP-40 or Triton X-100 are generally preferred over those with ionic detergents like SDS for Co-IP experiments.[1][3] For this compound, which resides in the ER, a digitonin-based buffer (e.g., 1% digitonin) can be effective for solubilizing ER proteins while preserving protein complexes.[4]

  • Low Abundance of the Interacting Protein: The binding partner may be expressed at low levels in the cells.

  • Solution: Increase the amount of starting material (cell lysate). You can also consider treating the cells to induce the expression of the interacting protein if a relevant stimulus is known.

  • Transient or Weak Interaction: The interaction between this compound and its partner might be weak or transient, making it difficult to capture.

  • Solution: Consider using a cross-linking agent (e.g., formaldehyde or DSP) to stabilize the protein complexes before cell lysis. Be aware that cross-linking requires optimization to avoid the formation of non-specific aggregates.

  • Antibody Issues: The antibody may not be suitable for immunoprecipitation or may be used at a suboptimal concentration.

  • Solution: Use an antibody that has been validated for IP. Titrate the antibody concentration to find the optimal amount for pulling down this compound.

Question: My bait protein, this compound, is not being immunoprecipitated efficiently. What could be the problem?

Answer: Inefficient pulldown of this compound can be a primary reason for Co-IP failure.

  • Antibody Inefficiency: The chosen anti-calreticulin antibody may have a low affinity or may not recognize the native conformation of the protein.

  • Solution: Select a different antibody that is validated for IP. You can find a variety of commercially available anti-calreticulin antibodies suitable for this purpose.[5][6]

  • Suboptimal Lysis Conditions: The lysis buffer may not be effectively solubilizing the endoplasmic reticulum where this compound is primarily located.

  • Solution: Ensure your lysis buffer is capable of disrupting the ER membrane. Buffers containing detergents like NP-40, Triton X-100, or digitonin are generally effective.

  • Calcium Dependence: this compound is a calcium-binding protein, and its conformation and interactions can be influenced by calcium levels.[7]

  • Solution: Maintain a physiological calcium concentration in your lysis and wash buffers (e.g., 1 mM CaCl2) to preserve the native conformation of this compound and its interactions. Conversely, if you are investigating interactions that are independent of its calcium-binding function, you could include a chelating agent like EDTA, but this should be tested empirically.

Question: Should I induce ER stress in my cells before performing a this compound Co-IP?

Answer: Inducing ER stress can be a valuable strategy, as this compound is a key player in the unfolded protein response (UPR).[8][9]

  • Rationale: ER stress can lead to an upregulation of this compound and may enhance its interaction with misfolded proteins and other chaperones.[8]

  • Methods for Inducing ER Stress: Common inducers of ER stress include tunicamycin and thapsigargin.[8][10]

  • Considerations: The optimal concentration and duration of treatment with an ER stress-inducing agent should be determined empirically for your specific cell type and experimental system to avoid excessive cell death.

Frequently Asked Questions (FAQs)

Q1: What type of lysis buffer is best for this compound Co-IP?

A1: A non-denaturing lysis buffer is recommended to preserve protein-protein interactions. A modified RIPA buffer (without SDS) or a buffer containing a mild non-ionic detergent like 1% NP-40 or 1% Triton X-100 is a good starting point. For preserving ER-specific interactions, a 1% digitonin-based buffer can also be effective.[4][11]

Q2: How much antibody should I use for the immunoprecipitation of this compound?

A2: The optimal antibody concentration should be determined empirically. However, a good starting point for most commercially available anti-calreticulin antibodies is between 1-5 µg of antibody per 1 mg of total protein lysate. Always refer to the manufacturer's datasheet for their specific recommendations.

Q3: What are the best controls to include in a this compound Co-IP experiment?

A3: Several controls are essential for a reliable Co-IP experiment:

  • Isotype Control: Use a non-specific IgG of the same isotype as your primary antibody to control for non-specific binding of proteins to the antibody.

  • Beads-only Control: Incubate your cell lysate with just the beads (e.g., Protein A/G) to identify proteins that bind non-specifically to the beads.

  • Input Control: Run a small fraction of your cell lysate on the western blot to confirm the presence of both this compound and the expected interacting protein in your starting material.

Q4: How can I elute the protein complexes from the beads after immunoprecipitation?

A4: There are two main approaches for elution:

  • Denaturing Elution: Boiling the beads in SDS-PAGE loading buffer is a common and efficient method. This will elute the bait and interacting proteins, but also the antibody heavy and light chains, which can interfere with downstream western blot analysis if your protein of interest is of a similar molecular weight.

  • Non-denaturing Elution: Using a low pH buffer, such as 0.1 M glycine (pH 2.5-3.0), can elute the protein complex while leaving the antibody bound to the beads.[1] The eluate should be immediately neutralized with a high pH buffer (e.g., 1 M Tris pH 8.5).

Data Presentation

Table 1: Recommended Antibody Concentrations for Co-IP and Western Blot

ApplicationAntibody TypeStarting ConcentrationReference
Co-ImmunoprecipitationMouse Monoclonal2 µg/mL[12]
Co-ImmunoprecipitationChicken Polyclonal1.1 mg/mL (stock)[13]
Western BlotMouse Monoclonal1:50 - 1:100
Western BlotRabbit PolyclonalVaries by supplier[6]

Note: These are starting recommendations. Optimal concentrations should be determined experimentally.

Table 2: Composition of Buffers for this compound Co-Immunoprecipitation

Buffer TypeComponentConcentrationPurposeReference
Lysis Buffer (Non-denaturing) Tris-HCl (pH 7.4)50 mMBuffering agent[14]
NaCl150 mMProvides physiological ionic strength[14]
EDTA1 mMChelates divalent cations[14]
NP-40 or Triton X-1001%Non-ionic detergent for cell lysis[14]
Protease Inhibitor CocktailVariesPrevents protein degradation[2]
Wash Buffer Tris-HCl (pH 7.4)10 mMBuffering agent[15]
NaCl150-300 mMAdjust stringency[1]
EDTA1 mMChelates divalent cations[15]
Triton X-1000.1%Reduces non-specific binding[15]
Elution Buffer (Non-denaturing) Glycine-HCl0.1 - 0.2 MElutes protein complex at low pH[15]

Experimental Protocols

Detailed Methodology for this compound Co-Immunoprecipitation

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Cell Lysis

  • Culture cells to approximately 80-90% confluency.

  • (Optional) Treat cells with an ER stress inducer (e.g., 5 µM thapsigargin for 5 hours) if desired.[10]

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail) to the cells (1 mL per 10^7 cells).[14]

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).

2. Pre-clearing the Lysate

  • To a sufficient volume of Protein A/G beads for your samples, add cell lysate (e.g., 500 µg - 1 mg total protein).

  • Incubate with gentle rotation for 1 hour at 4°C.

  • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant. This is your pre-cleared lysate.

3. Immunoprecipitation

  • Add the appropriate amount of anti-calreticulin antibody (or isotype control IgG) to the pre-cleared lysate.

  • Incubate with gentle rotation for 4 hours to overnight at 4°C.

  • Add equilibrated Protein A/G beads to the lysate-antibody mixture.

  • Incubate with gentle rotation for another 1-2 hours at 4°C.

4. Washing

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Carefully remove the supernatant.

  • Resuspend the beads in 1 mL of ice-cold wash buffer.

  • Repeat the wash steps 3-5 times.

5. Elution

  • Denaturing Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 2X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Centrifuge to pellet the beads and collect the supernatant for western blot analysis.

  • Non-denaturing Elution:

    • After the final wash, remove all supernatant.

    • Add 50-100 µL of 0.1 M glycine-HCl (pH 2.5-3.0) to the beads.

    • Incubate for 10 minutes at room temperature with gentle agitation.

    • Centrifuge to pellet the beads and immediately transfer the supernatant to a new tube containing 1/10th volume of 1 M Tris-HCl (pH 8.5) to neutralize the pH.

6. Analysis

  • Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against your protein of interest and this compound.

  • Remember to include your input control on the gel.

Mandatory Visualization

Co_IP_Workflow This compound Co-Immunoprecipitation Workflow cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture 1. Cell Culture (Optional: ER Stress Induction) cell_lysis 2. Cell Lysis (Non-denaturing buffer) cell_culture->cell_lysis pre_clearing 3. Pre-clearing Lysate (with beads) cell_lysis->pre_clearing add_antibody 4. Add Anti-Calreticulin Ab pre_clearing->add_antibody add_beads 5. Add Protein A/G Beads add_antibody->add_beads washing 6. Washing Steps add_beads->washing elution 7. Elution washing->elution western_blot 8. Western Blot Analysis elution->western_blot

Caption: A flowchart of the this compound co-immunoprecipitation experimental workflow.

Calreticulin_Signaling This compound in ER Protein Folding and Quality Control cluster_er Endoplasmic Reticulum Lumen nascent_protein Nascent Glycoprotein misfolded_protein Misfolded Glycoprotein nascent_protein->misfolded_protein Incorrect folding correctly_folded Correctly Folded Glycoprotein nascent_protein->correctly_folded Correct folding This compound This compound (CRT) nascent_protein->this compound Binds monoglucosylated glycans misfolded_protein->this compound Re-binding for refolding attempt golgi -> To Golgi Apparatus correctly_folded->golgi erp57 ERp57 This compound->erp57 Recruits calnexin Calnexin (CNX) calnexin->nascent_protein erp57->nascent_protein Assists folding

Caption: The role of this compound in the quality control of glycoprotein folding in the ER.

References

Technical Support Center: Refining Protocols for Calreticulin Subcellular Fractionation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for calreticulin subcellular fractionation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their experimental protocols and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary subcellular localization of this compound?

This compound is predominantly found in the lumen of the endoplasmic reticulum (ER), where it functions as a crucial molecular chaperone for glycoproteins and a key regulator of calcium homeostasis.[1][2] It contains a KDEL signal sequence at its C-terminus, which is responsible for its retention within the ER.[3] However, this compound has also been identified in other cellular compartments, including the cell surface, cytoplasm, and nucleus, under specific physiological or pathological conditions.[1][4][5]

Q2: Why is it important to perform subcellular fractionation when studying this compound?

Subcellular fractionation is essential for several reasons:

  • Enrichment of Low-Abundance Species: It allows for the enrichment of this compound from specific compartments where it may be present in lower concentrations, such as the cell surface, facilitating its detection and analysis.[6]

  • Studying Protein Translocation: It is a key technique to investigate the translocation of this compound from the ER to other locations, for instance, to the cell surface during immunogenic cell death.[7][8]

  • Functional Analysis: By isolating organelles, researchers can study the specific functions and interactions of this compound within a particular cellular context, free from interference from proteins in other compartments.[6]

  • Purity Assessment: It allows for the verification of the subcellular localization of a protein of interest and to control for cross-contamination of samples.[6][9]

Q3: What are the most common challenges encountered during this compound subcellular fractionation?

The most significant challenge is cross-contamination between different subcellular fractions.[9] For example, the ER network is extensive and can co-fractionate with other organelles like mitochondria and the plasma membrane.[9] Other common issues include:

  • Low Yield: Insufficient recovery of a specific organelle or protein fraction.

  • Protein Degradation: Proteases released during cell lysis can degrade target proteins.[6]

  • Loss of Protein Activity: Harsh lysis conditions or improper handling can lead to the denaturation and loss of function of proteins.[6]

Troubleshooting Guide

Problem 1: My Western blot shows this compound in multiple fractions, indicating contamination.

  • Possible Cause: Incomplete cell lysis or overly aggressive homogenization can lead to the rupture of organelles and cross-contamination. The inherent physical connections between the ER and other organelles can also contribute to this issue.

  • Solution:

    • Optimize Homogenization: Use a Dounce homogenizer with a specific number of gentle strokes or a needle with a defined gauge to ensure efficient cell lysis without excessive organelle damage.[10][11]

    • Differential Centrifugation: Employ a series of centrifugation steps at increasing speeds to sequentially pellet different organelles based on their size and density.[9][12]

    • Density Gradient Centrifugation: For higher purity, layer the crude organelle pellet on top of a sucrose or OptiPrep density gradient and ultracentrifuge.[12] This will separate organelles into distinct bands based on their buoyant density.

    • Use Marker Proteins: Always run Western blots for a panel of marker proteins to assess the purity of each fraction.[6][13]

Problem 2: I have a low yield of my endoplasmic reticulum fraction.

  • Possible Cause: The starting cell number may be insufficient, or there may be significant losses during the centrifugation and washing steps.

  • Solution:

    • Increase Starting Material: Begin with a larger number of cells or a greater amount of tissue.[14]

    • Minimize Wash Steps: While washing is necessary to reduce contamination, excessive washing can lead to sample loss. Perform washes carefully and minimize their number.

    • Careful Supernatant Removal: When aspirating the supernatant, be cautious not to disturb the pellet containing the organelle of interest.[12]

Problem 3: My this compound appears degraded on the Western blot.

  • Possible Cause: Proteases released from lysosomes and other compartments upon cell lysis are likely degrading the protein.

  • Solution:

    • Add Protease Inhibitors: Always add a broad-spectrum protease inhibitor cocktail to all buffers used during the fractionation process.[6]

    • Work Quickly and at Low Temperatures: Perform all steps on ice or at 4°C to minimize protease activity.[6]

Experimental Protocols

Protocol 1: Isolation of a Crude Microsomal Fraction (Enriched in Endoplasmic Reticulum)

This protocol utilizes differential centrifugation to obtain a crude microsomal fraction from cultured cells.

  • Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.4, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors). Incubate on ice for 15-20 minutes.

  • Homogenization: Lyse the swollen cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) or by passing the cell suspension through a 27-gauge needle 10-15 times.[10]

  • Nuclear Pellet Removal: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei and unbroken cells.

  • Mitochondrial Pellet Removal: Carefully collect the supernatant and centrifuge it at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Microsomal Pellet Collection: Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the crude microsomal fraction.

  • Washing and Storage: Gently wash the microsomal pellet with a suitable buffer and resuspend it for downstream applications or store it at -80°C.

Protocol 2: Purity Assessment by Western Blotting

To assess the purity of the subcellular fractions, perform a Western blot using specific markers for each compartment.

  • Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA or Bradford).

  • Sample Preparation: Mix equal amounts of protein from each fraction with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the following marker proteins:

    • Endoplasmic Reticulum: this compound, Calnexin, or PDI[6][15]

    • Nucleus: Histone H3 or Lamin B1[16]

    • Cytosol: GAPDH or Tubulin[6]

    • Mitochondria: Cytochrome C Oxidase IV (COXIV) or TOMM20[6]

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Data Presentation

Table 1: Common Marker Proteins for Subcellular Fractionation

Subcellular FractionPrimary MarkerAlternative Markers
Endoplasmic ReticulumThis compound Calnexin, PDI, GRP78/BiP[6][9]
NucleusHistone H3Lamin B1, SP1
CytosolGAPDHTubulin, HSP90[13]
MitochondriaCOXIVTOMM20, Cytochrome C
Plasma MembraneNa+/K+-ATPaseEGFR[13]
Golgi ApparatusGM130Golgin-97
LysosomesLAMP1Cathepsin D

Visualizations

Experimental_Workflow start Start: Cultured Cells harvest Harvest & Wash Cells start->harvest lysis Hypotonic Lysis harvest->lysis homogenize Homogenization (Dounce/Needle) lysis->homogenize centrifuge1 Centrifuge 1,000 x g, 10 min homogenize->centrifuge1 pellet1 Pellet: Nuclei & Unbroken Cells centrifuge1->pellet1 supernatant1 Supernatant 1 centrifuge1->supernatant1 centrifuge2 Centrifuge 12,000 x g, 15 min supernatant1->centrifuge2 pellet2 Pellet: Mitochondria centrifuge2->pellet2 supernatant2 Supernatant 2 centrifuge2->supernatant2 ultracentrifuge Ultracentrifuge 100,000 x g, 1 hr supernatant2->ultracentrifuge pellet3 Pellet: Crude Microsomes (ER-enriched) ultracentrifuge->pellet3 supernatant3 Supernatant 3: Cytosol ultracentrifuge->supernatant3 end Downstream Analysis (Western Blot, etc.) pellet3->end supernatant3->end

Caption: Workflow for Crude Microsomal Fractionation.

Purity_Assessment_Logic cluster_fractions Subcellular Fractions cluster_markers Western Blot with Markers cluster_results Expected Results for Pure ER Fraction ER_Frac ER Fraction CRT This compound (ER) ER_Frac->CRT Probe with H3 Histone H3 (Nucleus) ER_Frac->H3 Probe with GAPDH GAPDH (Cytosol) ER_Frac->GAPDH Probe with COXIV COXIV (Mitochondria) ER_Frac->COXIV Probe with Nuc_Frac Nuclear Fraction Cyto_Frac Cytosolic Fraction Mito_Frac Mitochondrial Fraction High_CRT High Signal CRT->High_CRT Low_H3 Low/No Signal H3->Low_H3 Low_GAPDH Low/No Signal GAPDH->Low_GAPDH Low_COXIV Low/No Signal COXIV->Low_COXIV

Caption: Logic Diagram for Purity Assessment.

Calreticulin_Signaling cluster_er Endoplasmic Reticulum cluster_surface Cell Surface CRT_ER This compound Ca_Store Ca2+ Storage CRT_ER->Ca_Store Regulates Folding Glycoprotein Folding & Quality Control CRT_ER->Folding CRT_Surface Ecto-Calreticulin ICD Immunogenic Cell Death ('Eat-me' Signal) CRT_Surface->ICD Stress ER Stress (e.g., Thapsigargin) Translocation Translocation Stress->Translocation Apoptosis Apoptosis Inducers Apoptosis->Translocation Translocation->CRT_Surface

Caption: this compound's Role in ER and Cell Surface Signaling.

References

Technical Support Center: Minimizing Off-Target Effects in CALR Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CALR gene editing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects during CRISPR-Cas9-mediated editing of the Calreticulin (CALR) gene. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial steps to minimize off-target effects when designing a CRISPR experiment to edit the CALR gene?

A1: The initial design phase is paramount for minimizing off-target effects. Key considerations include:

  • Guide RNA (sgRNA) Design: Utilize up-to-date bioinformatic tools to design sgRNAs with high on-target scores and minimal predicted off-target sites. These tools assess potential off-target loci across the genome that have sequence similarity to your target sgRNA. For CALR, it is crucial to target a unique sequence, ideally within an exon critical for its function, such as exon 9 where disease-causing mutations are often located.

  • Choice of Cas9 Variant: Instead of wild-type SpCas9, consider using high-fidelity Cas9 variants (e.g., SpCas9-HF1, eSpCas9, HypaCas9, or HiFi Cas9). These engineered proteins have been designed to reduce non-specific DNA interactions, thereby lowering off-target cleavage.[1][2]

  • Delivery Method: The method of delivering the CRISPR components into your target cells significantly impacts specificity. Ribonucleoprotein (RNP) delivery, where purified Cas9 protein is pre-complexed with the sgRNA, is often preferred over plasmid-based delivery. RNPs are active immediately upon delivery and are degraded relatively quickly, limiting the time window for off-target cleavage to occur.

Q2: I have designed my sgRNAs for CALR using an online tool. How can I experimentally validate their specificity before proceeding with my main experiment?

A2: Experimental validation of sgRNA specificity is a critical step. Before committing to a specific sgRNA for your CALR editing experiment, you can:

  • Perform an in vitro cleavage assay: This involves incubating purified genomic DNA with the Cas9-sgRNA RNP complex and then analyzing the cleavage products. This can provide an initial assessment of on-target activity.

  • Conduct a pilot experiment in a relevant cell line: Transfect a readily available cell line (e.g., K562 or hematopoietic stem and progenitor cells (HSPCs)) with your candidate Cas9-sgRNA complexes.[3] You can then assess on-target editing efficiency using methods like Sanger sequencing with TIDE or ICE analysis, or next-generation sequencing (NGS) of the target locus.

  • Use an unbiased off-target detection method on a small scale: Techniques like GUIDE-seq or CIRCLE-seq can be employed in your pilot experiment to get a preliminary genome-wide view of off-target sites for your chosen sgRNAs.

Q3: What are the best practices for delivering CRISPR-Cas9 components for CALR editing in primary human hematopoietic stem cells (HSCs)?

A3: Working with primary human HSCs requires optimized delivery methods to ensure high editing efficiency and cell viability while minimizing off-target effects. A highly effective method is the use of electroporation to deliver Cas9-sgRNA RNPs. For knock-in experiments requiring a donor template, adeno-associated virus (AAV), particularly serotype 6 (AAV6), is often used to deliver the template to HSCs.[4][5][6] Combining RNP delivery for the nuclease and AAV6 for the donor template has been shown to be an efficient strategy for editing in these sensitive cells.[4]

Q4: After performing my CALR gene editing experiment, how can I comprehensively assess off-target effects?

A4: Comprehensive off-target analysis is crucial for validating the specificity of your editing. Several unbiased, genome-wide methods are available:

  • GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This cell-based method involves the integration of a short double-stranded oligodeoxynucleotide (dsODN) tag at the sites of double-strand breaks (DSBs) in living cells. Subsequent sequencing identifies both on- and off-target cleavage sites.

  • CIRCLE-seq (Circularization for In Vitro Reporting of CLeavage Effects by sequencing): This is a highly sensitive in vitro method where genomic DNA is fragmented, circularized, and then treated with the Cas9-sgRNA RNP. Only the linearized circles at cleavage sites are sequenced, allowing for the identification of off-target sites.

  • Whole-Genome Sequencing (WGS): While being the most comprehensive approach, WGS can be costly and the analysis can be complex. It allows for the detection of all types of genetic alterations, including those not at predicted off-target sites.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low on-target editing efficiency for CALR 1. Suboptimal sgRNA design. 2. Inefficient delivery of CRISPR components. 3. Low Cas9 activity in the target cells. 4. The target region in CALR is in a heterochromatin state, making it inaccessible.1. Design and test multiple sgRNAs for the CALR target region. Validate their activity in a pilot experiment. 2. Optimize your delivery protocol (e.g., electroporation parameters for RNPs, or viral vector transduction efficiency). 3. Confirm Cas9 expression and localization to the nucleus. If using RNP, ensure the protein is of high quality. 4. Use chromatin accessibility data (e.g., ATAC-seq, DNase-seq) to select sgRNAs targeting open chromatin regions of the CALR gene.
High off-target mutations detected 1. Use of wild-type SpCas9. 2. sgRNA has high sequence similarity to other genomic loci. 3. Prolonged expression of Cas9 and sgRNA (if using plasmid-based delivery).1. Switch to a high-fidelity Cas9 variant (e.g., SpCas9-HF1, HiFi Cas9). 2. Redesign your sgRNA using the latest prediction tools that account for mismatches and bulges. 3. Use the RNP delivery method for transient expression of the editing machinery.
Inconsistent editing results between experiments 1. Variability in cell culture conditions. 2. Inconsistent quality or quantity of CRISPR reagents. 3. Cell passage number affecting transfection efficiency and cell health.1. Standardize cell culture protocols, including cell density and media composition. 2. Use high-quality, purified Cas9 protein and sgRNA. Quantify reagents accurately before each experiment. 3. Use cells within a defined low passage number range for your experiments.
Difficulty editing the CALR gene in a specific cell type 1. The cell type is difficult to transfect/transduce. 2. The CALR locus is not accessible in that cell type.1. Test different delivery methods (e.g., various electroporation buffers, lipid-based reagents, or different viral vectors). 2. Assess chromatin accessibility at the CALR locus in your target cell type. Consider using epigenetic modifiers to open the chromatin structure if necessary.

Data on Off-Target Minimization Strategies

The following tables summarize quantitative data on the performance of different strategies to minimize off-target effects. While specific data for CALR gene editing is limited in comparative studies, the data from other gene targets provide a strong indication of the expected improvements in specificity.

Table 1: Comparison of On-Target and Off-Target Activity of Wild-Type SpCas9 vs. High-Fidelity Cas9 Variants (RNP Delivery)

Cas9 VariantTarget GeneOn-Target Indel (%)Number of Off-Target Sites Detected
Wild-Type SpCas9 HBB~60%20
HiFi Cas9 (R691A) HBB>50%1
Wild-Type SpCas9 EMX1~80%>100
SpCas9-HF1 EMX1~70%Undetectable
eSpCas9(1.1) EMX1~75%Undetectable

Data is compiled from representative studies and may vary depending on the specific sgRNA, cell type, and experimental conditions.[1]

Table 2: Effect of Delivery Method on On- and Off-Target Editing

Delivery MethodTarget GeneOn-Target Editing EfficiencyRelative Off-Target Events
Plasmid Transfection VariousHighHigh
Ribonucleoprotein (RNP) Electroporation VariousHighSignificantly Reduced

RNP delivery leads to a more rapid clearance of the Cas9 nuclease, reducing the time available for off-target cleavage.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Gene Editing of CALR in Human Hematopoietic Stem and Progenitor Cells (HSPCs)

This protocol is adapted from established methods for editing human HSPCs.[4][5]

1. sgRNA and Cas9 RNP Preparation: a. Resuspend lyophilized, chemically modified synthetic sgRNA targeting CALR exon 9 in nuclease-free buffer. b. Mix the sgRNA with a high-fidelity Cas9 nuclease (e.g., HiFi Cas9) at a 1.2:1 molar ratio. c. Incubate at room temperature for 15-20 minutes to allow for RNP complex formation.

2. HSPC Preparation: a. Thaw cryopreserved human CD34+ HSPCs rapidly in a 37°C water bath. b. Culture the cells in a suitable cytokine-supplemented medium for 24-48 hours prior to editing.

3. Electroporation: a. Harvest and wash the HSPCs. b. Resuspend the cells in an appropriate electroporation buffer. c. Add the pre-formed Cas9-sgRNA RNP complex to the cell suspension. d. Electroporate the cells using a nucleofector device with a program optimized for HSPCs.

4. Post-Electroporation Culture and Analysis: a. Immediately after electroporation, transfer the cells to pre-warmed culture medium. b. Culture the cells for 48-72 hours. c. Harvest a subset of cells for on-target editing analysis (e.g., Sanger sequencing followed by ICE/TIDE analysis or targeted deep sequencing). d. Expand the remaining cells for downstream applications and off-target analysis.

Protocol 2: GUIDE-seq for Off-Target Analysis of CALR Editing

This protocol provides a general workflow for GUIDE-seq.

1. dsODN Tag Preparation: a. Anneal two complementary oligonucleotides to form a blunt-ended, phosphorothioate-modified dsODN tag.

2. Transfection: a. Co-transfect the target cells (e.g., edited HSPCs) with the Cas9-sgRNA expression plasmid (or RNP) and the prepared dsODN tag.

3. Genomic DNA Extraction and Library Preparation: a. After 72 hours, harvest the cells and extract genomic DNA. b. Shear the genomic DNA to an average size of 500 bp. c. Perform end-repair, A-tailing, and ligation of a Y-adapter containing a unique molecular identifier (UMI). d. Carry out two rounds of nested PCR to amplify the regions containing the integrated dsODN tag.

4. Sequencing and Data Analysis: a. Sequence the prepared library on an Illumina platform. b. Use a dedicated bioinformatics pipeline to map the reads and identify the genomic locations of dsODN integration, which correspond to the cleavage sites.

Visualizations

Signaling Pathway

CALR_Signaling_Pathway cluster_Membrane Cell Membrane Mutant_CALR Mutant CALR MPL MPL Receptor (Thrombopoietin Receptor) Mutant_CALR->MPL MPL_active Activated MPL JAK2 JAK2 MPL_active->JAK2 Activates STAT STAT3/5 JAK2->STAT pSTAT p-STAT3/5 Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates

Caption: Mutant CALR binds to and activates the MPL receptor, leading to constitutive activation of the JAK-STAT signaling pathway.

Experimental Workflow

CALR_Editing_Workflow RNP_Formation 2. High-Fidelity Cas9 RNP Formation Delivery 4. RNP Delivery (Electroporation) RNP_Formation->Delivery Cell_Culture 3. Culture of Target Cells (e.g., Human HSPCs) Cell_Culture->Delivery On_Target_Analysis 5a. On-Target Analysis (NGS of CALR locus) Delivery->On_Target_Analysis Off_Target_Analysis 5b. Off-Target Analysis (GUIDE-seq / CIRCLE-seq) Delivery->Off_Target_Analysis Downstream_Apps 6. Downstream Functional Assays & Cell Expansion On_Target_Analysis->Downstream_Apps Off_Target_Analysis->Downstream_Apps

Caption: A streamlined workflow for CALR gene editing, from sgRNA design to off-target analysis and functional studies.

Logical Relationships

Off_Target_Minimization Strategy1 Optimized sgRNA Design Verification Unbiased Off-Target Detection Strategy1->Verification Validate with Strategy2 High-Fidelity Cas9 Variants Strategy2->Verification Validate with Strategy3 Transient Delivery (RNP) Strategy3->Verification Validate with Method1 GUIDE-seq Verification->Method1 Method2 CIRCLE-seq Verification->Method2 Method3 WGS Verification->Method3 Goal Goal Goal->Strategy2 Goal->Strategy3

Caption: Key strategies for minimizing off-target effects and methods for their verification in CALR gene editing experiments.

References

Technical Support Center: Optimizing Calreticulin ELISA Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in calreticulin Enzyme-Linked Immunosorbent Assays (ELISAs).

Frequently Asked Questions (FAQs) & Troubleshooting

High Background

High background is characterized by excessive color development across the entire plate, which can mask the specific signal from your samples and reduce assay sensitivity.[1][2]

Q1: What are the primary causes of high background in my this compound ELISA?

A1: High background in a this compound ELISA can stem from several factors, primarily insufficient blocking, inadequate washing, overly concentrated antibodies or detection reagents, and issues with the substrate.[1][2]

Q2: I'm observing high background noise. How can I optimize my blocking step?

A2: The blocking buffer is crucial as it prevents non-specific binding of antibodies to the plate.[2][3] Consider the following optimizations:

  • Increase Blocking Time and Concentration: Extend the blocking incubation period and try increasing the concentration of your blocking agent (e.g., from 1% to 2% BSA).[2]

  • Change Blocking Agent: If you are using Bovine Serum Albumin (BSA), you could try a solution containing non-fat dried milk or specialized commercial blocking buffers.[4][5] Some kits may recommend normal serum from the same species as the secondary antibody.

  • Add a Detergent: Including a non-ionic detergent like Tween-20 (at 0.05% v/v) in your blocking buffer can help reduce non-specific binding.[2]

Q3: My washing protocol seems insufficient. What are the best practices for washing the plate?

A3: Inadequate washing can leave behind unbound reagents, leading to a high background signal.[1] To improve your washing steps:

  • Increase Wash Cycles: Instead of 3-4 washes, try increasing to 5-6 cycles.

  • Incorporate a Soaking Step: Allow the wash buffer to sit in the wells for 30-60 seconds during each wash cycle to help remove non-specifically bound proteins.[2]

  • Ensure Complete Aspiration: After each wash, make sure to completely remove the wash buffer by inverting the plate and tapping it firmly on a clean paper towel.

Q4: Could my antibody concentrations be the issue?

A4: Yes, excessively high concentrations of the primary or secondary antibody can lead to non-specific binding and high background. It is recommended to perform a titration experiment (checkerboard titration) to determine the optimal antibody concentrations that provide the best signal-to-noise ratio.

Q5: What if the substrate is causing the high background?

A5: If the substrate is contaminated or has been exposed to light for an extended period, it can lead to a high background. Always use fresh substrate and protect it from light. Also, ensure you are not incubating the substrate for too long.[6]

Weak or No Signal

A weak or absent signal can be equally frustrating, suggesting an issue with one of the critical steps in the ELISA procedure.

Q1: I'm not getting any signal, or the signal is very weak. What should I check first?

A1: The first step is to review your protocol to ensure all reagents were added in the correct order and at the right concentrations. Also, check the expiration dates of all your reagents, as expired reagents can lose their activity.[1]

Q2: How can I ensure my this compound protein is properly coated on the plate?

A2: Insufficient coating of the antigen is a common cause of a weak signal.[7] To optimize coating:

  • Use an ELISA-specific Plate: Ensure you are not using a tissue culture plate, as ELISA plates are designed for optimal protein binding.

  • Optimize Coating Buffer: The pH of the coating buffer can influence antibody binding. Common choices include phosphate-buffered saline (PBS) at pH 7.4 or a carbonate-bicarbonate buffer at pH 9.6.

  • Extend Incubation Time: Increasing the coating incubation time, for instance, to overnight at 4°C, can improve binding.

Q3: Could there be an issue with my antibodies?

A3: Several antibody-related problems can lead to a weak signal:

  • Antibody Incompatibility: In a sandwich ELISA, ensure your capture and detection antibodies recognize different epitopes on the this compound protein.

  • Low Antibody Concentration: Your primary or secondary antibody concentration may be too low. A titration experiment can help determine the optimal concentration.

  • Improper Antibody Storage: Repeated freeze-thaw cycles can damage antibodies. It is best to aliquot antibodies upon receipt and store them at the recommended temperature.

Q4: My samples are biological fluids. Are there special considerations for sample preparation?

A4: Yes, the sample matrix can interfere with the assay. For serum or plasma, ensure you have removed platelets and other cellular debris by centrifugation.[8] For cell culture supernatants, centrifuge the samples to remove any cells.[8] If you are preparing cell or tissue lysates, avoid using harsh detergents that could denature the this compound.[8] It is also important to prevent sample degradation by adding protease inhibitors and avoiding repeated freeze-thaw cycles.[9]

Quantitative Data Summary

The following tables provide recommended starting concentrations and incubation parameters. Note that these may need to be optimized for your specific assay.

Table 1: Recommended Reagent Concentrations

ReagentTypical Concentration RangeNotes
Capture Antibody 1-10 µg/mLTitration is recommended to find the optimal concentration.
Blocking Buffer (BSA) 1-5% (w/v)Other blocking agents like non-fat milk can also be used.
Detection Antibody 0.1-1 µg/mLTitration is essential for optimal signal-to-noise.
Enzyme Conjugate Varies by manufacturerDilute according to the manufacturer's instructions.
Tween-20 in Wash Buffer 0.01-0.1% (v/v)Helps to reduce non-specific binding.[8]

Table 2: Recommended Incubation Times and Temperatures

StepTypical Incubation TimeTypical TemperatureNotes
Coating 1 hour to overnight37°C or 4°COvernight at 4°C can improve binding.[8]
Blocking 1-2 hoursRoom Temperature or 37°CLonger incubation may reduce background.
Sample/Standard 1-2 hoursRoom Temperature or 37°C
Detection Antibody 1 hourRoom Temperature or 37°C
Enzyme Conjugate 30 minutes - 1 hourRoom Temperature
Substrate Development 15-30 minutesRoom TemperatureProtect from light.[8]

Experimental Protocols

Protocol 1: Checkerboard Titration for Antibody Optimization

This protocol is used to determine the optimal concentrations of capture and detection antibodies.

  • Coat the wells of a 96-well plate with serial dilutions of the capture antibody (e.g., from 10 µg/mL to 0.1 µg/mL) down the rows. Incubate as per your standard protocol.

  • Wash the plate and block all wells.

  • Add a constant, known concentration of the this compound standard to all wells (except for the blank).

  • Wash the plate.

  • Add serial dilutions of the detection antibody (e.g., from 1 µg/mL to 0.01 µg/mL) across the columns.

  • Proceed with the remaining ELISA steps (enzyme conjugate, substrate, stop solution).

  • The combination of capture and detection antibody concentrations that yields the highest signal-to-noise ratio is the optimal choice.

Protocol 2: Enhanced Washing Procedure
  • Aspirate the contents of the wells.

  • Add 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) to each well.

  • Allow the plate to soak for 30-60 seconds.

  • Aspirate the wash buffer.

  • Repeat steps 2-4 for a total of 5-6 washes.

  • After the final wash, invert the plate and tap it firmly on a clean, absorbent paper towel to remove any residual buffer.

Visualizations

ELISA_Troubleshooting_High_Background start High Background Observed insufficient_washing Insufficient Washing? start->insufficient_washing improper_blocking Improper Blocking? insufficient_washing->improper_blocking No increase_washes Increase wash steps Add soak time insufficient_washing->increase_washes Yes antibody_conc Antibody Concentration Too High? improper_blocking->antibody_conc No optimize_blocking Increase blocking time/concentration Change blocking agent improper_blocking->optimize_blocking Yes substrate_issue Substrate Issue? antibody_conc->substrate_issue No titrate_antibodies Titrate primary and secondary antibodies antibody_conc->titrate_antibodies Yes use_fresh_substrate Use fresh substrate Protect from light substrate_issue->use_fresh_substrate Yes

Caption: Troubleshooting workflow for high background in ELISA.

ELISA_Workflow cluster_steps Standard Sandwich ELISA Workflow coating 1. Coat plate with Capture Antibody wash1 Wash coating->wash1 blocking 2. Block plate wash1->blocking wash2 Wash blocking->wash2 sample 3. Add this compound Sample/Standard wash2->sample wash3 Wash sample->wash3 detection_ab 4. Add Detection Antibody wash3->detection_ab wash4 Wash detection_ab->wash4 enzyme_conjugate 5. Add Enzyme Conjugate wash4->enzyme_conjugate wash5 Wash enzyme_conjugate->wash5 substrate 6. Add Substrate wash5->substrate stop 7. Add Stop Solution substrate->stop read 8. Read Plate stop->read

Caption: A typical workflow for a sandwich ELISA.

References

Technical Support Center: Calreticulin Protein Aggregation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with calreticulin (CRT). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to this compound protein aggregation in your in vitro experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of this compound, presented in a problem-and-solution format.

Q1: My purified this compound is precipitating or aggregating in solution. What should I do?

A1: Protein aggregation is a common issue that can arise from several factors, including suboptimal buffer conditions, temperature instability, high protein concentration, and the absence of critical cofactors like calcium.

Logical Flow for Troubleshooting Aggregation

start Start: this compound Aggregation Observed check_buffer Step 1: Verify Buffer Conditions (pH, Salt, Additives) start->check_buffer adjust_buffer Action: Optimize Buffer (See Table 1) check_buffer->adjust_buffer No check_calcium Step 2: Check Calcium Concentration Is it sufficient? check_buffer->check_calcium Yes adjust_buffer->check_calcium add_calcium Action: Supplement with CaCl2 (e.g., 0.5-2 mM) check_calcium->add_calcium No check_temp Step 3: Evaluate Temperature (Storage & Handling) check_calcium->check_temp Yes add_calcium->check_temp adjust_temp Action: Modify Temperature (Store at -80°C, handle on ice) check_temp->adjust_temp No check_conc Step 4: Assess Protein Concentration Is it too high? check_temp->check_conc Yes adjust_temp->check_conc dilute_protein Action: Reduce Concentration or Use Stabilizing Excipients check_conc->dilute_protein Yes end_fail Result: Aggregation Persists (Consider protein refolding or new purification) check_conc->end_fail No end_success Result: Aggregation Resolved dilute_protein->end_success

Caption: Troubleshooting workflow for this compound aggregation.

Possible Causes and Solutions:

  • Suboptimal Buffer Conditions: The composition of your buffer is critical for protein stability.[1] Inappropriate pH or ionic strength can lead to protein unfolding and aggregation.[2]

    • Solution: Optimize your buffer system. Screen a range of pH values and salt concentrations to find the optimal conditions for your specific this compound construct. Consider the use of stabilizing additives.[3][4]

    Parameter Recommended Range/Value Rationale & Notes
    Buffer System HEPES, Sodium PhosphateThese buffers are commonly used and show good stability.[5][6] Avoid buffers with strong CD signals in the far-UV region if performing spectroscopy.[5]
    pH 7.0 - 8.0This compound is generally stable in the neutral to slightly basic range.[6][7] Avoid the protein's isoelectric point (pI), where solubility is minimal.[4]
    Salt Concentration 10 mM - 200 mM NaClSalt can help to shield surface charges and prevent non-specific interactions.[6] However, very high salt concentrations can sometimes promote aggregation.
    Additives 5-10% Glycerol, 0.01% Tween-20Glycerol acts as a cryoprotectant and stabilizer.[8] Mild non-ionic detergents can prevent hydrophobic interactions.[8]
    Calcium (CaCl₂) 0.5 mM - 2 mMCrucial for stability. Calcium binding is essential for maintaining the proper conformation of this compound and preventing aggregation.[9][10][11]

    Table 1: Recommended Buffer Conditions for this compound Stability.

  • Inappropriate Temperature: this compound's secondary structure is remarkably thermostable, but heat shock can induce conformational changes that expose hydrophobic residues, leading to aggregation.[5][11][12]

    • Solution: Handle purified this compound on ice whenever possible. For long-term storage, flash-freeze aliquots in a buffer containing a cryoprotectant (e.g., glycerol) and store at -80°C to prevent aggregation during freeze-thaw cycles.[4]

    Condition Recommended Temperature Rationale & Notes
    Short-term Handling 0 - 4°C (On Ice)Minimizes the risk of thermal stress and unfolding.
    Long-term Storage -80°CPreserves protein integrity. Avoid repeated freeze-thaw cycles.[4]
    Experimental As required, typically 25-37°CBe aware that temperatures around 37°C can induce aggregation in some constructs or buffer conditions.[10] Monitor for aggregation during experiments.

    Table 2: Recommended Temperatures for Handling and Storing this compound.

  • High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases significantly.[4]

    • Solution: Work with the lowest protein concentration that is feasible for your assay. If high concentrations are necessary, ensure the buffer is fully optimized with stabilizers like glycerol or arginine.

  • Calcium Depletion: Calcium binding is critical for the structural integrity of this compound.[9][13] Depletion of calcium induces a conformational change that enhances polypeptide binding and can lead to oligomerization and aggregation.[11][12]

    • Solution: Ensure that your buffers contain an adequate concentration of CaCl₂, typically in the range of 0.5 mM to 2 mM.[6][10] Avoid using chelating agents like EDTA unless it is a specific requirement of your experiment.

Q2: My this compound protein aggregates during or immediately after purification. How can I prevent this?

A2: Aggregation during purification often points to stress induced by the chromatography process itself, such as harsh elution conditions or interactions with the resin.[3]

Possible Causes and Solutions:

  • Harsh Elution Conditions (e.g., low pH): Many affinity chromatography protocols use a low pH buffer for elution, which can cause proteins to unfold and aggregate.[2]

    • Solution:

      • Neutralize Immediately: Adjust the pH of the elution fractions to a neutral range (pH 7.0-8.0) immediately after collection.[2]

      • Gentler Elution: Explore alternative elution strategies that do not rely on low pH, such as competitive elution or using resins designed for neutral pH elution.[3]

      • Buffer Exchange: Promptly perform a buffer exchange (e.g., via dialysis or a desalting column) into an optimized, calcium-containing storage buffer.

  • Hydrophobic Interactions with Resin: The protein may interact hydrophobically with the chromatography matrix, leading to partial unfolding.[3]

    • Solution:

      • Modify Buffer: Include additives in your binding and wash buffers to minimize non-specific hydrophobic interactions. A low concentration of a non-ionic detergent or a small amount of an organic solvent might be helpful.

      • Change Resin: If the problem persists, consider using a different type of chromatography resin with a more hydrophilic backbone.[3]

Frequently Asked Questions (FAQs)

Q1: What is the specific role of calcium in preventing this compound aggregation?

A1: Calcium ions are essential for maintaining the correct three-dimensional structure of this compound. The protein has two main types of calcium-binding sites: a high-affinity site in the P-domain and multiple low-affinity, high-capacity sites in the acidic C-terminal domain.[9][14][15] Binding of Ca²⁺ to these sites, particularly the C-domain, induces a more compact and ordered conformation.[9][13] This structural change is thought to prevent the exposure of hydrophobic regions that would otherwise be available for intermolecular interactions, thus preventing self-aggregation.[12]

cluster_low_ca Low [Ca²⁺] (Aggregation-Prone State) cluster_high_ca High [Ca²⁺] (Stable State) crt_unfolded This compound (Disordered C-Domain) hydrophobic Exposed Hydrophobic Patches crt_unfolded->hydrophobic Conformational State ca_high [Ca²⁺] Binding crt_unfolded->ca_high aggregation Aggregation hydrophobic->aggregation Leads to crt_folded This compound (Compact C-Domain) stable Stable, Soluble Protein crt_folded->stable Conformational State ca_low [Ca²⁺] Depletion crt_folded->ca_low ca_low->crt_unfolded ca_high->crt_folded

Caption: Role of calcium in this compound conformation.

Q2: How can I detect and quantify this compound aggregation?

A2: Several biophysical techniques can be used to monitor protein aggregation.

  • Light Scattering-Based Assays: This method monitors the increase in light scattering as particles in solution grow in size due to aggregation.[10] It is a real-time method to assess the kinetics of aggregation under different conditions (e.g., heat stress).

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It can detect the presence of larger aggregates and assess the overall homogeneity of the protein sample.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of peaks in the void volume or at earlier elution times than the monomeric protein indicates the presence of soluble aggregates.

  • Gel-Based Aggregation Assay: This is a simple method where the protein solution is subjected to stress (e.g., heat), then centrifuged. The supernatant (soluble fraction) and the pellet (aggregated fraction) are analyzed by SDS-PAGE to quantify the amount of aggregated protein.[10]

Q3: My this compound mutant is highly prone to aggregation. Why might this be?

A3: Mutations, particularly those in the C-terminal domain, can significantly impact this compound's stability. Many naturally occurring mutations associated with myeloproliferative neoplasms (MPNs) result in a frameshift that replaces the acidic C-terminus with a novel, often basic, sequence and leads to the loss of the ER-retention signal.[16] These changes can disrupt the crucial low-affinity Ca²⁺ binding sites, impairing the protein's ability to adopt a stable, compact conformation and making it more susceptible to aggregation.[16] Any mutation that affects the overall fold or domain-domain interactions can potentially expose hydrophobic surfaces and increase the propensity for aggregation.

Experimental Protocols

Protocol 1: Gel-Based Aggregation Assay

This protocol provides a method to quantify heat-induced aggregation of this compound by separating soluble and insoluble fractions.[10]

Workflow for Gel-Based Aggregation Assay

prep 1. Prepare Samples (CRT in buffer +/- stressor) incubate 2. Incubate (e.g., 37°C for 1 hour) prep->incubate centrifuge 3. Centrifuge (e.g., 16,000 x g, 20 min) incubate->centrifuge separate 4. Separate Supernatant (S) and Pellet (P) centrifuge->separate resuspend 5. Resuspend Pellet in SDS-PAGE buffer separate->resuspend sds_page 6. Run SDS-PAGE (Load S and P fractions) separate->sds_page Supernatant resuspend->sds_page Pellet analyze 7. Analyze Gel (Coomassie stain & densitometry) sds_page->analyze

Caption: Experimental workflow for a gel-based aggregation assay.

Materials:

  • Purified this compound

  • Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 2 mM CaCl₂, pH 7.4)

  • Microcentrifuge tubes

  • Heating block or water bath

  • Microcentrifuge

  • SDS-PAGE loading buffer

  • SDS-PAGE equipment and reagents

  • Coomassie Brilliant Blue stain or other protein stain

  • Gel imaging system and densitometry software

Methodology:

  • Sample Preparation: Prepare reactions in microcentrifuge tubes. For example, a 50 µL reaction containing 4 µM this compound in the assay buffer. Include a control sample that is kept on ice.

  • Induce Aggregation: Place the tubes in a heating block at the desired temperature (e.g., 37°C or higher) for a specific time (e.g., 60 minutes).[10]

  • Centrifugation: After incubation, centrifuge the samples at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated fraction (pellet).

  • Fraction Separation: Carefully collect the supernatant from each tube and transfer it to a new, clean tube.

  • Sample Preparation for SDS-PAGE:

    • Supernatant (S): Mix a defined volume of the supernatant (e.g., 20 µL) with the appropriate volume of SDS-PAGE loading buffer.

    • Pellet (P): Resuspend the pellet in a volume of 1X SDS-PAGE loading buffer equal to the initial reaction volume (e.g., 50 µL). Ensure the pellet is fully dissolved, heating briefly if necessary.

  • SDS-PAGE Analysis: Load equal volumes of the supernatant and pellet samples onto an SDS-polyacrylamide gel. Also, load a sample of the total protein before centrifugation as a control.

  • Quantification: Run the gel, stain with Coomassie Blue, and visualize. Quantify the band intensities using densitometry software. The percentage of aggregation can be calculated as: (Intensity of Pellet Band) / (Intensity of Supernatant Band + Intensity of Pellet Band) * 100.

Protocol 2: Monitoring Aggregation with a Light Scattering Assay

This protocol describes how to monitor the kinetics of protein aggregation in real-time using a spectrophotometer or a plate reader.[17]

Materials:

  • Purified this compound

  • Assay Buffer (filtered through a 0.22 µm filter to remove dust)

  • Spectrophotometer or 96-well plate reader capable of measuring absorbance/scattering at 360 nm

  • Temperature-controlled cuvette holder or plate reader

Methodology:

  • Instrument Setup: Set the spectrophotometer to measure light scattering at a wavelength of 360 nm.[17] Set the desired temperature for the experiment (e.g., 44°C).[17] Allow the instrument to equilibrate.

  • Sample Preparation: Prepare the this compound solution in pre-warmed, filtered assay buffer directly in the cuvette or microplate well. The final concentration will depend on the protein and conditions but can range from 1-10 µM.

  • Initiate Measurement: Place the cuvette in the holder (or the plate in the reader) and immediately start recording the absorbance (light scattering) at 360 nm over time. Record data points at regular intervals (e.g., every 30 seconds) for the duration of the experiment (e.g., 60 minutes).

  • Data Analysis: Plot the light scattering signal (A₃₆₀) as a function of time. An increase in the signal indicates protein aggregation. Different conditions (e.g., with and without a stabilizer, different mutants) can be compared by overlaying their respective aggregation curves.

References

best practices for storing and handling recombinant calreticulin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of recombinant calreticulin. The information is tailored for researchers, scientists, and drug development professionals to ensure optimal protein stability and performance in various experimental applications.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized recombinant this compound upon receipt?

Lyophilized recombinant this compound is generally stable at ambient temperature for short periods during shipping.[1][2] Upon receipt, it is best practice to store the lyophilized powder at -20°C to -80°C for long-term stability.[1][3][4] Samples are typically stable for up to one year when stored under these conditions.[1][2]

Q2: What is the recommended procedure for reconstituting recombinant this compound?

To ensure complete recovery of the protein, briefly centrifuge the vial before opening to collect any lyophilized powder that may have adhered to the cap or walls.[4] Reconstitute the protein in a sterile buffer as recommended by the manufacturer's datasheet. Common reconstitution buffers include sterile PBS at pH 7.4 or Tris-based buffers.[1][5][6] For a detailed step-by-step protocol, please refer to the Experimental Protocols section. It is advisable to allow the protein to dissolve for 15-30 minutes at room temperature with gentle agitation; avoid vigorous vortexing.[3][6]

Q3: What is the optimal temperature for storing reconstituted this compound?

For long-term storage, reconstituted this compound should be aliquoted into single-use volumes and stored at -20°C to -80°C.[1][3][4] This prevents degradation and damage from repeated freeze-thaw cycles.[1][3][4] For short-term use (up to one week), working aliquots can be stored at 4°C.[4]

Q4: Why is it critical to avoid repeated freeze-thaw cycles?

Repeatedly freezing and thawing a protein solution can cause denaturation and aggregation, leading to a loss of biological activity.[1][3][7] Aliquoting the reconstituted protein into smaller, single-use volumes is the most effective way to mitigate this issue.[1][2][7]

Q5: What are common additives used in this compound formulations and why are they important?

Recombinant this compound is often lyophilized with cryoprotectants such as trehalose (typically 5%), mannitol, or glycerol (5-50%).[1][3][7][8] These additives help to stabilize the protein structure during the freezing and drying processes, preventing denaturation and aggregation.[7] Some formulations may also include a non-ionic surfactant like Tween 80 (e.g., 0.01%) to prevent surface adsorption.[1]

Data Presentation

Table 1: Recommended Storage Conditions for Recombinant this compound

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-20°C to -80°CUp to 12 months or more[1][3]Store under sterile conditions.[1]
Reconstituted (Stock)-80°CLong-term (months)Aliquot to avoid freeze-thaw cycles.[1][3] Use cryoprotectants if not already in the formulation.
Reconstituted (Stock)-20°CShort to medium-term (weeks to months)Suitable for aliquoted samples.[4][7]
Reconstituted (Working Aliquot)4°CShort-term (up to one week)[4]Ideal for frequent use to avoid temperature cycling.

Table 2: Common Reconstitution and Storage Buffers

BufferpHCommon Components & AdditivesPurpose
Phosphate-Buffered Saline (PBS)7.4NaCl, KCl, Na₂HPO₄, KH₂PO₄General purpose, physiologically relevant pH.[1][3][6]
Tris-Buffered Saline (TBS)7.4 - 8.0Tris, NaClCommon alternative to PBS.[5][8]
Storage Buffer AdditivesN/AGlycerol (10-50%), Trehalose (5%), MannitolCryoprotectants to prevent denaturation during freezing.[1][3][8]
N/AProtease InhibitorsPrevent proteolytic degradation.[7]
N/AReducing Agents (e.g., DTT)Prevent oxidation of cysteine residues.[7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Protein Aggregation / Precipitation After Reconstitution - Improper reconstitution (vigorous shaking).- High protein concentration.- Incorrect buffer pH or ionic strength.- Multiple freeze-thaw cycles.- Gently agitate or swirl to dissolve; do not vortex.[3][6]- Reconstitute to a concentration of 0.1-1.0 mg/mL.[3][6]- Verify the buffer composition against the manufacturer's datasheet.[9]- If solubility issues persist, allow the vial to incubate at 4°C overnight with gentle mixing.- Ensure the protein was properly aliquoted after the initial reconstitution.[1]
Low or No Biological Activity - Protein denaturation due to improper storage or handling.- Loss of essential co-factors (e.g., Ca²⁺).- Incorrect protein folding during expression/purification.- Confirm storage at -80°C and avoidance of freeze-thaw cycles.[7][9]- this compound is a calcium-binding protein; ensure appropriate Ca²⁺ concentration in experimental buffers if required for function.[8]- Verify protein integrity via SDS-PAGE. If degradation is observed, obtain a new vial.
Inconsistent Experimental Results - Variability in protein concentration due to improper aliquoting.- Degradation of working solutions stored for too long at 4°C.- Batch-to-batch variation.- Use fresh aliquots for each experiment.- Prepare fresh working solutions from frozen stock.- Note the lot number of the recombinant protein and consider testing a new lot if inconsistencies persist.
Discrepancy Between Predicted and Observed Molecular Weight on SDS-PAGE - Post-translational modifications (e.g., glycosylation in eukaryotic expression systems).- Protein polymerization (dimerization, etc.).- Alternative splicing or post-translation cleavage.- The predicted molecular mass of human this compound is around 47 kDa, but it can migrate at approximately 55-60 kDa on SDS-PAGE due to its acidic nature and post-translational modifications.[1][3]- This is a known phenomenon and generally not indicative of a problem.[3]

Mandatory Visualizations

Signaling Pathways and Workflows

G cluster_0 Reconstitution and Storage Workflow receipt Receive Lyophilized This compound centrifuge Centrifuge Vial Briefly receipt->centrifuge 1. Collect Powder reconstitute Reconstitute in Recommended Buffer centrifuge->reconstitute 2. Dissolve aliquot Aliquot into Single-Use Volumes reconstitute->aliquot 3. Prepare for Storage long_term Long-Term Storage (-80°C) aliquot->long_term Stock Solution experiment Use in Experiment aliquot->experiment Direct Use short_term Short-Term Storage (4°C, <1 week) long_term->short_term Thaw One Aliquot short_term->experiment Working Solution

Caption: Workflow for handling recombinant this compound.

calnexin_cycle cluster_ER Endoplasmic Reticulum Lumen unfolded Newly Synthesized Glycoprotein (Glc3Man9GlcNAc2) glucosidase_I_II Glucosidase I & II unfolded->glucosidase_I_II Remove 2x Glc monoglucosylated Monoglucosylated Protein (Glc1Man9GlcNAc2) glucosidase_I_II->monoglucosylated This compound This compound (CRT) + ERp57 monoglucosylated->this compound Binding folding Protein Folding This compound->folding glucosidase_II Glucosidase II folding->glucosidase_II Release folded Correctly Folded Protein glucosidase_II->folded Correct misfolded Incorrectly Folded Protein glucosidase_II->misfolded Incorrect exit_golgi Exit to Golgi folded->exit_golgi uggt UGGT misfolded->uggt Recognition erad ERAD Pathway (Degradation) misfolded->erad Terminal Misfold uggt->monoglucosylated Reglucosylation

Caption: The Calnexin/Calreticulin chaperone cycle in the ER.

icd_pathway cluster_cell Tumor Cell Undergoing Immunogenic Cell Death (ICD) cluster_immune Immune Response icd_inducer ICD Inducer (e.g., Anthracyclines) er_stress ER Stress icd_inducer->er_stress perk PERK Activation er_stress->perk caspase8 Caspase-8 Activation perk->caspase8 bax_bak Bax/Bak Activation caspase8->bax_bak crt_translocation This compound (CRT) Translocation to Surface bax_bak->crt_translocation eat_me Exposure of 'Eat-Me' Signal (ecto-CRT) crt_translocation->eat_me dendritic_cell Dendritic Cell (DC) eat_me->dendritic_cell binds CD91 on DC phagocytosis Phagocytosis of Tumor Cell dendritic_cell->phagocytosis

References

Validation & Comparative

A Comparative Guide to Calreticulin and Calnexin Chaperone Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chaperone functions of two key endoplasmic reticulum (ER) proteins: calreticulin (CRT) and calnexin (CNX). Understanding the nuanced differences in their mechanisms is crucial for research in protein folding, quality control, and the development of therapeutics targeting these pathways.

At a Glance: Key Differences and Similarities

This compound and calnexin are homologous lectin-chaperones that play pivotal roles in the folding and quality control of newly synthesized glycoproteins in the ER. While they share a common mechanism of recognizing monoglucosylated N-linked glycans on substrate proteins, their structural differences and localization within the ER lead to distinct functional specificities.

FeatureThis compound (CRT)Calnexin (CNX)
Localization Soluble, ER lumenType I transmembrane protein, ER membrane
Structure Globular lectin domain, P-domain, acidic C-terminal domainGlobular lectin domain, P-domain, transmembrane domain, cytosolic tail
Substrate Preference Soluble and membrane glycoproteins extending into the ER lumenPrimarily membrane-associated glycoproteins
Ca²⁺ Binding High-affinity site (Kd ~17 µM) in the globular domain; Low-affinity, high-capacity sites in the C-terminal domain (Kd ~600 µM)High-affinity site in the globular domain; Low-affinity sites in N- and C-terminal regions
Effect of Depletion Accelerates maturation of some glycoproteins with a modest decrease in folding efficiencyPrevents proper maturation of specific proteins (e.g., influenza hemagglutinin)

The Calnexin/Calreticulin Cycle: A Shared Pathway

Both chaperones are central to the calnexin/calreticulin cycle, a key component of the ER's quality control system for N-linked glycoproteins. This cycle ensures that only correctly folded and assembled glycoproteins are trafficked out of the ER.

Calnexin_Calreticulin_Cycle Unfolded_GP Unfolded Glycoprotein (Glc₃Man₉GlcNAc₂) GlcI_II Glucosidase I & II Unfolded_GP->GlcI_II Trimming Monoglucosylated_GP Monoglucosylated Glycoprotein (Glc₁Man₉GlcNAc₂) GlcI_II->Monoglucosylated_GP CNX_CRT Calnexin (CNX) / This compound (CRT) + ERp57 Monoglucosylated_GP->CNX_CRT Binding Folding Folding CNX_CRT->Folding GlcII Glucosidase II Folding->GlcII Release Correctly_Folded Correctly Folded Glycoprotein (Man₉GlcNAc₂) GlcII->Correctly_Folded Misfolded_GP Misfolded Glycoprotein (Man₉GlcNAc₂) GlcII->Misfolded_GP ER_Exit ER Exit Correctly_Folded->ER_Exit UGGT UGGT Misfolded_GP->UGGT Recognition ERAD ERAD Misfolded_GP->ERAD Terminal Misfolding UGGT->Monoglucosylated_GP Reglucosylation

The Calnexin/Calreticulin Chaperone Cycle.

Quantitative Comparison of Chaperone Functions

While both chaperones share the same lectin specificity for monoglucosylated oligosaccharides, their differing structures and localizations contribute to functional distinctions.[1]

ParameterThis compoundCalnexinExperimental Evidence
Glycan Binding Affinity Similar to Calnexin for Glc₁Man₉GlcNAc₂Similar to this compound for Glc₁Man₉GlcNAc₂Competitive binding assays show nearly identical relative affinities for the monoglucosylated oligosaccharide.[1]
Polypeptide Binding Binds to nonglycosylated proteins with similar affinity to glycosylated ones, but with distinct kinetics.[2]Binds to nonglycosylated proteins, with a preference for those with transmembrane domains.In vitro aggregation assays and co-immunoprecipitation with nonglycosylated substrates.[2]
Ca²⁺ Binding Affinity (Globular Domain) High affinity (Kd ~17 µM)[3]High affinityIsothermal titration calorimetry and structural studies.[3][4]
Ca²⁺ Binding Affinity (C-terminal) Low affinity, high capacity (Kd ~600 µM)[3]Low affinity sites presentIsothermal titration calorimetry and ⁴⁵Ca²⁺ binding assays.[3][5]
Folding Efficiency Depletion leads to a modest decrease in folding efficiency for some glycoproteins.[6]Depletion prevents proper maturation of specific glycoproteins like influenza hemagglutinin.[6]Pulse-chase analysis of glycoprotein folding and maturation in knockout/depleted cell lines.[6]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Determine Substrate Binding

This protocol is used to isolate a specific protein (the "bait," e.g., calnexin) and any interacting proteins (the "prey," e.g., a substrate glycoprotein) from a cell lysate.

1. Cell Lysis:

  • Harvest cultured cells (approximately 1-5 x 10⁷) by centrifugation.

  • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the pellet in 1 ml of ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate (Optional but Recommended):

  • Add 20-30 µl of Protein A/G agarose beads to the cell lysate.

  • Incubate with gentle rotation for 1 hour at 4°C.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the bead pellet. This step reduces non-specific binding.

3. Immunoprecipitation:

  • Add 1-5 µg of the primary antibody specific for the bait protein (e.g., anti-calnexin antibody) to the pre-cleared lysate.

  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Add 30-50 µl of Protein A/G agarose beads to the lysate-antibody mixture.

  • Incubate with gentle rotation for another 1-2 hours at 4°C.

4. Washing:

  • Centrifuge the tubes at 1,000 x g for 5 minutes at 4°C to pellet the beads.

  • Carefully discard the supernatant.

  • Resuspend the beads in 1 ml of ice-cold wash buffer (lysis buffer can be used).

  • Repeat the centrifugation and wash steps 3-5 times to remove non-specifically bound proteins.

5. Elution and Analysis:

  • After the final wash, remove all supernatant.

  • Resuspend the beads in 30-50 µl of 2x SDS-PAGE sample buffer.

  • Boil the samples for 5-10 minutes to dissociate the protein complexes from the beads and denature the proteins.

  • Centrifuge to pellet the beads, and collect the supernatant.

  • The eluted proteins can then be analyzed by Western blotting or mass spectrometry.

CoIP_Workflow Start Start: Cell Lysate Preclear Pre-clear with Protein A/G Beads Start->Preclear Add_Ab Add Primary Antibody (e.g., anti-CNX) Preclear->Add_Ab Incubate1 Incubate Add_Ab->Incubate1 Add_Beads Add Protein A/G Beads Incubate1->Add_Beads Incubate2 Incubate Add_Beads->Incubate2 Wash Wash Beads (3-5 times) Incubate2->Wash Elute Elute Proteins Wash->Elute Analyze Analyze by Western Blot or Mass Spectrometry Elute->Analyze

Co-Immunoprecipitation Experimental Workflow.
Pulse-Chase Analysis to Monitor Protein Folding and Maturation

This technique is used to track a cohort of newly synthesized proteins over time, allowing for the analysis of their folding, modification, and transport.

1. Cell Preparation and Starvation:

  • Plate cells to be subconfluent on the day of the experiment.

  • Wash the cells with pre-warmed, methionine/cysteine-free medium.

  • Incubate the cells in this starvation medium for 30-60 minutes at 37°C to deplete the intracellular pool of these amino acids.

2. Pulse Labeling:

  • Replace the starvation medium with fresh, pre-warmed starvation medium containing a radioactive amino acid, typically [³⁵S]methionine/cysteine (the "pulse").

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C. This labels the cohort of proteins being synthesized during this time.

3. Chase:

  • Remove the radioactive labeling medium.

  • Wash the cells once with pre-warmed "chase" medium (complete medium containing an excess of non-radioactive methionine and cysteine).

  • Add fresh chase medium and return the cells to the 37°C incubator.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), harvest the cells by placing the dish on ice and lysing them as described in the Co-IP protocol.

4. Immunoprecipitation and Analysis:

  • For each time point, perform immunoprecipitation for the protein of interest as described in the Co-IP protocol.

  • Analyze the immunoprecipitated proteins by SDS-PAGE and autoradiography.

  • The changes in the protein's molecular weight (due to glycan trimming or other modifications) and its association with chaperones over time can be observed.

Pulse_Chase_Workflow Starve Starve Cells (Met/Cys-free medium) Pulse Pulse Label ([³⁵S]Met/Cys) Starve->Pulse Chase Chase (Excess cold Met/Cys) Pulse->Chase Lyse Lyse Cells at Different Time Points Chase->Lyse IP Immunoprecipitate Protein of Interest Lyse->IP Analyze Analyze by SDS-PAGE and Autoradiography IP->Analyze

Pulse-Chase Experimental Workflow.

Concluding Remarks

While this compound and calnexin are homologous chaperones participating in the same quality control cycle, their distinct localization and structural features result in a division of labor within the ER. Calnexin, being membrane-anchored, primarily surveys the folding of transmembrane proteins, while the soluble this compound attends to glycoproteins in the ER lumen. Although their lectin-binding specificities for monoglucosylated glycans are nearly identical, differences in their polypeptide-binding preferences and the kinetics of these interactions likely contribute to their distinct substrate pools.[1][2] Further research into the quantitative aspects of their chaperone functions will continue to illuminate the intricate processes of protein folding and quality control in the endoplasmic reticulum.

References

Validating Calreticulin's Role in Immunogenic Cell Death: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the pivotal role of calreticulin (CRT) in immunogenic cell death (ICD). Objective experimental data and detailed protocols are presented to assist in the selection of appropriate assays for assessing the immunogenic potential of novel cancer therapies.

The Critical "Eat-Me" Signal of Immunogenic Cell Death

Immunogenic cell death is a form of regulated cell death that is capable of activating an adaptive immune response against antigens from the dying cells.[1][2][3] A key molecular hallmark of ICD is the translocation of this compound from the endoplasmic reticulum (ER) lumen to the surface of the plasma membrane.[4][5][6] This surface-exposed CRT (ecto-CRT) functions as a potent "eat-me" signal, facilitating the engulfment of dying tumor cells by antigen-presenting cells (APCs) like dendritic cells (DCs).[2][3][7][8] This process is crucial for the subsequent priming of an anti-tumor T-cell response, transforming a dying cancer cell into an endogenous vaccine.[2][9] Therefore, the detection and quantification of ecto-CRT is a primary method for identifying ICD inducers and a critical biomarker in the development of new cancer treatments.[1][3]

Comparative Analysis of Methodologies for Ecto-CRT Detection

Several techniques are available to detect and quantify the surface exposure of this compound. The choice of method often depends on the experimental context, required throughput, and the nature of the sample (e.g., cell culture, tissue sections, or in vivo models). Below is a comparative summary of the most common approaches.

Methodology Principle Advantages Disadvantages Typical Application
Flow Cytometry Utilizes fluorescently labeled antibodies to detect ecto-CRT on the surface of individual cells. A bi-color protocol can distinguish between permeable (dead) and non-permeable (early apoptotic) cells.[10][11]- High-throughput and quantitative. - Allows for multi-parameter analysis of single cells.[10][11] - Cost-effective compared to microscopy.[10][11]- Provides limited spatial information. - Requires single-cell suspensions, which can be challenging for tissue samples.- In vitro screening of ICD inducers. - Quantification of ecto-CRT positive cell populations.[12]
Immunofluorescence Microscopy Employs fluorescently labeled antibodies to visualize the localization of CRT on the cell surface. Co-staining with membrane markers can confirm surface localization.[13]- Provides spatial resolution and visual confirmation of CRT translocation.[13] - Can be used on adherent cells and tissue sections.- Lower throughput than flow cytometry. - Quantification can be more complex and less precise.- Validation of CRT translocation in cell culture. - Analysis of CRT exposure in tumor tissue sections.[14]
Immunohistochemistry (IHC) Uses enzyme-conjugated antibodies to detect ecto-CRT in fixed tissue sections, resulting in a colored precipitate.- Allows for the analysis of CRT exposure within the tumor microenvironment.[1] - Applicable to archival patient samples.[15]- Semi-quantitative. - Signal amplification steps can introduce variability.- Prognostic biomarker analysis in clinical samples.[1][15] - Assessment of CRT in the tumor microenvironment.[1]
In Vivo Imaging Employs probes, such as radiolabeled or fluorescently tagged CRT-specific peptides (e.g., KLGFFKR), to visualize ecto-CRT in living organisms.[16][17][18]- Enables non-invasive, longitudinal monitoring of treatment response.[16][18] - Provides information on the in vivo efficacy of ICD inducers.[16]- Lower resolution compared to in vitro methods. - Requires specialized imaging equipment (e.g., PET scanner).[16]- Early prediction of therapeutic response in preclinical animal models.[16][17]
Western Blotting of Plasma Membrane Fractions Involves the isolation of plasma membrane proteins followed by standard Western blotting to detect CRT.[19]- Provides biochemical confirmation of CRT presence in the membrane fraction.- Not a single-cell method. - Prone to contamination from other cellular compartments.- Confirmatory analysis of CRT translocation to the plasma membrane.[19]

Signaling Pathway of this compound Exposure in Immunogenic Cell Death

The translocation of this compound to the cell surface is a tightly regulated process initiated by ER stress.[2][20] Various ICD inducers, such as anthracyclines, oxaliplatin, and radiotherapy, trigger an ER stress response, leading to the activation of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[9][14] PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[9] This is followed by a signaling cascade that includes the activation of caspase-8 and the cleavage of the ER-resident protein BAP31, ultimately leading to the exocytosis of CRT-containing vesicles to the cell surface.[9][20]

ICD_Validation_Workflow In_Vitro_Screening In Vitro Screening: Treat cancer cells with novel compound Ecto_CRT_Detection Ecto-CRT Detection: Flow Cytometry & Immunofluorescence In_Vitro_Screening->Ecto_CRT_Detection DAMPs_Release Other DAMPs Release: ATP & HMGB1 Assays Ecto_CRT_Detection->DAMPs_Release Phagocytosis_Assay In Vitro Phagocytosis Assay: Co-culture with Dendritic Cells DAMPs_Release->Phagocytosis_Assay In_Vivo_Vaccination In Vivo Vaccination Assay: Inject treated tumor cells into mice Phagocytosis_Assay->In_Vivo_Vaccination Tumor_Challenge Tumor Re-challenge In_Vivo_Vaccination->Tumor_Challenge Immune_Response Analysis of Anti-Tumor Immune Response Tumor_Challenge->Immune_Response

References

Comparative Analysis of Wild-Type vs. Mutant Calreticulin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional divergence between wild-type (WT) and mutant (MUT) calreticulin (CALR) is pivotal for advancing the study and treatment of myeloproliferative neoplasms (MPNs). This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of the signaling pathways involved.

Key Differences in Molecular Function and Cellular Impact

Wild-type this compound, a highly conserved chaperone protein residing in the endoplasmic reticulum (ER), plays a crucial role in maintaining cellular homeostasis through its functions in protein folding and calcium buffering. In contrast, somatic frameshift mutations in the CALR gene, predominantly found in MPN patients, lead to a novel C-terminal domain. This alteration abrogates the ER-retention signal (KDEL motif) and transforms the protein's function, driving oncogenesis.

Mutant CALR aberrantly interacts with the thrombopoietin receptor (MPL), leading to its constitutive activation and subsequent downstream signaling cascades, primarily the JAK-STAT and PI3K/Akt pathways. This ligand-independent activation promotes uncontrolled cell proliferation and differentiation, particularly of megakaryocytes.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative differences between WT and MUT CALR based on experimental findings.

ParameterWild-Type (WT) CALRMutant (MUT) CALRFold Change (MUT vs. WT)Reference
STAT5 Phosphorylation BaselineIncreasedSignificant Increase[1],[2],[3],[4],[5],[6],[7]
AKT Phosphorylation (pS473) BaselineIncreasedSignificant Increase[8],[4]
Endoplasmic Reticulum Ca2+ Homeostatic LevelsIncreased (especially Type I)Elevated[9],[10],[11],[12],[13]
Megakaryocyte Proliferation Cytokine-dependentCytokine-independentIncreased[14],[15],[16]
Apoptosis Normal RegulationReducedDecreased[15]

Note: The exact fold change can vary depending on the specific cell type, mutation type (e.g., Type 1 vs. Type 2), and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the differences between WT and MUT CALR.

Western Blot Analysis for Phosphorylated STAT5 (pSTAT5)

This protocol is adapted from standard procedures for analyzing protein phosphorylation in hematopoietic cells.[17],[18],[19],[20]

a. Cell Lysis:

  • Harvest hematopoietic cells (e.g., Ba/F3, CD34+ primary cells) expressing either WT or MUT CALR.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

b. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

c. SDS-PAGE and Electrotransfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

d. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (pSTAT5) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

e. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Image the blot using a chemiluminescence detection system.

  • Normalize the pSTAT5 signal to total STAT5 or a loading control like GAPDH or β-actin.

Measurement of Endoplasmic Reticulum (ER) Calcium Concentration

This protocol utilizes fluorescent reporter proteins to measure ER calcium levels.[21],[22],[23],[24],[25]

a. Cell Transfection:

  • Seed adherent cells (e.g., HEK293T, U2OS) on glass-bottom dishes.

  • Transfect the cells with a plasmid encoding an ER-targeted genetically encoded calcium indicator (GECI), such as G-CEPIA1er or CatchER+.

  • Co-transfect with plasmids expressing either WT or MUT CALR.

  • Allow 24-48 hours for protein expression.

b. Live-Cell Imaging:

  • Replace the culture medium with a physiological salt solution (e.g., Hank's Balanced Salt Solution).

  • Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.

  • Excite the GECI at its specific excitation wavelength and capture the emitted fluorescence using a sensitive camera.

c. Data Acquisition and Analysis:

  • Record a baseline fluorescence intensity.

  • To measure ER calcium release, stimulate cells with an agonist like thapsigargin (an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase pump).

  • Record the change in fluorescence intensity over time.

  • Define regions of interest (ROIs) corresponding to individual cells.

  • Quantify the fluorescence intensity within each ROI before and after stimulation.

  • The decrease in fluorescence intensity is proportional to the amount of calcium released from the ER.

Megakaryocyte Colony-Forming Assay

This assay assesses the ability of hematopoietic progenitors to differentiate into megakaryocytes.[26],,[27],[28],[29]

a. Cell Preparation:

  • Isolate CD34+ hematopoietic stem and progenitor cells from bone marrow or peripheral blood of healthy donors or MPN patients.

  • Transduce the cells with lentiviral vectors expressing either WT or MUT CALR (for non-patient derived cells).

b. Colony Culture:

  • Prepare a semi-solid culture medium, such as MegaCult™-C, containing appropriate cytokines (e.g., TPO, IL-3, IL-6) for megakaryocyte differentiation. For assessing cytokine-independent growth, omit TPO from the medium for MUT CALR-expressing cells.

  • Plate the cells at a low density in the semi-solid medium in specialized culture slides or dishes.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2 for 10-12 days.

c. Colony Staining and Enumeration:

  • Fix and dehydrate the collagen-based cultures.

  • Perform immunocytochemical staining for a megakaryocyte-specific marker, such as CD41 (glycoprotein IIb/IIIa).

  • Counterstain with a nuclear stain (e.g., hematoxylin).

  • Count the number of CD41-positive colonies under a microscope. A colony is typically defined as a cluster of three or more cells.

  • Compare the number and size of colonies formed from cells expressing WT CALR versus MUT CALR.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

WT_CALR_Function cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus WT_CALR WT-Calreticulin Misfolded_Protein Misfolded Glycoprotein WT_CALR->Misfolded_Protein Chaperone Activity Ca_ion Ca2+ WT_CALR->Ca_ion Ca2+ Buffering KDEL_Receptor KDEL Receptor WT_CALR->KDEL_Receptor ER Retention Properly_Folded_Protein Properly Folded Glycoprotein Misfolded_Protein->Properly_Folded_Protein MUT_CALR_Signaling cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus MPL MPL Receptor JAK2 JAK2 MPL->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates AKT AKT JAK2->AKT Activates via PI3K pSTAT5 pSTAT5 STAT5->pSTAT5 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT5->Gene_Expression pAKT pAKT AKT->pAKT pAKT->Gene_Expression MUT_CALR Mutant this compound (Secreted) MUT_CALR->MPL Binds & Activates Western_Blot_Workflow Start Cell Culture (WT vs MUT CALR) Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Electrotransfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pSTAT5) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis & Normalization Detection->Analysis

References

A Comparative Analysis of Calreticulin Protein Sequences Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals detailing a cross-species comparison of the calreticulin protein sequence. This guide provides a quantitative analysis of sequence conservation, a detailed experimental protocol for sequence alignment, and visualizations of the protein's domain architecture and its role in cellular signaling.

This compound is a highly conserved, multifunctional chaperone protein primarily residing in the endoplasmic reticulum (ER). It plays a crucial role in glycoprotein folding and quality control, as well as in calcium homeostasis.[1][2] Understanding the evolutionary conservation and divergence of this compound's amino acid sequence across different species is vital for elucidating its fundamental biological functions and for the development of novel therapeutics targeting its pathways.

This guide presents a comparative analysis of this compound protein sequences from five species: Homo sapiens (human), Mus musculus (mouse), Rattus norvegicus (rat), Danio rerio (zebrafish), and Drosophila melanogaster (fruit fly).

Quantitative Sequence Comparison

The amino acid sequences of this compound from the selected species were retrieved from the UniProt and ZFIN databases. A multiple sequence alignment was performed to assess the degree of conservation. The percentage identity of the mouse, rat, zebrafish, and fruit fly sequences to the human sequence is summarized in the table below.

SpeciesUniProt/ZFIN Accession No.Amino Acid LengthPercentage Identity to Human this compound
Homo sapiensP27797417100%
Mus musculusP1421141694.0%
Rattus norvegicusP1841841693.8%
Danio rerio (calr)Q6P49341275.0%[1]
Danio rerio (calr3a)Q6DGS140871.0%[1]
Danio rerio (calr3b)A0A0R4IKC540870.0%[1]
Drosophila melanogasterP2941340667.0%

The high degree of sequence identity among mammals (human, mouse, and rat) underscores the critical and conserved functions of this compound in this class. While the overall identity is lower in zebrafish and fruit fly, the core functional domains remain largely conserved, indicating a shared fundamental role throughout evolution. Zebrafish possess three orthologs of the human CALR gene: calr, calr3a, and calr3b.[1]

Domain Architecture of this compound

This compound consists of three distinct structural and functional domains: the N-terminal domain, the proline-rich P-domain, and the C-terminal domain.

Domain structure of the this compound protein.

The N-domain is a globular domain that contains the lectin-binding site responsible for recognizing monoglucosylated glycans on unfolded glycoproteins. The P-domain is a proline-rich, flexible arm that is thought to be involved in chaperone-substrate binding. The highly acidic C-domain is responsible for high-capacity, low-affinity calcium binding and terminates with an ER-retention signal (KDEL in mammals).

This compound in Cellular Signaling

This compound is a key component of the calnexin/calreticulin cycle, a critical quality control pathway in the ER that ensures the proper folding of glycoproteins.

Calnexin_Calreticulin_Cycle cluster_ER Endoplasmic Reticulum Lumen Unfolded_Protein Unfolded Glycoprotein Glucosidase_I_II Glucosidase I & II Unfolded_Protein->Glucosidase_I_II Glucose trimming Monoglucosylated_Protein Monoglucosylated Protein Glucosidase_I_II->Monoglucosylated_Protein This compound This compound Monoglucosylated_Protein->this compound Binding ERp57 ERp57 This compound->ERp57 Recruitment Misfolded_Protein Misfolded Protein This compound->Misfolded_Protein Release Correctly_Folded Correctly Folded Protein ERp57->Correctly_Folded Folding (Disulfide bond formation) Glucosidase_II Glucosidase II Correctly_Folded->Glucosidase_II Glucose removal Glucosidase_II->Correctly_Folded Exit from ER UGGT UGGT UGGT->Monoglucosylated_Protein Misfolded_Protein->UGGT Reglucosylation

The Calnexin/Calreticulin cycle for glycoprotein folding.

This pathway involves the binding of this compound and the thiol oxidoreductase ERp57 to newly synthesized glycoproteins, facilitating their correct folding. If a protein fails to fold correctly, it is reglucosylated by UGGT and re-enters the cycle. Persistently misfolded proteins are eventually targeted for degradation.

Experimental Protocols

Multiple Sequence Alignment of this compound Proteins

This protocol outlines the steps for performing a multiple sequence alignment of protein sequences using the Clustal Omega web server, a widely used tool for this purpose.

Objective: To align the amino acid sequences of this compound from different species to identify conserved regions and evolutionary relationships.

Materials:

  • A computer with internet access.

  • The amino acid sequences of this compound from the species of interest in FASTA format.

Procedure:

  • Sequence Retrieval:

    • Navigate to a protein sequence database such as UniProt (uniprot.org) or NCBI Protein (ncbi.nlm.nih.gov/protein).

    • Search for "this compound" and the desired species name (e.g., "this compound human").

    • Locate the reviewed entry (e.g., from Swiss-Prot in UniProt) and access the sequence in FASTA format.

    • Copy the entire FASTA sequence, including the header line that starts with ">".

    • Repeat this process for all species to be included in the alignment.

  • Performing the Alignment with Clustal Omega:

    • Open the Clustal Omega web server in your browser (ebi.ac.uk/Tools/msa/clustalo/).

    • Ensure that the "PROTEIN" sequence type is selected.

    • Paste all the retrieved FASTA sequences into the large input box. Each sequence must start with its own FASTA header.

    • Under "OUTPUT FORMAT", you can select the desired format for the alignment. The default "Clustal w/ numbers" is suitable for viewing.

    • Click the "Submit" button to start the alignment process.

  • Analysis of the Alignment:

    • The results page will display the multiple sequence alignment.

    • Conserved residues across all sequences are typically marked with an asterisk (*).

    • Colons (:) indicate conservation between groups of strongly similar properties, and periods (.) indicate conservation between groups of weakly similar properties.

    • Visually inspect the alignment to identify conserved domains (e.g., N-domain, P-domain, C-domain) and regions of variability.

    • The alignment can be downloaded in various formats for further analysis or for creating figures for publication. The "Alignment" tab provides the raw alignment file.

This comparative analysis of this compound protein sequences provides valuable insights into its conserved functions and evolutionary history. The provided data and protocols serve as a useful resource for researchers investigating the diverse roles of this essential chaperone protein.

References

Validating Calreticulin as a Therapeutic Target in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Calreticulin (CALR), a multifunctional endoplasmic reticulum chaperone protein, has emerged as a significant therapeutic target in oncology. Its role extends from driving myeloproliferative neoplasms (MPNs) through somatic mutations to acting as a critical "eat-me" signal in immunogenic cell death (ICD) of solid tumors. This guide provides a comparative analysis of therapeutic strategies targeting both mutant and wild-type CALR, presenting key experimental data, detailed protocols, and visualizations of the underlying biological pathways and experimental workflows.

Targeting Mutant this compound in Myeloproliferative Neoplasms

Somatic frameshift mutations in exon 9 of the CALR gene are key drivers in a significant proportion of essential thrombocythemia (ET) and primary myelofibrosis (MF) cases, representing a unique tumor-specific antigen.[1][2] These mutations generate a novel C-terminal neoepitope that leads to constitutive activation of the JAK-STAT signaling pathway via the thrombopoietin receptor (MPL).[3][4] This has paved the way for the development of highly specific immunotherapies.

Comparative Efficacy of Therapies for CALR-Mutated MPNs

The therapeutic landscape for CALR-mutated MPNs is evolving from non-specific cytoreductive agents and JAK inhibitors to targeted immunotherapies. Below is a comparison of the clinical efficacy of various treatment modalities.

Therapy ClassAgentDiseaseKey Efficacy EndpointsPatient PopulationCitation(s)
Anti-mutant CALR Monoclonal Antibody INCA033989 Essential Thrombocythemia (ET)Hematologic Response (HR): 90% (at ≥400 mg dose), with 83.3% achieving Complete HR (CHR).Durable CHR (≥12 weeks): 46.4%.mutCALR VAF Reduction: 96.2% of patients showed a reduction from baseline; 52% had ≥25% reduction, and 31% had ≥50% reduction.High-risk, resistant/intolerant to at least one cytoreductive therapy.[5]
INCA033989 Myelofibrosis (MF)Spleen Volume Reduction ≥35% (SVR35) at Week 24: 33.3% (monotherapy), 25% (with ruxolitinib).Anemia Response: 56% of anemic patients, with 40% achieving a major response (monotherapy).Total Symptom Score Reduction ≥50% (TSS50) at Week 24: 39.4% (monotherapy), 33.3% (with ruxolitinib).mutCALR VAF Reduction: 89.4% of patients showed a reduction from baseline (monotherapy).Resistant, intolerant, or ineligible for JAK inhibitor treatment.[6]
JAK Inhibitors Ruxolitinib Myelofibrosis (MF)Spleen Response (at 6 months): 21.4% in CALR-mutated vs. 25.7% in JAK2-mutated.Symptom Response (at 6 months): 56.1% in CALR-mutated vs. 66.7% in JAK2-mutated.Ruxolitinib-treated patients.[7]
Momelotinib Myelofibrosis (MF)Superior Anemia Benefits vs. Ruxolitinib: Increased transfusion independence (OR: 2.09).Non-inferior Spleen Volume Reduction vs. Ruxolitinib. Favorable Survival: Presence of CALR type 1 mutation is a predictor of better survival.JAK inhibitor-naïve patients.[1][6]
Fedratinib Myelofibrosis (MF)Spleen Volume Reduction (at 24 weeks): 36% (400 mg dose).Symptom Response (at 24 weeks): 36% (400 mg dose).Ruxolitinib-naïve patients (CALR status not a primary endpoint).[8]
Interferon-α Pegylated IFN-α Essential Thrombocythemia (ET)Hematologic Response: Achieved in all patients.Median CALR VAF Reduction: From 41% at baseline to 26% after treatment. Two patients achieved complete molecular response.CALR-mutated ET patients.[9]
CALR Peptide Vaccine CALRLong36 Myeloproliferative Neoplasms (MPN)Clinical/Molecular Response: No hematologic or molecular responses observed.Immune Response: Induced T-cell responses in 8 out of 10 patients.CALR-mutated MPN patients.[2][3]
CAR T-Cell Therapy (Preclinical) Anti-mutant CALR CAR-T Myeloproliferative Neoplasms (MPN)In vitro: Robust and highly selective eradication of mutCALR-expressing human cell lines. Excellent depletion (40-90%) of CD34+ HSPCs from MPN patients.In vivo (mouse models): Dramatic reduction in leukemic burden and improved survival.Human cell lines and patient-derived cells; mouse xenograft models.[10][11]
Bispecific Antibody (Preclinical) CALRmut x CD3 T-cell Engager Myeloproliferative Neoplasms (MPN)In vitro: Specific cytotoxic activity against mutant CALR-expressing cells with EC50 values in the picomolar range (e.g., 65.6 pM for UT-7/TPO/Ins5 cells).Human cell lines.[7]

VAF: Variant Allele Frequency; HR: Hematologic Response; CHR: Complete Hematologic Response; SVR: Spleen Volume Reduction; TSS: Total Symptom Score; OR: Odds Ratio.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the therapeutic targeting of this compound.

Mutant_CALR_Signaling_Pathway Mutant CALR Signaling in Myeloproliferative Neoplasms cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane cluster_Nucleus Nucleus CALR_mut Mutant CALR (Frameshift in Exon 9, loss of KDEL) MPL_nascent Nascent MPL (Thrombopoietin Receptor) CALR_mut->MPL_nascent Binds to Complex_Golgi mutCALR-MPL Complex CALR_mut->Complex_Golgi Traffics to MPL_dimer MPL Dimerization Complex_Golgi->MPL_dimer Translocates to cell surface JAK2 JAK2 MPL_dimer->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes and translocates to Gene_Expression Gene Expression (Proliferation, Survival) pSTAT_dimer->Gene_Expression Upregulates mAb Anti-mutCALR mAb (e.g., INCA033989) mAb->MPL_dimer Blocks interaction & induces internalization JAKi JAK Inhibitor (e.g., Ruxolitinib) JAKi->JAK2 Inhibits

Caption: Mutant CALR signaling pathway in MPNs and points of therapeutic intervention.

Therapeutic_Development_Workflow Workflow for Development of CALR-Targeted Therapies Target_ID Target Identification (e.g., CALR mutations in MPNs, Surface CALR in ICD) Lead_Gen Lead Generation (Antibody development, CAR-T design, Vaccine design) Target_ID->Lead_Gen Preclinical_InVitro Preclinical In Vitro Validation (Binding assays, Cytotoxicity, Signaling studies) Lead_Gen->Preclinical_InVitro Preclinical_InVivo Preclinical In Vivo Models (Xenograft, Transgenic mice) Preclinical_InVitro->Preclinical_InVivo Phase1 Phase I Clinical Trial (Safety, Tolerability, PK/PD) Preclinical_InVivo->Phase1 Phase2 Phase II Clinical Trial (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trial (Pivotal Efficacy, Comparison) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: General workflow for the development of targeted cancer therapies like those for CALR.

Wild-Type this compound and Immunogenic Cell Death (ICD)

In solid tumors, the focus shifts from mutant CALR to the translocation of wild-type CALR to the cell surface. Certain anticancer treatments, such as anthracyclines and radiation therapy, induce an endoplasmic reticulum stress response that leads to the pre-apoptotic exposure of CALR on the cancer cell surface.[12] This exposed CALR acts as a potent "eat-me" signal, facilitating the engulfment of dying tumor cells by dendritic cells and subsequent priming of an anti-tumor T-cell response.[11][13]

Therapeutic strategies in this context aim to enhance CALR exposure to boost the efficacy of conventional therapies.

  • Adjuvant Therapy: Preclinical studies have shown that peritumoral injection of recombinant CALR after photodynamic therapy (PDT) significantly improves tumor cure rates in immunocompetent mice, an effect not seen in immunodeficient mice, highlighting the immune-mediated mechanism.[14]

  • Combination with Chemotherapy: The immunogenicity of certain chemotherapies is causally linked to their ability to induce surface CALR exposure.[6] Therapies that promote this translocation could potentially convert non-immunogenic cell death into an immunogenic one, broadening the applicability of immunotherapy.

Immunogenic_Cell_Death_Pathway Role of this compound in Immunogenic Cell Death (ICD) cluster_TumorCell Tumor Cell cluster_ImmuneSystem Immune Response Therapy ICD Inducers (e.g., Anthracyclines, Radiation) ER_Stress ER Stress Therapy->ER_Stress CALR_translocation CALR Translocation to Cell Surface ER_Stress->CALR_translocation Dying_Cell Dying Tumor Cell with Surface CALR CALR_translocation->Dying_Cell CD47 CD47 ('Don't Eat Me' Signal) Phagocytosis Phagocytosis Dying_Cell->Phagocytosis 'Eat Me' Signal CD47->Phagocytosis Inhibits DC Dendritic Cell (DC) DC->Phagocytosis Antigen_Presentation Antigen Presentation Phagocytosis->Antigen_Presentation T_Cell T-Cell Priming & Activation Antigen_Presentation->T_Cell Tumor_Killing Tumor Cell Killing T_Cell->Tumor_Killing

Caption: The role of surface-exposed this compound in initiating an anti-tumor immune response.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the validation of this compound as a therapeutic target.

Protocol 1: In Vivo Efficacy Assessment of Anti-mutant CALR CAR T-Cell Therapy

This protocol is adapted from preclinical studies evaluating CAR T-cell therapies in mouse models of hematological malignancies.[6][15]

  • Animal Model: Use immunodeficient mice, such as NOD/SCID gamma (NSG) mice, which are capable of engrafting human cells.

  • Tumor Cell Engraftment:

    • For cell line-derived xenografts, intravenously (i.v.) inject 1 x 10^5 mutCALR-positive human leukemia cells (e.g., MARIMO cell line engineered to express a luciferase reporter) into NSG mice.

    • For patient-derived xenografts (PDXs), i.v. inject 0.5–1.0 x 10^6 CD34+ cells from a CALR-mutated MPN patient into sublethally irradiated (e.g., 2 Gy) NSG mice.

  • Tumor Burden Monitoring:

    • Monitor tumor engraftment and progression weekly via bioluminescence imaging (BLI) for luciferase-expressing cell lines.

    • For PDX models, perform peripheral blood analysis bi-weekly to detect the presence of human hematopoietic cells.

  • CAR T-Cell Administration:

    • Once tumor engraftment is confirmed (e.g., detectable bioluminescence or >1% human cells in peripheral blood), intravenously inject the therapeutic dose of anti-mutant CALR CAR T-cells (e.g., 4-5 x 10^6 cells per mouse) and control (e.g., non-transduced or irrelevant CAR) T-cells.

  • Efficacy Assessment:

    • Continue to monitor tumor burden weekly/bi-weekly via BLI and/or flow cytometry of peripheral blood.

    • Monitor animal survival and body weight.

    • At the study endpoint, sacrifice the mice and harvest tissues (bone marrow, spleen, liver) to assess leukemic burden and CAR T-cell persistence by flow cytometry and immunohistochemistry.

  • Data Analysis: Compare tumor growth curves and survival curves between the CAR T-cell treated group and control groups using appropriate statistical methods (e.g., Log-rank test for survival).

Protocol 2: Assessment of Monoclonal Antibody Binding to Cell Surface Mutant CALR

This protocol outlines a method for quantifying the binding of a monoclonal antibody, such as INCA033989, to its target on the cell surface using flow cytometry.[9][12]

  • Cell Preparation:

    • Use cell lines engineered to express mutant CALR (e.g., UT-7/TPO/Del52) and wild-type CALR as a negative control.

    • Alternatively, use primary CD34+ cells isolated from CALR-mutated MPN patients and healthy donors.

    • Harvest cells and wash with cold FACS buffer (e.g., PBS with 2% FBS).

  • Antibody Incubation:

    • Resuspend cells to a concentration of 1 x 10^6 cells/mL in FACS buffer.

    • Add the primary anti-mutant CALR monoclonal antibody at various concentrations (to determine binding affinity) to the cell suspension. Incubate on ice for 30-60 minutes.

    • Include an isotype control antibody at the same concentrations as a negative control.

  • Secondary Antibody Staining:

    • Wash the cells twice with cold FACS buffer to remove unbound primary antibody.

    • Resuspend the cell pellet in FACS buffer containing a fluorescently-labeled secondary antibody that recognizes the primary antibody's species and isotype (e.g., Alexa Fluor 647-conjugated anti-human IgG).

    • Incubate on ice for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells twice with cold FACS buffer.

    • Resuspend the final cell pellet in FACS buffer, adding a viability dye (e.g., DAPI or Propidium Iodide) just before analysis to exclude dead cells.

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the secondary antibody on the live cell population.

  • Data Analysis:

    • Analyze the data using flow cytometry software.

    • Calculate the geometric mean fluorescence intensity (gMFI) for each antibody concentration.

    • Plot the gMFI against the antibody concentration and fit the data to a saturation binding curve to determine the equilibrium dissociation constant (Kd).

Conclusion and Future Directions

The validation of this compound as a therapeutic target has led to promising new avenues in cancer treatment. For CALR-mutated myeloproliferative neoplasms, highly specific immunotherapies like the monoclonal antibody INCA033989 are demonstrating significant clinical activity with the potential for disease modification. While direct head-to-head comparisons with established therapies like JAK inhibitors are needed, the early data suggests a favorable efficacy and safety profile for these targeted agents. Emerging strategies such as CAR T-cell therapy and bispecific antibodies hold the potential for even deeper and more durable responses.

In the realm of solid tumors, the role of wild-type this compound in immunogenic cell death presents an exciting opportunity to enhance the efficacy of existing cancer treatments. Future research will likely focus on developing agents that can modulate CALR exposure on the tumor cell surface, thereby converting immunologically "cold" tumors into "hot" ones that are more susceptible to immune checkpoint inhibitors and other immunotherapies. The continued exploration of both mutant and wild-type this compound biology will undoubtedly fuel the development of innovative and more effective cancer therapies.

References

comparing different commercial antibodies for calreticulin detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the right antibody is paramount for accurate and reproducible results. This guide provides a comparative overview of commercially available antibodies for the detection of calreticulin, a key endoplasmic reticulum (ER) chaperone protein involved in calcium homeostasis and protein folding.[1][2] This guide summarizes performance data, provides detailed experimental protocols, and visualizes key biological and experimental workflows.

Performance Comparison of Anti-Calreticulin Antibodies

The following tables provide a summary of commercially available anti-calreticulin antibodies, detailing their specifications and validated applications. This information has been compiled from publicly available datasheets to facilitate a direct comparison.

Table 1: Monoclonal Anti-Calreticulin Antibodies

VendorProduct NameCatalog No.ClonalityHostApplicationsSpecies Reactivity
AbcamAnti-Calreticulin antibody [EPR3924] - ER Markerab92516MonoclonalRabbitWB, IHC-P, ICC/IF, Flow CytometryHuman, Mouse, Rat, African green monkey
R&D SystemsMouse Anti-Human/Mouse/Rat this compound Monoclonal AntibodyMAB38981MonoclonalMouseWB, IHC, Flow Cytometry (intracellular)Human, Mouse, Rat
Sigma-AldrichMonoclonal Anti-Calreticulin antibody produced in mouseC7492MonoclonalMouseWB, IHC, ICC, Flow Cytometry, ELISAHuman
Thermo FisherThis compound Antibody (PA3-900)PA3-900PolyclonalRabbitWB, IHC, ICC/IF, IP, Flow CytometryHuman, Mouse, Rat, Canine, Non-human primate, Rabbit

Table 2: Polyclonal Anti-Calreticulin Antibodies

VendorProduct NameCatalog No.ClonalityHostApplicationsSpecies Reactivity
ProteintechThis compound antibody10292-1-APPolyclonalRabbitWB, IHC, IF, IP, FCHuman, mouse, rat
AbcamAnti-Calreticulin antibodyab227444PolyclonalRabbitWB, IHC-P, ICC/IFHuman, Mouse, Rat
MyBioSourceanti-CALR antibodyMBS8002002PolyclonalRabbitWB, IHC, ICC/IFHuman, Mouse, Rat, Bovine, Dog, Chicken, Guinea Pig, Monkey, Pig, Hamster, Rabbit, Sheep
Thermo FisherThis compound Polyclonal AntibodyPA3-900PolyclonalRabbitWB, IHC, ICC/IF, IP, Flow CytometryCanine, Human, Mouse, Non-human primate, Rabbit, Rat

Experimental Protocols

Detailed methodologies are crucial for the successful application of these antibodies. Below are representative protocols for Western Blotting, Immunohistochemistry, and Immunofluorescence.

Western Blotting (WB) Protocol

This protocol is a general guideline. Optimal conditions should be determined for each specific antibody and experimental setup.

  • Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Membrane Transfer: Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-calreticulin antibody (e.g., Proteintech 10292-1-AP at a 1:1000 - 1:2000 dilution) overnight at 4°C with gentle agitation.[3]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) at a 1:5000 dilution for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. This compound has an expected molecular weight of approximately 55-60 kDa.[4][5]

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol is a general guideline.[6] Optimal dilutions and incubation times should be determined empirically.

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by boiling slides in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes.[6] Cool for 30 minutes.

  • Blocking: Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate sections with the anti-calreticulin antibody (e.g., Novus Biologicals NBP1-47518) overnight at 4°C.[6]

  • Washing: Wash slides three times with PBS.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[6]

  • Detection: Develop the signal using a DAB substrate kit and monitor for color development.[6]

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.[6]

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.

Immunofluorescence (IF) / Immunocytochemistry (ICC) Protocol

This protocol provides a general framework for staining cells.

  • Cell Preparation: Grow cells on coverslips to the desired confluency.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30-60 minutes.

  • Primary Antibody Incubation: Incubate with the anti-calreticulin antibody (e.g., Abcam ab227444 at a 1:500 dilution) for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash coverslips three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor® 488 goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

  • Counterstaining: Mount the coverslips on slides using a mounting medium containing DAPI to stain the nuclei.

  • Imaging: Visualize the staining using a fluorescence microscope. This compound should show a characteristic ER localization.

Signaling Pathway and Experimental Workflow Visualizations

To further aid in experimental design and data interpretation, the following diagrams illustrate the this compound signaling pathway and a general workflow for antibody validation.

Calreticulin_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol This compound This compound Ca_Store Ca2+ Store This compound->Ca_Store Binds Ca2+ Protein_Folding Protein Folding & Quality Control This compound->Protein_Folding Chaperones Ca_Signal Ca2+ Signaling Ca_Store->Ca_Signal Regulates Misfolded_Protein Misfolded Protein Misfolded_Protein->this compound Binds Calnexin Calnexin Calnexin->Protein_Folding Chaperones Apoptosis Apoptosis Ca_Signal->Apoptosis Modulates Gene_Transcription Gene Transcription Ca_Signal->Gene_Transcription Influences

Caption: this compound's role in ER protein folding and calcium signaling.

Antibody_Validation_Workflow Start Select Candidate Antibody WB Western Blot (WB) - Check size & specificity Start->WB IHC Immunohistochemistry (IHC) - Check localization Start->IHC IF Immunofluorescence (IF) - Check localization Start->IF KO_KD Knockout/Knockdown Validation WB->KO_KD IHC->KO_KD IF->KO_KD Pass Antibody Validated KO_KD->Pass Signal Lost Fail Select New Antibody KO_KD->Fail Signal Persists

Caption: A general workflow for validating antibody specificity.

References

A Researcher's Guide to Validating Calreticulin's Interaction with Specific Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the interaction between the endoplasmic reticulum (ER) chaperone calreticulin and its substrates is crucial for understanding protein folding, quality control, and various disease pathologies. This guide provides a comparative overview of key experimental techniques used to quantify and confirm these interactions, supported by experimental data and detailed protocols.

Quantitative Comparison of Validation Methods

The selection of an appropriate method for validating this compound-substrate interactions depends on the specific research question, the nature of the substrate, and the desired quantitative output. Below is a summary of dissociation constants (Kd) obtained for the interaction between this compound and its co-chaperone ERp57 using different biophysical techniques. A lower Kd value indicates a stronger binding affinity.

Interacting ProteinsTechniqueDissociation Constant (Kd)Reference
This compound (P-domain) & ERp57Isothermal Titration Calorimetry (ITC)9.1 ± 3.0 µM[1]
This compound (P-domain) & ERp57NMR Spectroscopy18 ± 5 µM[1]
This compound & ERp57Surface Plasmon Resonance (SPR)Not explicitly stated, but interaction confirmed[2]

Note: The provided data focuses on the interaction with the co-chaperone ERp57. The affinity of this compound for its glycoprotein substrates is primarily mediated by the recognition of monoglucosylated glycans.

Signaling Pathway and Experimental Workflow

Visualizing the biological context and the experimental process is essential for a comprehensive understanding. The following diagrams illustrate the calnexin/calreticulin cycle and a typical co-immunoprecipitation workflow.

Calnexin_Calreticulin_Cycle cluster_ER Endoplasmic Reticulum Lumen Nascent_Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I_II Glucosidase I & II Nascent_Glycoprotein->Glucosidase_I_II Trimming Glc1Man9 Monoglucosylated Glycoprotein (Glc1Man9GlcNAc2) This compound This compound (CRT) Glc1Man9->this compound Binding Man9 Deglucosylated Glycoprotein (Man9GlcNAc2) Misfolded Misfolded Glycoprotein Man9->Misfolded Folding Unsuccessful Folded Correctly Folded Glycoprotein Man9->Folded Folding Successful ERAD ER-Associated Degradation (ERAD) Misfolded->ERAD Targeting for Degradation UGGT UGGT Misfolded->UGGT Recognition & Reglucosylation Golgi Golgi Apparatus Folded->Golgi Exit ER Glucosidase_I_II->Glc1Man9 This compound->Man9 Release ERp57 ERp57 This compound->ERp57 Recruitment Glucosidase_II Glucosidase II UGGT->Glc1Man9 CoIP_Workflow start Start cell_lysis Cell Lysis (Non-denaturing conditions) start->cell_lysis pre_clearing Pre-clearing Lysate (with control beads) cell_lysis->pre_clearing antibody_incubation Incubation with anti-Calreticulin Antibody pre_clearing->antibody_incubation bead_capture Addition of Protein A/G Beads antibody_incubation->bead_capture immunoprecipitation Immunoprecipitation (Capture of Antibody-Antigen-Substrate Complex) bead_capture->immunoprecipitation washing Washing Steps (Remove non-specific binders) immunoprecipitation->washing elution Elution of Protein Complex washing->elution analysis Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) elution->analysis end End analysis->end

References

Unraveling the Cellular Landscape: A Comparative Proteomic Guide to Calreticulin-Deficient Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate cellular reverberations of protein deficiencies is paramount. This guide provides an objective comparison of the proteomic landscape in cells lacking calreticulin, a crucial endoplasmic reticulum (ER) chaperone protein, versus their wild-type counterparts. By presenting quantitative experimental data, detailed methodologies, and clear visual representations of affected signaling pathways, this document serves as a vital resource for investigating the multifaceted roles of this compound and identifying potential therapeutic targets.

This compound is a highly conserved and multifunctional protein primarily residing in the endoplasmic reticulum, where it plays a critical role in glycoprotein folding and calcium homeostasis.[1][2] Its absence leads to significant cellular perturbations, impacting a wide array of biological processes. This guide synthesizes findings from comparative proteomic studies to illuminate the key protein expression changes and pathway alterations that occur in this compound-deficient cells.

Quantitative Proteomic Analysis: A Snapshot of a Disrupted Proteome

Comparative proteomic studies of this compound-deficient (Calr-/-) cells have revealed significant alterations in the expression levels of proteins involved in crucial cellular functions. The following tables summarize the quantitative data from a key study on Calr-/- mouse embryonic kidneys, highlighting the downregulation of ribosomal proteins and changes in proteins associated with Wnt signaling.

Table 1: Downregulated Ribosomal Proteins in this compound-Deficient Embryonic Kidneys

Protein SymbolProtein NameFold Change (Calr-/- vs. Calr+/+)
Rps10Ribosomal protein S10-2.5
Rps19Ribosomal protein S19-2.2
Rps26Ribosomal protein S26-2.1
Rps12Ribosomal protein S12-1.8
Rps13Ribosomal protein S13-1.7
Rps14Ribosomal protein S14-1.9
Rps15Ribosomal protein S15-1.6
Rps17Ribosomal protein S17-1.8

Data adapted from a proteomic analysis of E13.5 mouse embryonic kidneys.

Table 2: Altered Expression of Wnt Signaling-Associated Proteins in this compound-Deficient Embryonic Kidneys

Protein SymbolProtein NameRegulation in Calr-/-
Wnt7aWnt Family Member 7ADownregulated
Wnt11Wnt Family Member 11Downregulated
Wnt10bWnt Family Member 10BDownregulated
Fzd10Frizzled Class Receptor 10Downregulated
Fzd9Frizzled Class Receptor 9Downregulated
PrkcbProtein Kinase C BetaDownregulated
PrkcqProtein Kinase C ThetaDownregulated
Kremen2Kremen Protein 2Downregulated

This table reflects significant expression alterations of key Wnt signaling proteins as identified through proteomic and transcriptomic analyses.[3]

Key Cellular Processes Disrupted by this compound Deficiency

The proteomic shifts observed in this compound-deficient cells translate to significant disruptions in fundamental cellular processes. Two of the most prominently affected are ribosome biogenesis and the ubiquitin-proteasome system.

The consistent downregulation of a suite of ribosomal proteins points to a profound impairment in ribosome biogenesis.[3] This disruption in the cell's protein synthesis machinery can have far-reaching consequences, contributing to the developmental defects observed in this compound-deficient organisms.[3]

Furthermore, the absence of this compound's chaperoning activity leads to an accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). To cope with this stress, this compound-deficient cells exhibit enhanced activity of the ubiquitin-proteasome system, a compensatory mechanism to clear the buildup of aberrant proteins.[4]

Experimental Protocols: Methodologies for Comparative Proteomic Analysis

The following is a representative protocol for the comparative proteomic analysis of wild-type and this compound-deficient cells, synthesized from methodologies reported in the literature.[5][6]

1. Cell Culture and Protein Extraction:

  • Wild-type and this compound-deficient mouse embryonic fibroblasts (MEFs) are cultured under standard conditions.

  • Cells are harvested, washed with PBS, and lysed in a buffer containing urea, CHAPS, DTT, and a cocktail of protease inhibitors to ensure protein stability and solubilization.

  • The cell lysate is centrifuged to remove cellular debris, and the supernatant containing the total protein extract is collected.

2. Two-Dimensional Gel Electrophoresis (2-DE):

  • Protein concentration is determined, and equal amounts of protein from wild-type and this compound-deficient cell lysates are loaded onto isoelectric focusing (IEF) strips.

  • The first dimension, IEF, separates proteins based on their isoelectric point (pI).

  • The IEF strips are then equilibrated and placed on top of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel for the second dimension of separation based on molecular weight.

  • Gels are stained with a fluorescent or Coomassie-based dye to visualize the protein spots.

3. Image Analysis and Protein Identification:

  • The 2-DE gels are scanned, and the protein spot patterns are analyzed using specialized software to identify differentially expressed proteins.

  • Protein spots of interest are excised from the gel.

4. In-Gel Digestion and Mass Spectrometry (MS):

  • The excised gel pieces are destained and subjected to in-gel digestion with trypsin to generate peptides.

  • The resulting peptides are extracted and analyzed by Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

5. Data Analysis and Protein Identification:

  • The peptide mass fingerprints or fragmentation spectra obtained from MS are used to search protein databases (e.g., Swiss-Prot, NCBInr) to identify the proteins.

  • The relative abundance of the identified proteins is quantified to determine the fold change between the wild-type and this compound-deficient samples.

Signaling Pathways Affected by this compound Deficiency

The absence of this compound sends ripples through several critical signaling networks within the cell. The following diagrams, generated using the DOT language, illustrate the key affected pathways and the central role of this compound.

G cluster_workflow Comparative Proteomics Workflow WT Wild-Type Cells PE Protein Extraction WT->PE KO This compound-Deficient Cells KO->PE TwoDE 2D Gel Electrophoresis PE->TwoDE IA Image Analysis TwoDE->IA MS Mass Spectrometry IA->MS DA Data Analysis & Protein ID MS->DA

Experimental workflow for comparative proteomics.

Wnt Signaling Pathway: this compound deficiency has been shown to disrupt the Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis.[3] The altered expression of key Wnt pathway components, including Wnt ligands and Frizzled receptors, suggests that this compound is necessary for the proper folding and trafficking of these proteins.

G cluster_wnt Disrupted Wnt Signaling in this compound Deficiency cluster_ko This compound Deficiency Wnt Wnt Ligand Fz Frizzled Receptor Wnt->Fz Binding Dvl Dishevelled Fz->Dvl CRT This compound (ER Chaperone) CRT->Wnt Folding & Trafficking CRT->Fz Folding & Trafficking GSK3b GSK3β Dvl->GSK3b Inhibition BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation (Inhibited) Nucleus Nucleus BetaCatenin->Nucleus Degradation Degradation BetaCatenin->Degradation Gene Target Gene Transcription Nucleus->Gene ImpairedFolding Impaired Folding of Wnt & Fz ReducedSignaling Reduced Wnt Signaling ImpairedFolding->ReducedSignaling

Impact of this compound deficiency on Wnt signaling.

Calcium-Calcineurin-NFAT Signaling: As a major calcium-binding protein in the ER, this compound is essential for maintaining calcium homeostasis. Its deficiency leads to reduced ER calcium stores and impaired agonist-induced calcium release. This, in turn, affects downstream calcium-dependent signaling pathways, such as the calcineurin-NFAT pathway, which is critical for the activation of various transcription factors.

G cluster_ca Impaired Calcium-Calcineurin-NFAT Signaling cluster_ko_ca This compound Deficiency ER Endoplasmic Reticulum Ca Ca²⁺ ER->Ca Release CRT This compound CRT->Ca Storage Calcineurin Calcineurin Ca->Calcineurin Activation NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P Dephosphorylation NFAT NFAT (Nucleus) NFAT_P->NFAT Translocation Nucleus Nucleus NFAT->Nucleus Gene Gene Expression Nucleus->Gene ReducedCa Reduced ER Ca²⁺ Storage & Release ReducedNFAT Reduced NFAT Activation ReducedCa->ReducedNFAT

Effect of this compound loss on calcium signaling.

Focal Adhesion Dynamics: this compound also influences cell adhesion by regulating the expression of key focal adhesion proteins.[7] Studies have shown that cells with reduced this compound levels have lower expression of vinculin, a protein essential for linking integrins to the actin cytoskeleton, leading to impaired cell-substratum adhesion.[8][9]

G cluster_fa Regulation of Focal Adhesion by this compound cluster_ko_fa This compound Deficiency CRT This compound (in ER) Nucleus Nucleus CRT->Nucleus Signaling to Nucleus Vinculin_mRNA Vinculin mRNA Nucleus->Vinculin_mRNA Transcription Vinculin_Protein Vinculin Protein Vinculin_mRNA->Vinculin_Protein Translation FocalAdhesion Focal Adhesion Assembly Vinculin_Protein->FocalAdhesion CellAdhesion Cell-Substratum Adhesion FocalAdhesion->CellAdhesion ReducedVinculin Reduced Vinculin Expression ImpairedAdhesion Impaired Focal Adhesion & Cell Adhesion ReducedVinculin->ImpairedAdhesion

This compound's role in focal adhesion dynamics.

References

The Role of Calreticulin in Cellular Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of calreticulin's role in three critical signaling pathways: Immunogenic Cell Death (ICD), Calcium (Ca²⁺) homeostasis, and Wnt signaling. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the pathways to facilitate a deeper understanding of this compound's function and its potential as a therapeutic target.

This compound in Immunogenic Cell Death (ICD)

This compound's translocation to the cell surface is a key "eat-me" signal that marks cancer cells for phagocytosis by dendritic cells, initiating an anti-tumor immune response.[1][2] This process, known as immunogenic cell death (ICD), is a desirable outcome of certain cancer therapies.

Comparative Analysis of "Eat-Me" Signals

While this compound is a prominent "eat-me" signal, other molecules, such as phosphatidylserine (PS), also facilitate phagocytosis.[3][4] However, the context and timing of their exposure can lead to different immunological outcomes.

"Eat-Me" SignalMechanism of ExposureImmunological OutcomeSupporting Experimental Data
This compound (ecto-CRT) ER stress-induced, pre-apoptotic translocation to the cell surface, often triggered by ICD inducers like anthracyclines and oxaliplatin.[1][5][6]Immunogenic: Promotes phagocytosis by dendritic cells, leading to antigen presentation and T-cell mediated anti-tumor immunity.[1][2]Knockdown of this compound abolishes the immunogenicity of cell death induced by anthracyclines.[1]
Phosphatidylserine (PS) Flippase inhibition and scramblase activation during apoptosis lead to its exposure on the outer leaflet of the plasma membrane.[3]Tolerogenic or Immunogenic: Can lead to non-inflammatory clearance of apoptotic cells by macrophages. However, in the context of ICD, its presence alongside other signals like ecto-CRT contributes to an immunogenic response.Sole exposure of PS is generally considered non-immunogenic, while co-exposure with this compound enhances immunogenicity.

Experimental Workflow: Detecting Cell Surface this compound

cluster_0 Cell Treatment cluster_1 Staining cluster_2 Secondary Antibody Incubation cluster_3 Analysis T Treat cancer cells with ICD inducer (e.g., oxaliplatin) S Incubate cells with anti-calreticulin antibody T->S SA Add fluorescently-labeled secondary antibody S->SA FCM Analyze by flow cytometry SA->FCM

Workflow for detecting surface this compound.
Detailed Experimental Protocol: Flow Cytometry for Surface this compound

This protocol is adapted from established methods for quantifying this compound exposure during ICD.[5][7][8]

  • Cell Culture and Treatment: Plate cancer cells (e.g., CT26 colon carcinoma) at an appropriate density. The following day, treat the cells with a known ICD inducer (e.g., 1 µM mitoxantrone) or a non-immunogenic agent as a negative control for 4-24 hours.

  • Cell Harvesting: Gently collect both adherent and floating cells to ensure all dying cells are included in the analysis.

  • Primary Antibody Staining: Resuspend the cells in a blocking buffer (e.g., PBS with 1% BSA) and incubate with a primary antibody specific for this compound for 1 hour at 4°C.

  • Secondary Antibody Staining: Wash the cells and resuspend in the blocking buffer containing a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG). Incubate for 30 minutes at 4°C in the dark.

  • Propidium Iodide Staining: To distinguish between live and dead cells, add propidium iodide (PI) to the cell suspension just before analysis.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Gate on the PI-negative (live) and PI-positive (dead) populations and quantify the mean fluorescence intensity of the this compound staining in each population. An increase in fluorescence in the PI-negative population indicates pre-apoptotic surface exposure of this compound.

This compound in Calcium (Ca²⁺) Signaling

As a major Ca²⁺-binding chaperone in the endoplasmic reticulum (ER), this compound plays a crucial role in maintaining Ca²⁺ homeostasis, which is vital for a multitude of cellular processes.[9]

Comparative Analysis of ER Ca²⁺-Binding Proteins

This compound is not the only protein responsible for buffering Ca²⁺ in the ER. Other chaperones like BiP/GRP78 and ERp72 also contribute to this function.

ER ProteinCa²⁺ Binding Capacity & AffinityPrimary FunctionImpact on Ca²⁺ Signaling
This compound High capacity, low affinityChaperone for glycoproteins, Ca²⁺ storageOverexpression increases ER Ca²⁺ storage capacity and can modulate store-operated Ca²⁺ entry.[10][11] Deficiency leads to reduced ER Ca²⁺ stores.[9]
BiP/GRP78 Lower capacity and affinity than this compoundChaperone for a wide range of proteins, regulator of the Unfolded Protein Response (UPR)Contributes to overall ER Ca²⁺ buffering.[12]
ERp72 Binds Ca²⁺, but with less significance for overall storage compared to this compound and BiP.Protein disulfide isomerase, chaperoneOverexpression does not significantly increase ER Ca²⁺ stores.[12]

Signaling Pathway: this compound and ER Ca²⁺ Homeostasis

cluster_0 Cytosol cluster_1 ER Lumen Ca_cyto [Ca²⁺] SERCA SERCA Ca_cyto->SERCA Uptake IP3R IP3R IP3R->Ca_cyto Release Ca_ER [Ca²⁺] SERCA->Ca_ER Ca_ER->IP3R CRT This compound Ca_ER->CRT Binding

This compound's role in ER calcium buffering.
Detailed Experimental Protocol: Fura-2 Calcium Imaging

This protocol allows for the measurement of cytosolic Ca²⁺ concentration changes in response to stimuli.[13][14]

  • Cell Preparation: Culture cells (e.g., HeLa) on glass-bottom dishes suitable for microscopy.

  • Fura-2 Loading: Incubate the cells with Fura-2 AM (a cell-permeant ratiometric Ca²⁺ indicator) in a physiological salt solution for 30-60 minutes at room temperature in the dark.

  • Washing: Gently wash the cells with the salt solution to remove extracellular Fura-2 AM.

  • Imaging Setup: Place the dish on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Baseline Measurement: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

  • Stimulation: Add a stimulus to induce Ca²⁺ release from the ER (e.g., 1 µM thapsigargin, an inhibitor of the SERCA pump).

  • Data Acquisition: Continuously record the fluorescence ratio (F340/F380) over time. An increase in the ratio indicates a rise in cytosolic Ca²⁺ concentration.

  • Data Analysis: Quantify the change in the F340/F380 ratio to compare the Ca²⁺ signaling dynamics between different experimental conditions (e.g., wild-type vs. This compound knockdown cells).

This compound in Wnt Signaling

Recent studies have implicated this compound as a chaperone involved in the biogenesis and secretion of Wnt proteins, which are crucial for embryonic development and tissue homeostasis.[15]

Comparative Analysis of Chaperones in Wnt Secretion

The secretion of hydrophobic Wnt proteins is a complex process involving multiple chaperones.

ChaperoneRole in Wnt PathwayMechanism
This compound Facilitates the transfer of Wnt from Porcupine (PORCN) to Wntless (WLS) in the ER.[15]Acts as a chaperone for the Wnt-WLS complex.
Wntless (WLS)/GPR177 A cargo receptor that binds to lipid-modified Wnt proteins in the Golgi and transports them to the cell surface for secretion.[16][17]Essential for the secretion of most, if not all, Wnt proteins.
MESD A chaperone required for the proper folding and maturation of the Wnt co-receptors LRP5/6 in the ER.[18]Ensures that the Wnt receptors are functional at the cell surface.
p24 family proteins Mediate the transport of cargo, including Wnt proteins, from the ER to the Golgi.[19]Part of the machinery for anterograde protein transport.

Signaling Pathway: this compound in Wnt Secretion

cluster_0 ER cluster_1 Golgi cluster_2 Plasma Membrane Wnt Wnt PORCN PORCN Wnt->PORCN Lipidation CRT This compound PORCN->CRT Transfer to WLS WLS_ER WLS Wnt_WLS_G Wnt-WLS complex WLS_ER->Wnt_WLS_G Transport CRT->WLS_ER Wnt_sec Secreted Wnt Wnt_WLS_G->Wnt_sec Secretion

This compound's role in the Wnt secretion pathway.
Detailed Experimental Protocol: Wnt3a Secretion Assay

This protocol can be used to assess the impact of this compound deficiency on Wnt secretion.[20][21][22]

  • Cell Culture: Culture wild-type and this compound-deficient mouse embryonic stem cells.

  • Wnt3a Overexpression: Transfect the cells with a plasmid encoding a tagged version of Wnt3a (e.g., HA-tagged Wnt3a).

  • Conditioned Media Collection: After 24-48 hours, collect the culture medium (conditioned medium).

  • Cell Lysis: Lyse the cells in a suitable lysis buffer to obtain the intracellular protein fraction.

  • Wnt3a Enrichment from Conditioned Media: Incubate the conditioned medium with Blue Sepharose beads, which have an affinity for Wnt proteins, to enrich for secreted Wnt3a.

  • Western Blot Analysis: Elute the bound proteins from the beads and analyze both the enriched secreted Wnt3a and the intracellular Wnt3a levels by Western blotting using an anti-HA antibody.

  • Quantification: Quantify the band intensities to determine the ratio of secreted to intracellular Wnt3a. A decrease in this ratio in this compound-deficient cells would indicate impaired Wnt3a secretion.

Conclusion

This compound is a multifaceted protein with significant roles in diverse signaling pathways. Its function as a critical "eat-me" signal in immunogenic cell death highlights its potential as a target for enhancing cancer immunotherapy. Its central role in ER Ca²⁺ homeostasis underscores its importance in maintaining cellular function and responding to stress. Furthermore, its newly identified role in Wnt secretion opens up new avenues for understanding developmental processes and diseases associated with aberrant Wnt signaling. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers investigating the intricate functions of this compound and exploring its therapeutic potential.

References

Unraveling the Functional Consequences of CALR Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the differential effects of calreticulin (CALR) mutations on protein function, cellular signaling, and clinical phenotype in myeloproliferative neoplasms.

Mutations in the this compound (CALR) gene are key drivers in a significant subset of patients with essential thrombocythemia (ET) and primary myelofibrosis (PMF), two types of myeloproliferative neoplasms (MPNs). These mutations, most commonly a 52-base pair deletion (type 1) and a 5-base pair insertion (type 2), result in a frameshift that creates a novel C-terminal domain. This altered protein gains a new, pathogenic function, primarily through the constitutive activation of the thrombopoietin receptor (MPL) and downstream signaling pathways, leading to abnormal cell proliferation. This guide provides a comprehensive comparison of the functional effects of different CALR mutations, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding the nuanced pathobiology of these mutations.

Comparative Analysis of CALR Mutation Types

The two most prevalent types of CALR mutations, type 1 (del52) and type 2 (ins5), exhibit distinct clinical and hematological characteristics, suggesting differential impacts on protein function.

Clinical and Hematological Features

A comparative analysis of patients with type 1 and type 2 CALR mutations reveals significant differences in disease presentation and progression.

FeatureCALR Type 1 (del52)CALR Type 2 (ins5)JAK2 V617FReference
Associated Phenotype More frequent in Primary Myelofibrosis (PMF)More frequent in Essential Thrombocythemia (ET)Associated with Polycythemia Vera (PV) and ET[1][2]
Platelet Count HighSignificantly higher than type 1Lower than CALR-mutated ET[1][3]
Leukocyte Count Lower than JAK2 V617FLower than JAK2 V617FHigher than CALR-mutated ET[1][3]
Hemoglobin Level Lower than JAK2 V617FLower than JAK2 V617FHigher than CALR-mutated ET[1][3]
Risk of Thrombosis Lower than JAK2 V617FLower than JAK2 V617FHigher[1][2]
Risk of Myelofibrotic Transformation Higher risk in ET patientsLower risk in ET patientsVariable[2]
Overall Survival Better than JAK2 V617F in PMFGenerally favorable, but some studies suggest slightly worse outcomes than type 1 in PMFPoorer than type 1 CALR in PMF[2]

Signaling Pathways Affected by CALR Mutations

Mutant CALR proteins constitutively activate the JAK-STAT signaling pathway through their interaction with the MPL receptor. This leads to uncontrolled proliferation of hematopoietic cells, particularly megakaryocytes.

CALR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TPO Thrombopoietin (TPO) MPL MPL Receptor TPO->MPL Ligand-dependent activation JAK2 JAK2 MPL->JAK2 mutCALR Mutant CALR mutCALR->MPL Constitutive activation STAT STAT JAK2->STAT PI3K PI3K JAK2->PI3K MAPK MAPK JAK2->MAPK pSTAT pSTAT STAT->pSTAT Proliferation Cell Proliferation & Survival pSTAT->Proliferation Dimerization & Nuclear Translocation AKT AKT PI3K->AKT AKT->Proliferation MAPK->Proliferation

Caption: Mutant CALR-mediated activation of the JAK-STAT pathway.

Experimental Protocols

Reverse Phase Protein Array (RPPA) for Profiling Signaling Pathways

RPPA is a high-throughput immunoassay used to quantify the abundance of specific proteins and their post-translational modifications in complex biological samples. This technique is instrumental in dissecting the signaling pathways dysregulated by CALR mutations.

Methodology:

  • Lysate Preparation:

    • Isolate hematopoietic cells (e.g., CD34+ cells or granulocytes) from patient samples or cell lines expressing different CALR mutations.

    • Lyse cells in a suitable buffer containing detergents and phosphatase/protease inhibitors to preserve protein integrity and phosphorylation states.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Normalize all lysates to a final protein concentration.

  • Array Printing:

    • Serially dilute the normalized lysates to create a dilution series for each sample.

    • Using a robotic arrayer, spot the lysate dilutions onto nitrocellulose-coated glass slides in a microarray format. Each slide can accommodate numerous samples, enabling high-throughput analysis.

  • Immunostaining:

    • Block the slides to prevent non-specific antibody binding.

    • Incubate each slide with a specific primary antibody that recognizes a target protein or a specific phosphorylation site.

    • Wash the slides and incubate with a labeled secondary antibody (e.g., fluorescently tagged).

    • Further signal amplification steps can be employed to enhance detection sensitivity.

  • Signal Detection and Quantification:

    • Scan the slides using a microarray scanner to detect the signal intensity at each spot.

    • Use image analysis software to quantify the signal intensity for each spot, subtracting the local background.

  • Data Analysis:

    • Normalize the data to account for variations in total protein loaded.

    • Fit a standard curve to the dilution series for each sample to determine the relative abundance of the target protein.

    • Perform statistical analysis to identify significant differences in protein expression or phosphorylation between cells with different CALR mutations or wild-type controls.

Generation of CALR Knock-in Mouse Models using CRISPR/Cas9

Conditional knock-in mouse models are invaluable tools for studying the in vivo effects of CALR mutations on hematopoiesis and disease development.[4][5] The CRISPR/Cas9 system provides an efficient method for generating these models.

Methodology:

  • Design of CRISPR/Cas9 Components:

    • Design a guide RNA (gRNA) that targets a specific site in the mouse Calr gene, typically near the desired insertion site in exon 9.

    • Synthesize a donor template, which can be a long single-stranded DNA (ssDNA) or a plasmid, containing the desired CALR mutation (e.g., del52 or ins5) flanked by homology arms that match the genomic sequence surrounding the target site. The donor template should also include loxP sites flanking a selectable marker or the mutated exon for conditional knockout capabilities.

  • Preparation of Zygotes:

    • Harvest fertilized eggs (zygotes) from superovulated female mice.

  • Microinjection:

    • Prepare a microinjection mix containing the Cas9 nuclease (as mRNA or protein), the gRNA, and the donor template.

    • Microinject the mix into the pronucleus of the zygotes.

  • Embryo Transfer:

    • Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.

  • Generation and Screening of Founder Mice:

    • Allow the surrogate mothers to give birth to pups (founder mice).

    • Genotype the founder mice by PCR and Sanger sequencing of tail-tip DNA to identify individuals that carry the desired knock-in allele.

  • Breeding and Establishment of the Mouse Line:

    • Breed the founder mice with wild-type mice to establish a colony and confirm germline transmission of the mutation.

    • For conditional models, breed the knock-in mice with mice expressing Cre recombinase under the control of a tissue-specific or inducible promoter to achieve targeted gene modification.

Experimental Workflow for Investigating CALR Mutations

A typical experimental workflow to characterize the effects of different CALR mutations involves a combination of in vitro and in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Patient_Samples Patient-derived Cells (ET/PMF with CALR mutations) Biochemical_Assays Biochemical Assays (e.g., Co-IP, Western Blot) Patient_Samples->Biochemical_Assays Functional_Assays Functional Assays (e.g., Colony Formation, Proliferation) Patient_Samples->Functional_Assays Proteomics Proteomic Analysis (e.g., RPPA) Patient_Samples->Proteomics Cell_Lines Engineered Cell Lines (e.g., Ba/F3, K562) Cell_Lines->Biochemical_Assays Cell_Lines->Functional_Assays Cell_Lines->Proteomics iPSCs Induced Pluripotent Stem Cells (iPSCs) iPSCs->Biochemical_Assays iPSCs->Functional_Assays Data_Integration Data Integration & Comparative Analysis Biochemical_Assays->Data_Integration Functional_Assays->Data_Integration Proteomics->Data_Integration Mouse_Model CALR Knock-in Mouse Model (CRISPR/Cas9) Hematological_Analysis Hematological Analysis (Blood Counts, Spleen Size) Mouse_Model->Hematological_Analysis BM_Histology Bone Marrow Histology Mouse_Model->BM_Histology Transplantation Serial Transplantation Assays Mouse_Model->Transplantation Hematological_Analysis->Data_Integration BM_Histology->Data_Integration Transplantation->Data_Integration

References

Safety Operating Guide

Proper Disposal of Calreticulin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling calreticulin must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While specific regulations for this compound are not explicitly detailed, general principles for chemical and biological waste management apply. This guide provides essential information on the safe handling and disposal of this compound-containing materials.

Personal Protective Equipment (PPE)

Prior to handling this compound or its associated waste, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Protective EquipmentSpecificationRationale
Gloves Nitrile rubber, minimum 0.11 mm thickness, breakthrough time of 480 minutes.[1]To prevent skin contact.
Eye Protection Safety glasses with side-shields or goggles.To protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Face Protection Face shield (if there is a risk of splashing).To provide an additional layer of protection for the face.

Disposal Procedures

The disposal of this compound and related waste should be conducted in accordance with all applicable national, regional, and local regulations. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Waste Categorization and Segregation

Proper segregation of waste is critical. This compound waste may fall into the following categories depending on its form and use:

  • Chemical Waste: Solutions containing this compound, contaminated buffers, and other liquid waste.

  • Solid Waste: Contaminated labware (e.g., pipette tips, tubes, plates), gloves, and paper towels.

  • Sharps Waste: Contaminated needles, syringes, and other sharp objects.

Disposal Steps
  • Consult Safety Data Sheet (SDS): Always refer to the product-specific SDS for any special handling and disposal instructions.

  • Collect Waste: Collect this compound waste in designated, properly labeled, and sealed containers.[1]

  • Liquid Waste:

    • Collect in a labeled, leak-proof container.

    • Do not pour down the drain unless explicitly permitted by local regulations and institutional policies.

  • Solid Waste:

    • Collect in a designated biohazard or chemical waste bag.

    • Ensure the bag is securely closed before disposal.

  • Contact a Licensed Waste Disposal Service: Arrange for the collection and disposal of the waste by a licensed professional waste disposal service.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the necessary protective gear before attempting to clean the spill.

  • Contain the Spill: For liquid spills, use an absorbent material such as sand, diatomaceous earth, or vermiculite to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collect the Waste: Place the contained material and any contaminated cleaning supplies into a labeled, sealed container for disposal.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate disinfectant or cleaning agent.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the general principles of laboratory waste management should be applied. The key is to treat it as a chemical waste and follow the established procedures within your institution for similar materials.

Visual Guidance

To further clarify the proper procedures, the following diagrams illustrate the decision-making process for this compound waste disposal and the workflow for handling spills.

Caption: this compound Waste Disposal Workflow.

Caption: this compound Spill Management Workflow.

References

Personal protective equipment for handling CALRETICULIN

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling CALRETICULIN (CALR). The following procedures are designed to ensure the safe handling, use, and disposal of this protein, fostering a secure research environment.

Hazard Identification and Safety Precautions

Purified this compound is generally not classified as a hazardous substance. However, it is essential to handle it with the standard care afforded to all biological reagents in a laboratory setting. Some commercial kits containing this compound may include other components, such as buffers or preservatives, that could present hazards like skin or eye irritation[1]. Always consult the specific Safety Data Sheet (SDS) for the product you are using. General safety precautions include avoiding contact with skin and eyes and preventing inhalation[1].

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile or latex, disposablePrevents direct skin contact with the protein solution and potential contaminants.
Eye Protection Safety glassesWith side shieldsProtects eyes from accidental splashes of the protein solution.
Body Protection Laboratory coatStandard, long-sleevedProtects skin and personal clothing from contamination.
Respiratory Not generally requiredUse in a well-ventilated area. A fume hood may be used if generating aerosols.Minimizes the risk of inhaling aerosols, although this compound is not considered a respiratory hazard under normal handling conditions.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure the work area is clean and decontaminated. Have all necessary equipment and reagents readily available.

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Thawing: If frozen, thaw the this compound solution on ice to maintain its integrity. Avoid repeated freeze-thaw cycles.

  • Handling:

    • Use sterile, disposable pipette tips to handle the protein solution.

    • Avoid creating aerosols. If there is a risk of aerosol generation, perform the work in a biological safety cabinet.

    • Do not eat, drink, or smoke in the laboratory area.

  • Spill Management:

    • In case of a small spill, absorb the liquid with an inert material.

    • Decontaminate the area with a suitable disinfectant, such as a 10% bleach solution, followed by a water rinse.

    • Dispose of the cleanup materials in the appropriate waste container.

  • Storage: Store this compound as recommended by the supplier, typically at -20°C or -80°C for long-term storage.

Disposal Plan

Proper disposal of this compound and associated waste is critical to maintaining laboratory safety and environmental compliance.

  • Liquid Waste (Non-hazardous):

    • Inactivation (Recommended): Treat the this compound solution with a 10% bleach solution to a final concentration of at least 1% bleach for a minimum of 30 minutes.

    • Neutralization: If required by local regulations, neutralize the bleach with a suitable agent like sodium thiosulfate.

    • Drain Disposal: Dispose of the inactivated solution down the drain with copious amounts of water.

  • Liquid Waste (Biohazardous): If the this compound has been used in experiments involving biohazardous materials (e.g., infectious agents), it must be decontaminated, typically by autoclaving, before disposal as regulated medical waste.

  • Solid Waste:

    • Non-contaminated: Dispose of items like gloves, tubes, and paper towels that are not contaminated with biohazardous materials in the regular laboratory trash.

    • Contaminated: Solid waste contaminated with biohazardous materials should be placed in a designated biohazard bag and autoclaved before disposal.

  • Sharps Waste: Any sharp objects, such as pipette tips or needles, contaminated with this compound should be disposed of in a designated, puncture-proof sharps container.

This compound in Immunogenic Cell Death (ICD) Signaling

The following diagram illustrates the signaling pathway leading to the cell surface exposure of this compound during immunogenic cell death, a critical "eat-me" signal for phagocytic cells.[1][2][3]

CALR_ICD_Pathway cluster_ER Endoplasmic Reticulum cluster_Transport Anterograde Transport cluster_CellSurface Cell Surface ER_Stress ER Stress (e.g., Anthracyclines, Radiation) PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a Casp8 Caspase-8 Activation eIF2a->Casp8 Bax_Bak Bax/Bak Activation Casp8->Bax_Bak ER_Golgi ER-to-Golgi Trafficking Bax_Bak->ER_Golgi Triggers Translocation CALR_ER CALR CALR_ER->ER_Golgi CALR Translocation Exocytosis SNARE-dependent Exocytosis ER_Golgi->Exocytosis CALR_Surface Surface Exposed CALR ('Eat-me' Signal) Exocytosis->CALR_Surface Phagocytosis Phagocytosis by APCs CALR_Surface->Phagocytosis CALR_Purification_Workflow start Start: Cell Lysate (e.g., E. coli expressing His-tagged CALR) centrifugation High-Speed Centrifugation (Clarify Lysate) start->centrifugation affinity_chrom Affinity Chromatography (e.g., Ni-NTA for His-tag) centrifugation->affinity_chrom wash Wash Column (Remove non-specific proteins) affinity_chrom->wash elution Elution (e.g., with Imidazole) wash->elution dialysis Dialysis (Buffer Exchange) elution->dialysis final_product Purified this compound dialysis->final_product

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.